molecular formula C13H9ClO2 B1349976 3-Phenoxybenzoyl chloride CAS No. 3586-15-0

3-Phenoxybenzoyl chloride

Cat. No.: B1349976
CAS No.: 3586-15-0
M. Wt: 232.66 g/mol
InChI Key: TTZXIWBOKOZOPL-UHFFFAOYSA-N
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Description

3-Phenoxybenzoyl chloride is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZXIWBOKOZOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375118
Record name 3-phenoxybenzoyl chloride
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-15-0
Record name 3-Phenoxybenzoyl chloride
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Record name 3-phenoxybenzoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenoxybenzoyl Chloride from 3-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenoxybenzoyl chloride from 3-phenoxybenzoic acid. This compound is a crucial intermediate in the synthesis of a variety of compounds, including pharmaceuticals like the BTK inhibitor ibrutinib and pyrethroid insecticides.[1][2] This document details the most common and effective laboratory-scale synthetic methods, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their work.

Core Synthesis Methodologies

The conversion of 3-phenoxybenzoic acid to its corresponding acyl chloride, this compound, is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most prominent reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4][5]

Synthesis using Thionyl Chloride (SOCl₂)

This is a classic and widely used method for preparing acyl chlorides. The reaction proceeds by converting the carboxylic acid into a reactive intermediate which is then attacked by a chloride ion. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[6]

Synthesis using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for this transformation. It is often preferred for smaller-scale reactions as it tends to be milder and more selective than thionyl chloride.[5] The reaction can be catalyzed by N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species in the catalytic cycle.[5] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again drives the reaction forward.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from established experimental protocols for the synthesis of this compound.

ParameterMethod 1: Thionyl ChlorideMethod 2: Oxalyl Chloride/DMF
Starting Material 3-Phenoxybenzoic Acid3-Phenoxybenzoic Acid
Amount of Starting Material 25 g (0.12 mol)1.95 g (9.10 mmol)
Chlorinating Agent Thionyl ChlorideOxalyl Chloride
Amount of Chlorinating Agent 125 mL0.89 mL (10.01 mmol)
Solvent None (neat)Dichloromethane (CH₂Cl₂)
Solvent Volume N/A45 mL
Catalyst NoneN,N-Dimethylformamide (DMF)
Amount of Catalyst N/A1 drop
Reaction Temperature RefluxRoom Temperature
Reaction Time 2 hoursOvernight
Reported Yield ~83% (crude)53% (purified)
Purification Method Distillation (of excess reagent)Short Path Vacuum Distillation
Reference [4][3]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of this compound.[4]

Materials:

  • 3-phenoxybenzoic acid (25 g, 0.12 mol)

  • Thionyl chloride (125 mL)

  • Toluene (optional, for workup)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3-phenoxybenzoic acid (25 g).

  • Carefully add thionyl chloride (125 mL) to the flask in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The solid benzoic acid should dissolve.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation.

  • (Optional) Add 200 mL of toluene to the crude product and evaporate in vacuo using a rotary evaporator to azeotropically remove any remaining traces of thionyl chloride.

  • The resulting crude red liquid (approx. 23 g) is this compound and can be used for subsequent steps or purified further by vacuum distillation.[4]

Protocol 2: Synthesis using Oxalyl Chloride and DMF Catalyst

This protocol is based on a detailed procedure for the synthesis of this compound.[3]

Materials:

  • 3-phenoxybenzoic acid (1.95 g, 9.10 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 45 mL)

  • Oxalyl chloride (0.89 mL, 10.01 mmol)

  • N,N-Dimethylformamide (DMF, 1 drop)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Rotary evaporator

  • Short path distillation apparatus

Procedure:

  • Dissolve 3-phenoxybenzoic acid (1.95 g) in anhydrous dichloromethane (45 mL) in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add oxalyl chloride (0.89 mL) via syringe, followed by one drop of DMF.[3]

  • Stir the reaction mixture at room temperature overnight. Gas evolution (CO₂, CO, HCl) will be observed.

  • Remove the solvent and excess reagents in vacuo using a rotary evaporator.[3]

  • The resulting crude product can be purified by short path vacuum distillation (boiling point = 139 °C at 3 mm Hg) to yield pure this compound as a clear liquid (1.12 g, 53% yield).[3]

Visualizations

Chemical Transformation

Caption: Conversion of 3-phenoxybenzoic acid to this compound.

Experimental Workflow

Synthesis and Workup Workflow A 1. Dissolve 3-Phenoxybenzoic Acid in Anhydrous Solvent B 2. Add Chlorinating Agent (e.g., Oxalyl Chloride + DMF) A->B C 3. Stir at Appropriate Temperature (e.g., RT Overnight) B->C D 4. Remove Solvent and Volatiles in Vacuo C->D E 5. Crude this compound D->E F 6. Purify by Vacuum Distillation E->F G 7. Pure Product F->G

Caption: A typical laboratory workflow for the synthesis and purification.

Catalytic Cycle with Oxalyl Chloride/DMF

Catalytic Mechanism with DMF DMF DMF Vilsmeier Vilsmeier Reagent (Active Chlorinating Agent) DMF->Vilsmeier Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate Activates CarboxylicAcid 3-Phenoxybenzoic Acid CarboxylicAcid->Intermediate Intermediate->DMF Regenerates Catalyst Product This compound Intermediate->Product Releases Byproducts CO₂ + CO + Cl⁻ Intermediate->Byproducts

Caption: The role of DMF in activating oxalyl chloride.

References

Spectroscopic Analysis of 3-Phenoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Phenoxybenzoyl chloride, a key chemical intermediate in various synthetic processes. This document compiles available spectroscopic information and outlines the standard experimental protocols for acquiring such data, offering a valuable resource for researchers in the fields of chemistry and drug development.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while ¹H NMR and IR data are available, comprehensive ¹³C NMR and Mass Spectrometry data for this specific compound are not readily found in publicly accessible databases.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.02-7.05m2HAromatic Protons
7.16-7.21m1HAromatic Proton
7.29-7.33m1HAromatic Proton
7.37-7.49m3HAromatic Protons
7.70-7.71m1HAromatic Proton
7.84-7.87m1HAromatic Proton

Solvent: CDCl₃[1]

Table 2: IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Assignment
1755C=O (Carbonyl) stretch of the acyl chloride
1584C=C Aromatic ring stretch

Sample Preparation: Neat[1]

Table 3: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
Data not available
Table 4: Mass Spectrometry Data of this compound
m/zFragmentation
Data not available

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

Objective: To determine the proton structure of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Sample Filtration: The prepared solution is filtered through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The experiment is set up to acquire the ¹H NMR spectrum. This involves tuning the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to ensure homogeneity. A standard pulse sequence is then used to acquire the free induction decay (FID), which is subsequently Fourier transformed to obtain the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a neat sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to IR radiation. The plates are then pressed together to form a thin film of the sample.

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (General for Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral fragments.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight and Fragmentation Analysis MS->Mol_Weight Final_Structure Verified Chemical Structure Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Phenoxybenzoyl chloride. This document details the experimental protocols for acquiring NMR data for reactive compounds and presents a thorough interpretation of the spectral data, supported by predictive analysis for the ¹³C NMR spectrum.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A precise understanding of its molecular structure is paramount for quality control and reaction monitoring. NMR spectroscopy is an essential analytical technique for elucidating the structure of organic molecules. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing valuable data for researchers in the field.

Data Presentation

The quantitative NMR data for this compound are summarized in the tables below. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is predicted based on established chemical shift ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.84-7.87m1HAr-H
7.70-7.71m1HAr-H
7.37-7.49m3HAr-H
7.29-7.33m1HAr-H
7.16-7.21m1HAr-H
7.02-7.05m2HAr-H

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Predicted Chemical Shift (δ) ppmCarbon TypeAssignment
~168QuaternaryC =O
~157QuaternaryAr-C -O
~156QuaternaryAr-C -O
~135QuaternaryAr-C -COCl
~130TertiaryAr-C H
~130TertiaryAr-C H
~125TertiaryAr-C H
~124TertiaryAr-C H
~121TertiaryAr-C H
~120TertiaryAr-C H
~119TertiaryAr-C H
~118TertiaryAr-C H

Note: These are predicted values based on typical chemical shifts for aromatic and acyl chloride carbons.

Experimental Protocols

The following protocols outline the recommended procedures for preparing and analyzing a reactive compound like this compound using NMR spectroscopy.

Synthesis of this compound

This compound can be synthesized from 3-phenoxybenzoic acid. To a solution of 3-phenoxybenzoic acid in dichloromethane (CH₂Cl₂), oxalyl chloride is added, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred, and the solvent is subsequently removed in vacuo to yield the crude product, which can be purified by distillation.

NMR Sample Preparation for a Reactive Acyl Chloride

Given the moisture sensitivity of acyl chlorides, all sample preparation steps must be conducted under anhydrous conditions.

  • Solvent Preparation: Use a deuterated solvent with low water solubility, such as chloroform-d (CDCl₃). The solvent should be dried over activated molecular sieves prior to use. For highly sensitive compounds, using a fresh ampoule of deuterated solvent is recommended.

  • Sample Handling: All manipulations should be performed in an inert atmosphere, such as a nitrogen-filled glove box or under a stream of dry nitrogen.

  • Sample Dissolution: In a clean, dry vial, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the dried deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration (50-100 mg) is preferable.

  • Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution to a 5 mm NMR tube that has been oven-dried and cooled under an inert atmosphere. To remove any potential micro-impurities, the solution can be filtered through a small plug of dry glass wool in the pipette.

  • Sealing the Tube: Cap the NMR tube securely. For long-term storage or for highly volatile or sensitive samples, the NMR tube can be flame-sealed.

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum should be phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Caption: Molecular structure of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis synthesis Synthesis of this compound dissolution Dissolution in Dried Deuterated Solvent synthesis->dissolution transfer Transfer to NMR Tube (under N2) dissolution->transfer instrument Place Sample in NMR Spectrometer transfer->instrument h1_acq Acquire 1H NMR Spectrum instrument->h1_acq c13_acq Acquire 13C NMR Spectrum instrument->c13_acq ft Fourier Transform (FID to Spectrum) h1_acq->ft c13_acq->ft processing Phasing & Baseline Correction ft->processing referencing Chemical Shift Referencing processing->referencing analysis Spectral Interpretation & Peak Assignment referencing->analysis report Final Report

Caption: Experimental workflow for NMR analysis.

In-Depth FT-IR Spectrum Analysis of 3-Phenoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Phenoxybenzoyl chloride. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectral Data

The following table summarizes the expected key FT-IR absorption bands for this compound. The wavenumber ranges are derived from established spectroscopic principles and data for analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000Medium to WeakC-H StretchAromatic C-H
~1790 - 1775StrongC=O StretchAcid Chloride
1600 - 1450Medium to StrongC=C StretchAromatic Ring
~1250 - 1200StrongAsymmetric C-O-C StretchAromatic Ether
900 - 650Medium to StrongC-H Out-of-Plane BendingAromatic Ring Substitution
730 - 550MediumC-Cl StretchAcid Chloride

Note: The exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and the specific instrumentation used. Conjugation with the aromatic ring may shift the C=O stretching frequency of the acid chloride to the lower end of the typical range.[1][2][3]

Key Functional Group Interpretations

  • Acid Chloride (–COCl): The most prominent feature in the spectrum of an acid chloride is the intense carbonyl (C=O) stretching absorption.[1] For aromatic acid chlorides like this compound, this peak is typically found in the 1790-1815 cm⁻¹ region.[2][3] Another characteristic, though generally weaker, band is the C-Cl stretching vibration, which is expected in the 730-550 cm⁻¹ range.[1]

  • Aromatic Ether (Ar-O-Ar'): The presence of the phenoxy group is primarily confirmed by a strong, characteristic asymmetric C-O-C stretching band. For aryl ethers, this absorption typically appears between 1300 cm⁻¹ and 1200 cm⁻¹.

  • Aromatic Rings: The molecule contains two benzene rings. Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The stretching of the C=C bonds within the aromatic rings gives rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene rings can be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (900-650 cm⁻¹).

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is common due to its minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for organic compounds.

    • Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.

  • Background Spectrum Acquisition:

    • Before introducing the sample, ensure the ATR crystal surface is clean. It can be cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allowed to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The FT-IR software will collect the specified number of scans, average them, and perform the background subtraction.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Use the software tools to identify and label the peaks of interest.

    • Compare the obtained peak positions with the expected values for the functional groups of this compound to confirm the compound's identity and purity.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing it for the next measurement.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Analysis_Workflow cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_analysis Analysis Phase instrument_setup Instrument Setup (Range, Resolution) background_scan Acquire Background Spectrum instrument_setup->background_scan sample_prep Sample Preparation (Apply liquid to ATR) background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing (Background Subtraction) acquire_spectrum->data_processing peak_identification Peak Identification & Labeling data_processing->peak_identification spectral_interpretation Spectral Interpretation (Functional Group Assignment) peak_identification->spectral_interpretation final_report Final Report spectral_interpretation->final_report

Caption: Logical workflow for FT-IR analysis of this compound.

References

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Phenoxybenzoyl chloride is a reactive acyl chloride of significant interest as a synthetic precursor and a metabolite of various commercial products, including pyrethroid insecticides.[1][2] Its accurate identification and quantification are crucial for applications ranging from pharmaceutical quality control to environmental and biomonitoring studies.[3] However, the inherent reactivity of the benzoyl chloride moiety presents a unique analytical challenge. This guide provides a comprehensive, field-tested approach to the mass spectrometric analysis of this compound, focusing on the practical considerations and robust methodologies required for reliable characterization. A key insight for researchers is that under typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) conditions, the principal analyte detected is not the parent compound but its more stable hydrolysis product, 3-phenoxybenzoic acid (3-PBA).[4] This guide will therefore focus on the analysis of 3-PBA as the primary analytical target, while also discussing alternative approaches for the direct analysis of the parent chloride.

The Core Analytical Challenge: Hydrolytic Instability

Acyl chlorides are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis to the corresponding carboxylic acid.[5] This reaction is often instantaneous in the protic and aqueous mobile phases used in reversed-phase HPLC.

Causality : The carbon atom of the carbonyl group in this compound is highly electrophilic, readily attacked by water molecules. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable 3-phenoxybenzoic acid.

Therefore, any analytical workflow that involves aqueous environments must anticipate that 3-phenoxybenzoic acid (3-PBA) will be the primary, if not exclusive, species entering the mass spectrometer. Method development should be optimized for the detection of 3-PBA accordingly.

Recommended Workflow: LC-MS/MS Analysis of 3-Phenoxybenzoic Acid

For routine, high-throughput analysis in biological and environmental matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for 3-PBA is the industry standard for its sensitivity and specificity.[2][4]

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Urine, Plasma, Tea) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Hydrolysis Controlled Hydrolysis (if measuring total 3-PBA) Extraction->Hydrolysis LC Reversed-Phase UPLC/HPLC Hydrolysis->LC Prepared Sample MS ESI-MS/MS (Negative Ion Mode) LC->MS Eluent Quant Quantification (vs. Internal Standard) MS->Quant Raw Data Confirm Confirmation (Fragment Ratio) Quant->Confirm

Caption: High-level experimental workflow for the quantitative analysis of 3-PBA.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (using urine as an example matrix):

  • To measure total 3-PBA (both free and conjugated forms), an initial acid hydrolysis step is required.[3]

  • Pipette 1 mL of urine into a glass tube.

  • Add an internal standard (e.g., ¹³C₆-3-Phenoxybenzoic acid) to correct for matrix effects and extraction variability.

  • Add 100 µL of concentrated HCl.

  • Heat at 90°C for 1 hour.

  • Cool and perform a solid-phase extraction (SPE) using a mixed-mode cartridge to clean up the sample and concentrate the analyte.[3]

  • Elute the analyte with an appropriate solvent (e.g., methanol with 2% formic acid), evaporate to dryness, and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters:

  • The goal is to separate 3-PBA from matrix interferences. A fast gradient on a C18 column is effective.

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 3 minutes, hold for 1 min, re-equilibrate
Column Temp. 40 °C
Injection Vol. 5 µL

3. Mass Spectrometry (MS) Parameters:

  • Electrospray ionization (ESI) in negative ion mode is ideal for detecting the deprotonated carboxylic acid.[3][4]

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Desolvation Temp. 400 °C[3]
Desolvation Gas Flow 650 L/hr (Nitrogen)[3]
Cone Gas Flow 50 L/hr[3]
Collision Gas Argon
Analysis Mode Multiple Reaction Monitoring (MRM)

Ionization and Fragmentation Analysis

MS1: Precursor Ion Selection

In negative ESI mode, 3-phenoxybenzoic acid (Molecular Weight: 214.22 g/mol ) readily loses a proton from its carboxylic acid group to form the deprotonated molecular ion, [M-H]⁻, at m/z 213.05 . This ion is selected as the precursor for MS/MS fragmentation.

MS/MS: Fragmentation Pattern of 3-Phenoxybenzoic Acid

Tandem mass spectrometry (MS/MS) of the m/z 213.05 precursor ion provides structural confirmation and enhances selectivity. The fragmentation is dominated by a characteristic neutral loss of CO₂ (44 Da).

Key MRM Transitions for Quantification and Confirmation:

Precursor Ion (m/z)Product Ion (m/z)DescriptionUse
213.05 169.05 [M-H-CO₂]⁻ : Loss of carbon dioxideQuantifier
213.05 93.03 [C₆H₅O]⁻ : Phenoxide anionQualifier

The fragmentation pathway is predictable and driven by the formation of stable ions. The initial loss of CO₂ from the carboxylate group is a highly favorable process, leading to the formation of the 3-phenoxyphenyl anion. Further fragmentation can cleave the ether bond to produce the stable phenoxide anion.

References

Physical and chemical properties of 3-Phenoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 3586-15-0) is a highly reactive acyl chloride derivative of 3-phenoxybenzoic acid. It serves as a critical intermediate in organic synthesis, particularly in the preparation of esters and amides. Its bifunctional nature, featuring a reactive acid chloride group and a stable diphenyl ether moiety, makes it a valuable building block for complex molecules, including pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its physical and chemical properties, reactivity, and synthesis protocols.

It is important to distinguish this compound from the structurally similar 3-phenoxybenzyl chloride (CAS No. 53874-66-1). The former contains a carbonyl group (-COCl) attached to the benzene ring, making it an acyl chloride. The latter has a chloromethyl group (-CH2Cl) and is a benzyl halide. This guide focuses exclusively on the acyl chloride, this compound.

Physical and Chemical Properties

The quantitative data available for this compound are summarized below. As a highly reactive intermediate, extensive physical property data is not as commonly published as for more stable end-products.

PropertyValueReference(s)
CAS Number 3586-15-0[1],[2]
Molecular Formula C₁₃H₉ClO₂[3]
Molecular Weight 232.66 g/mol [3]
Appearance Clear liquid[3]
Boiling Point 139 °C at 3 mmHg[3]
Infrared (IR) Spectrum Neat: 1755 cm⁻¹ (C=O stretch), 1584 cm⁻¹[3]

Chemical Reactivity, Stability, and Safety

As an acyl chloride, the chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon.

Reactivity:

  • Reaction with Water: It reacts violently with water in an exothermic hydrolysis reaction to form 3-phenoxybenzoic acid and corrosive hydrogen chloride gas.[2] This reaction underscores the need to handle the compound under anhydrous conditions.

  • Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles. Alcohols are acylated to form esters, while primary and secondary amines form amides. These reactions are fundamental to its use as a synthetic intermediate.

  • Incompatible Materials: The compound should not be brought into contact with water, strong bases, strong oxidizing agents, amines, or alcohols (unless a reaction is intended).[2][4]

Stability and Storage:

  • Moisture Sensitivity: Due to its high reactivity with water, it is classified as moisture-sensitive.[5]

  • Storage Conditions: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[2] Storage should be in a locked, secure location accessible only to authorized personnel.[2]

Safety and Handling:

  • Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[6]

  • Personal Protective Equipment (PPE): When handling, wear protective gloves, chemical safety goggles, a face shield, and a lab coat. All operations should be conducted inside a chemical fume hood to avoid inhalation of vapors.[2]

  • Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use water, as it will react violently.[2] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[2]

Experimental Protocols

The synthesis of this compound is typically achieved by activating the corresponding carboxylic acid. Below are two common laboratory-scale methods.

Method 1: Synthesis using Thionyl Chloride

This protocol uses thionyl chloride (SOCl₂) as the chlorinating agent, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Procedure:

  • To 125 mL of thionyl chloride in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 25 g (0.12 mol) of 3-phenoxybenzoic acid portionwise.

  • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Add 200 mL of a high-boiling inert solvent, such as toluene, to the residue to aid in the removal of the remaining thionyl chloride.

  • Evaporate the solvent in vacuo to yield the crude this compound as a liquid.[7]

Method 2: Synthesis using Oxalyl Chloride

This method uses oxalyl chloride ((COCl)₂) and a catalytic amount of N,N-dimethylformamide (DMF), a combination known as the Vilsmeier-Haack reagent, for a milder conversion.

Procedure:

  • In a flask under an inert atmosphere, dissolve 1.95 g (9.10 mmol) of 3-phenoxybenzoic acid in 45 mL of anhydrous dichloromethane (CH₂Cl₂).

  • To the solution, add 0.89 mL (10.01 mmol) of oxalyl chloride, followed by one drop of anhydrous DMF as a catalyst.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent and volatile byproducts (CO, CO₂) in vacuo.

  • Take up the oily residue in diethyl ether (Et₂O) and carefully decant the liquid away from any precipitated solids.

  • Evaporate the diethyl ether to yield the crude product.

  • For higher purity, the product can be purified by short-path vacuum distillation (boiling point: 139 °C at 3 mmHg).[3]

Synthetic Workflow Visualization

This compound is a key intermediate in the synthesis of pyrethroid insecticides, which are esters of a specific carboxylic acid and an alcohol moiety. The diagram below illustrates the role of this compound in synthesizing a generic pyrethroid-type ester.

G A 3-Phenoxybenzoic Acid C This compound (Reactive Intermediate) A->C Acyl Chloride Formation B Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) B->C E Pyrethroid Ester (Final Product) C->E Esterification F Byproducts (e.g., HCl) C->F D Alcohol Moiety (R-OH) D->E D->F E->F

Caption: Synthetic pathway from 3-phenoxybenzoic acid to a pyrethroid ester.

References

Solubility and stability of 3-Phenoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 3-Phenoxybenzoyl Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of reagents is paramount for successful experimental design and outcome. This compound is a valuable building block in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. This guide provides a detailed examination of its solubility and stability, offering insights into its behavior in various chemical environments.

Introduction to this compound

This compound is an acyl chloride derivative of 3-phenoxybenzoic acid. Its chemical structure, featuring a reactive acyl chloride group attached to a phenoxy-substituted benzene ring, dictates its reactivity and physical properties. The electrophilicity of the carbonyl carbon is a key determinant of its chemical behavior, making it susceptible to nucleophilic attack.

Solubility Profile

The solubility of an acyl chloride is a critical parameter for its use in synthesis, influencing reaction kinetics and the choice of solvent.

General Solubility Characteristics

Acyl chlorides, including this compound, are generally soluble in a range of aprotic organic solvents.[1] This is due to their relatively nonpolar nature. However, they are immiscible with water.[2]

Aqueous Solubility: this compound is not considered soluble in water. Instead, it undergoes a rapid and often vigorous reaction with water in a process called hydrolysis, yielding 3-phenoxybenzoic acid and hydrochloric acid.[1][2] This high reactivity precludes the formation of a stable aqueous solution.

Table of Expected Solubilities

The following table provides an expected qualitative solubility profile for this compound based on the general behavior of acyl chlorides.

Solvent ClassSpecific SolventsExpected SolubilityRationale
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)SolubleThese solvents do not possess acidic protons that can react with the acyl chloride.
Aprotic Nonpolar Toluene, Hexanes, Diethyl etherSolubleThe nonpolar nature of these solvents is compatible with the organic structure of the molecule.
Protic Water, Alcohols (e.g., Methanol, Ethanol)Reactive (Insoluble)These solvents are nucleophilic and will react with the acyl chloride, leading to its decomposition.[2]

Stability Profile

The stability of this compound is a crucial consideration for its storage and handling, as well as for the design of synthetic routes.

Factors Influencing Stability

The stability of an acyl chloride is primarily influenced by the electrophilicity of its carbonyl carbon.[3] Key factors include:

  • Electronic Effects: The phenoxy group on the benzene ring can influence the stability. The phenyl group's resonance can help to delocalize the positive charge on the carbonyl carbon, which can increase its stability compared to simple alkyl acyl chlorides.[3]

  • Steric Hindrance: The bulky nature of the phenoxybenzoyl group can provide some steric hindrance to the approach of nucleophiles, which can enhance its stability.[3]

  • Presence of Nucleophiles: Acyl chlorides are highly reactive towards nucleophiles.[1] The presence of water, alcohols, amines, and even weak nucleophiles can lead to the rapid degradation of this compound.

  • Temperature: Elevated temperatures can accelerate decomposition reactions.[4]

Degradation Pathways

The primary degradation pathway for this compound is nucleophilic acyl substitution.

Hydrolysis: The most common degradation pathway is hydrolysis, the reaction with water, to form the corresponding carboxylic acid.[1][2][5] The kinetics of this reaction are influenced by pH, with the reaction being faster at higher pH due to the increased concentration of the more nucleophilic hydroxide ion.[6] The hydrolysis of benzoyl chlorides can proceed through a direct displacement (SN2-like) mechanism or a carbonyl addition mechanism, depending on the solvent environment.[7]

Reaction with Other Nucleophiles: this compound will also react with other nucleophiles such as alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).[1]

Thermal Stability

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a general method for assessing the solubility of this compound in various solvents.[9]

Materials:

  • This compound

  • A selection of anhydrous aprotic and protic solvents (e.g., DCM, THF, toluene, hexanes, ethanol, water)

  • Small, dry test tubes

  • Vortex mixer

Procedure:

  • To a dry test tube, add approximately 25 mg of this compound.

  • Add the selected solvent in 0.25 mL increments, up to a total of 1 mL.

  • After each addition, cap the test tube and vortex thoroughly for 30 seconds.

  • Observe the mixture to determine if the solid has dissolved.

  • Record the solubility as "soluble," "partially soluble," or "insoluble" at a concentration of approximately 25 mg/mL.

  • For protic solvents, observe for any signs of reaction, such as fuming (due to HCl evolution) or a change in appearance.

Protocol for Stability Assessment by HPLC

This protocol outlines a method for quantifying the stability of this compound in a given solvent system by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., acetonitrile)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Thermostatted reaction vessel

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., a solution of a primary amine like aniline in the mobile phase to derivatize the remaining acyl chloride)

Procedure:

  • Method Development: Develop a reversed-phase HPLC method capable of separating this compound from its expected degradation products (e.g., 3-phenoxybenzoic acid).

  • Preparation: Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration.

  • Reaction Initiation (t=0): Place the solvent in the thermostatted reaction vessel at a controlled temperature (e.g., 25°C). At time zero, add a known volume of the this compound stock solution to the vessel and mix thoroughly.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching/Derivatization: Immediately add the aliquot to a vial containing the quenching solution to stop the degradation and form a stable derivative for analysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC.

  • Data Analysis: Create a calibration curve using standards of the derivatized this compound. Quantify the concentration of the derivative at each time point. Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, the plot will be linear, and the negative of the slope will be the rate constant (k) for the degradation.[3]

Visualizations

Hydrolysis of this compound

The following diagram illustrates the nucleophilic acyl substitution reaction of this compound with water.

Hydrolysis 3-Phenoxybenzoyl_chloride This compound Tetrahedral_intermediate Tetrahedral Intermediate 3-Phenoxybenzoyl_chloride->Tetrahedral_intermediate + H₂O (Nucleophilic attack) Water H₂O 3-Phenoxybenzoic_acid 3-Phenoxybenzoic acid Tetrahedral_intermediate->3-Phenoxybenzoic_acid - Cl⁻ HCl HCl Tetrahedral_intermediate->HCl - H⁺ from H₂O, + H⁺ to Cl⁻ Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Develop_HPLC_Method Develop HPLC Method Prepare_Stock_Solution Prepare Stock Solution Develop_HPLC_Method->Prepare_Stock_Solution Initiate_Reaction Initiate Reaction at t=0 Prepare_Stock_Solution->Initiate_Reaction Take_Time_Samples Take Samples at Intervals Initiate_Reaction->Take_Time_Samples Quench_Reaction Quench Reaction Take_Time_Samples->Quench_Reaction Analyze_Samples_HPLC Analyze Samples by HPLC Quench_Reaction->Analyze_Samples_HPLC Plot_Data Plot ln[Concentration] vs. Time Analyze_Samples_HPLC->Plot_Data Calculate_Rate_Constant Calculate Rate Constant (k) Plot_Data->Calculate_Rate_Constant

References

An In-depth Technical Guide to the Synthesis of 3-Phenoxybenzoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-phenoxybenzoyl chloride, a key intermediate in the production of various commercial products, including pyrethroid insecticides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of this compound predominantly involves the chlorination of 3-phenoxybenzoic acid. The two most common chlorinating agents employed for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can influence reaction conditions, yield, and purity of the final product.

Synthesis from 3-Phenoxybenzoic Acid

The most direct and widely reported method for preparing this compound is through the reaction of 3-phenoxybenzoic acid with a suitable chlorinating agent.

1. Using Thionyl Chloride:

This method involves heating 3-phenoxybenzoic acid with an excess of thionyl chloride. The reaction proceeds smoothly to yield the desired acid chloride.

2. Using Oxalyl Chloride:

An alternative and often milder method utilizes oxalyl chloride, typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction is often carried out in an inert solvent such as dichloromethane (CH₂Cl₂).

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride[1]

Materials:

  • 3-Phenoxybenzoic acid

  • Thionyl chloride

  • Toluene

Procedure:

  • To 125 ml of thionyl chloride, add 25 g (0.12 mole) of 3-phenoxybenzoic acid portionwise.

  • Heat the mixture at reflux for 2 hours.

  • After the reaction is complete, distill the excess thionyl chloride.

  • Add 200 ml of toluene and evaporate in vacuo to remove any remaining traces of thionyl chloride.

  • The final product is obtained as a red liquid (23 g).

Protocol 2: Synthesis of this compound using Oxalyl Chloride and DMF[2]

Materials:

  • 3-Phenoxybenzoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve 1.95 g (9.10 mmol) of 3-phenoxybenzoic acid in 45 mL of dichloromethane.

  • Add 0.89 mL (10.01 mmol) of oxalyl chloride to the solution, followed by a single drop of DMF to catalyze the reaction.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent in vacuo.

  • Take up the residue in diethyl ether and carefully decant the liquid to separate it from any solid impurities.

  • Evaporate the diethyl ether to yield the crude product.

  • Purify the crude product by short path vacuum distillation (boiling point = 139°C at 3 mm Hg) to obtain 1.12 g (53% yield) of a clear liquid.

Quantitative Data Summary

ParameterMethod 1: Thionyl Chloride[1]Method 2: Oxalyl Chloride/DMF[2]
Starting Material 3-Phenoxybenzoic acid3-Phenoxybenzoic acid
Chlorinating Agent Thionyl chlorideOxalyl chloride
Catalyst NoneDMF (catalytic)
Solvent None (excess reagent)Dichloromethane
Reaction Temperature RefluxRoom Temperature
Reaction Time 2 hoursOvernight
Yield ~89% (crude)53% (purified)
Product Appearance Red liquidClear liquid

Synthesis Pathway Diagrams

Synthesis_Thionyl_Chloride 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid Reaction Reflux, 2h 3-Phenoxybenzoic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction 3-Phenoxybenzoyl_Chloride This compound Reaction->3-Phenoxybenzoyl_Chloride

Caption: Synthesis of this compound via Thionyl Chloride.

Synthesis_Oxalyl_Chloride 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid Reaction Room Temp, Overnight 3-Phenoxybenzoic_Acid->Reaction Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction DMF DMF (cat.) DMF->Reaction catalyst DCM CH₂Cl₂ DCM->Reaction solvent 3-Phenoxybenzoyl_Chloride This compound Reaction->3-Phenoxybenzoyl_Chloride

Caption: Synthesis of this compound via Oxalyl Chloride.

Precursor Synthesis: 4-Phenoxybenzoic Acid

The synthesis of precursors, such as 4-phenoxybenzoic acid, is also a critical aspect. One common industrial method involves the acylation of diphenyl ether followed by oxidation.[3]

Precursor_Synthesis Diphenyl_Ether Diphenyl Ether Acylation Acylation Diphenyl_Ether->Acylation p-Phenoxyacetophenone 4-Phenoxyacetophenone Acylation->p-Phenoxyacetophenone Oxidation Oxidation p-Phenoxyacetophenone->Oxidation p-Phenoxybenzoic_Acid 4-Phenoxybenzoic Acid Oxidation->p-Phenoxybenzoic_Acid

Caption: General route for 4-Phenoxybenzoic Acid synthesis.

Derivatives and Further Reactions

This compound is a versatile intermediate. For instance, it is a precursor in the synthesis of 3-phenoxybenzaldehyde, which is then used to produce synthetic pyrethroid insecticides. The conversion of the acid chloride to the aldehyde can be achieved through methods like the Rosenmund reduction.[4]

Experimental_Workflow Start 3-Phenoxybenzoic Acid Chlorination Chlorination (e.g., SOCl₂ or (COCl)₂) Start->Chlorination Acid_Chloride This compound Chlorination->Acid_Chloride Reduction Rosenmund Reduction (H₂, Pd/C) Acid_Chloride->Reduction Aldehyde 3-Phenoxybenzaldehyde Reduction->Aldehyde Further_Reactions Further Reactions (e.g., with Cyanohydrin) Aldehyde->Further_Reactions Insecticides Pyrethroid Insecticides Further_Reactions->Insecticides

Caption: Workflow from Acid to Insecticide Precursor.

References

An In-depth Technical Guide on the Reactivity of 3-Phenoxybenzoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxybenzoyl chloride is a crucial chemical intermediate, particularly in the synthesis of pyrethroid insecticides and various pharmaceutical agents. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It details reaction mechanisms, presents quantitative data from various studies, and outlines experimental protocols for key transformations. This document is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Introduction: The Chemical Profile of this compound

This compound (C₁₃H₉ClO₂) is an acyl chloride characterized by a benzoyl group substituted with a phenoxy group at the meta-position. The presence of the electron-withdrawing carbonyl group and the chlorine atom renders the carbonyl carbon highly electrophilic and thus reactive towards nucleophilic acyl substitution. The reactivity of the benzoyl chloride can be influenced by the electronic effects of the phenoxy substituent.[1] This inherent reactivity is harnessed in a multitude of synthetic applications, most notably in the production of synthetic pyrethroids like phenothrin, cypermethrin, and deltamethrin, which are esters of chrysanthemic acid or its analogs with 3-phenoxybenzyl alcohol.[2][3] The synthesis of these esters often proceeds via the reaction of this compound's corresponding alcohol (3-phenoxybenzyl alcohol) with an appropriate acyl chloride. However, the fundamental reactivity of the this compound itself with various nucleophiles is a cornerstone of its utility in organic synthesis.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution. This mechanism typically proceeds through a tetrahedral intermediate.

Logical Flow of Nucleophilic Acyl Substitution:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Nucleophile Nucleophile Acyl_Chloride 3-Phenoxybenzoyl Chloride (Electrophile) Nucleophile->Acyl_Chloride Attack on carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate (Unstable) Acyl_Chloride->Tetrahedral_Intermediate Forms Leaving_Group Chloride Ion (Cl-) Tetrahedral_Intermediate->Leaving_Group Carbonyl reforms, Cl- is expelled Product Acylated Product Tetrahedral_Intermediate->Product Results in G cluster_setup Reaction Setup cluster_workup Work-up & Purification start Dissolve 3-phenoxybenzoic acid in Dichloromethane (CH2Cl2) add_reagents Add Oxalyl Chloride and a drop of DMF start->add_reagents stir Stir overnight at room temperature add_reagents->stir remove_solvent Remove solvent in vacuo stir->remove_solvent dissolve_ether Take up residue in Diethyl Ether (Et2O) remove_solvent->dissolve_ether decant Decant liquid from any solid dissolve_ether->decant evaporate_ether Evaporate Et2O decant->evaporate_ether distill Purify by short path vacuum distillation evaporate_ether->distill

References

A Comprehensive Technical Guide to the Safe Handling of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling precautions for 3-Phenoxybenzoyl chloride. The following sections outline the associated hazards, proper handling procedures, emergency responses, and disposal methods to ensure the safe use of this chemical in a laboratory setting.

Chemical Identification and Properties

This compound is a corrosive liquid that requires careful handling.[1] Below is a summary of its key physical and chemical properties.

PropertyValue
CAS Number 3586-15-0[1]
Molecular Formula C₁₃H₉ClO₂[2]
Molecular Weight 232.66 g/mol [2]
Appearance Clear colorless to light yellow liquid
Boiling Point 330 °C at 760 mmHg[2]
Density 1.247 g/cm³[2]
Flash Point 122.4 °C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1]

Signal Word: Danger[1]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures outline the necessary steps for safe handling, from preparation to disposal.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive range of PPE is required to prevent contact with this corrosive chemical.

PPE TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield.[5]
Hand Protection Butyl-rubber gloves are recommended.[5]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if there is a risk of inhalation.[1]
Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed with caution Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed with caution Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Proceed with caution Perform Reaction Perform Reaction Dispense Chemical->Perform Reaction Spill Spill Dispense Chemical->Spill Quench Excess Reagent Quench Excess Reagent Perform Reaction->Quench Excess Reagent Exposure Exposure Perform Reaction->Exposure Fire Fire Perform Reaction->Fire Decontaminate Glassware Decontaminate Glassware Quench Excess Reagent->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe Handling Workflow

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with this compound, liberating toxic gas.[1]

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are crucial to maintain a safe laboratory environment.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Stability and Reactivity

  • Reactivity: Reacts violently with water.[1]

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to moist air or water.[7]

  • Incompatible Materials: Water, strong oxidizing agents, strong bases, and alcohols.[7]

  • Hazardous Decomposition Products: Hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

This guide is intended to provide comprehensive safety information for the handling of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional safety protocols.

References

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential hazards and toxicity associated with 3-Phenoxybenzoyl chloride. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and to understand its toxicological profile. This document moves beyond standard safety data sheet information to delve into the mechanisms of toxicity, the role of its metabolites, and practical experimental considerations.

Section 1: Chemical and Physical Hazards of this compound

This compound (C₁₃H₉ClO₂) is a reactive acyl chloride. Its primary and most immediate hazard stems from its high reactivity, particularly with water and other nucleophilic substances.

1.1. Reactivity with Water

As an acyl chloride, this compound reacts violently with water in an exothermic hydrolysis reaction.[1][2][3] This reaction produces 3-phenoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][5][6][7] The liberation of toxic and corrosive HCl gas presents a significant inhalation hazard.[1][2]

1.2. Corrosivity

Direct contact with this compound can cause severe skin burns and serious eye damage.[1][8][9][10] Its corrosive nature is a result of the reactive acyl chloride functional group, which can readily acylate amino and hydroxyl groups in biological macromolecules like proteins, leading to cellular damage.

1.3. Incompatible Materials

Beyond its reactivity with water, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, amines, and alcohols.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.67 g/mol [1]
Appearance Clear yellow liquid[11]
Boiling Point 141-142 °C[11][12][13]
Density 1.189 g/mL at 25 °C[11][12][13]
Flash Point >110 °C[5]

Section 2: Toxicological Profile

The toxicity of this compound is twofold: the direct corrosive effects of the parent compound and the systemic toxicity of its hydrolysis products, 3-phenoxybenzoic acid (3-PBA) and 3-phenoxybenzyl alcohol. The toxicological properties of the parent compound have not been fully investigated, likely due to its rapid hydrolysis.[1][2]

2.1. Acute Toxicity

This compound is classified as harmful if swallowed.[8][9][10] Inhalation of its vapors or the HCl gas produced upon contact with moisture can cause severe respiratory irritation.[1]

2.2. The Central Role of Metabolites in Systemic Toxicity

Upon entering a biological system, this compound is expected to rapidly hydrolyze to 3-phenoxybenzoic acid (3-PBA). This hydrolysis can be catalyzed by carboxylesterases.[14][15][16] Further metabolism, potentially involving cytochrome P450 enzymes, can lead to other derivatives.[17][18][19] The systemic toxicity observed is largely attributed to these metabolites.

2.2.1. Hepatotoxicity of 3-Phenoxybenzoic Acid (3-PBA)

Recent in vitro studies have demonstrated that 3-PBA exhibits significant hepatotoxicity. It has been shown to induce apoptosis in human hepatocyte cell lines (HepG2).[4][12][20][21] The mechanism involves the upregulation of pro-apoptotic proteins such as Caspase-3 and a decrease in the anti-apoptotic protein Bcl-2.[4][12][20][21]

2.2.2. Neurotoxicity of 3-Phenoxybenzoic Acid (3-PBA)

Emerging evidence suggests that 3-PBA is a potential neurotoxin. Studies have linked exposure to 3-PBA with dopaminergic degeneration, indicating an increased risk for Parkinson's disease-like pathologies.[2][5][22][23][24] The proposed mechanism involves the interaction of 3-PBA with the dopamine transporter (DAT), leading to its entry into dopaminergic neurons where it exerts its toxic effects.[5][22][23] Inside the neurons, 3-PBA may promote the pathological aggregation of α-synuclein.[5][22][23]

2.3. Developmental and Reproductive Toxicity

An experimental study on the effects of this compound in water reservoirs indicated an expressed embryotoxic effect in rats.[10] The maximal no-effect dose for this embryotoxic effect was reported as 0.12 mg/kg.[10] Studies on the metabolite 3-PBA in zebrafish embryos have shown developmental abnormalities, including cardiac malformations.[25] However, some research on 3-PBA and 3-phenoxybenzyl alcohol did not find evidence of estrogenic activity in MCF-7 cells or in vivo rat models.[26][27]

Section 3: Experimental Workflows and Protocols

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

3.1. Risk Assessment Workflow

RiskAssessment cluster_planning Planning Phase cluster_mitigation Hazard Mitigation cluster_procedure Experimental Procedure cluster_disposal Waste Disposal A Identify Experimental Need for This compound B Review Safety Data Sheet (SDS) and Relevant Literature A->B C Evaluate Potential for Water/Moisture Contact B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Ensure Availability and Functionality of Chemical Fume Hood C->E F Prepare Emergency Spill Kit (Inert Absorbent, Neutralizer) C->F G Conduct Experiment Under Inert Atmosphere (if necessary) D->G E->G F->G H Handle with Care to Avoid Splashes and Aerosol Generation G->H I Quench Residual Reagent with a Non-aqueous Solvent H->I J Collect Waste in a Designated, Labeled Container I->J K Dispose of as Hazardous Waste According to Institutional Guidelines J->K

Caption: Risk assessment workflow for handling this compound.

3.2. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for a highly reactive, corrosive compound.

  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity studies) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., anhydrous DMSO) immediately before use. All dilutions must be made in the same anhydrous solvent.

  • Cell Treatment:

    • Work in a chemical fume hood.

    • Carefully add the diluted compound to the cell culture medium. Due to the rapid hydrolysis, the actual compound being tested in the aqueous medium will be a mixture of the parent compound and its hydrolysis products. It is crucial to acknowledge this in the interpretation of the results.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

3.3. Protocol for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol can be used to confirm if cell death observed in the cytotoxicity assay is due to apoptosis.

  • Cell Treatment: Treat cells with this compound as described in the cytotoxicity protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 4: Signaling Pathways of Toxicity

4.1. Apoptotic Pathway in Hepatocytes

The hepatotoxicity of the 3-PBA metabolite is mediated through the intrinsic apoptotic pathway.

ApoptosisPathway PBA 3-Phenoxybenzoic Acid (3-PBA) Bcl2 Bcl-2 (Anti-apoptotic) PBA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PBA->Bax Activates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Activates Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by 3-PBA in hepatocytes.

4.2. Neurotoxic Pathway in Dopaminergic Neurons

The neurotoxicity of 3-PBA is linked to its effects on dopaminergic neurons.

NeurotoxicityPathway PBA 3-Phenoxybenzoic Acid (3-PBA) DAT Dopamine Transporter (DAT) PBA->DAT Interacts with AlphaSyn α-synuclein PBA->AlphaSyn Promotes Pathological Aggregation Inside Neuron Neuron Dopaminergic Neuron DAT->Neuron Transports PBA into Neuron->AlphaSyn Contains Aggregation Aggregation AlphaSyn->Aggregation Degeneration Neuronal Degeneration Aggregation->Degeneration

Caption: Proposed neurotoxic pathway of 3-PBA in dopaminergic neurons.

Section 5: Safe Handling and Emergency Procedures

5.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton®), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge if working outside of a fume hood or if there is a risk of inhalation.

5.2. Spill and Leak Procedures

  • Evacuate the area and ensure adequate ventilation.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use water.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

5.3. First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Section 6: Conclusion

This compound is a hazardous chemical due to its corrosive and water-reactive nature. Its toxicity profile is complex, involving both direct corrosive effects and the systemic toxicity of its primary metabolite, 3-phenoxybenzoic acid. Researchers and professionals in drug development must be aware of these hazards and implement stringent safety protocols. A thorough understanding of the mechanisms of toxicity, particularly the potential for hepatotoxicity and neurotoxicity, is crucial for risk assessment and the design of safe handling procedures. Further research is warranted to fully elucidate the toxicological properties of the parent compound and its metabolites.

References

A Technical Guide to the Safe Storage and Disposal of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Understanding the Core Reactivity

3-Phenoxybenzoyl chloride (CAS No: 3586-15-0) is a pivotal acid chloride intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility is derived from the reactive acyl chloride moiety, which also dictates the stringent safety protocols required for its handling. The central principle governing its storage, handling, and disposal is its violent reactivity with nucleophiles, most notably water.

This guide provides a comprehensive framework for researchers and chemical professionals to manage this compound safely throughout its lifecycle. The protocols herein are designed to be self-validating by explaining the chemical causality behind each procedural step, ensuring a deep understanding of the risks and mitigation strategies.

The primary hazard stems from its rapid hydrolysis. Upon contact with water or moisture, this compound reacts exothermically to produce 3-phenoxybenzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[2][3][4] This reaction is the root cause for the compound's corrosive nature and the principal driver for the storage and disposal procedures outlined below.

Hazard Profile

The compound is classified with significant hazards that demand rigorous control measures.[2]

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/IrritationCategory 1BH314Causes severe skin burns and eye damage.[2][4]
Serious Eye DamageCategory 1H318Causes serious eye damage.[5]
EUH Statement-EUH014Reacts violently with water.[2]
EUH Statement-EUH029Contact with water liberates toxic gas.[4]
Target Organ ToxicityCategory 3-May cause respiratory system irritation.[2]

Long-Term Storage Protocols: The Principle of Absolute Exclusion

The primary objective for storing this compound is the absolute exclusion of atmospheric moisture and incompatible chemicals. Failure to do so results in product degradation, pressure buildup from HCl gas evolution, and a significant corrosion risk to storage infrastructure.

Recommended Storage Conditions
ParameterSpecificationRationale
Temperature Cool, ambientTo minimize vapor pressure and slow any potential degradation pathways.
Atmosphere Inert gas (Nitrogen or Argon)To prevent hydrolysis from atmospheric moisture.[2][6]
Container Tightly sealed, original containerMust have a liner or cap material (e.g., PTFE) that is non-reactive with acid chlorides. Prevents moisture ingress.[2][4][7]
Location Dedicated corrosives cabinetMust be a dry, well-ventilated area, away from incompatible materials. The area should have no access to drains.[4][8] Store locked up.[2][7]
Chemical Incompatibility

Storing this compound away from incompatible materials is critical to prevent violent reactions.

Incompatible ClassExamplesReason for Incompatibility
Water/Moisture Humidity, wet apparatusViolent hydrolysis producing corrosive HCl gas.[2][4]
Alcohols Methanol, Ethanol, IsopropanolVigorous reaction to form esters and HCl gas.[6][9]
Bases Sodium Hydroxide, AminesStrong, rapid, and highly exothermic neutralization reaction.
Strong Oxidizing Agents Peroxides, NitratesCan lead to vigorous or explosive reactions.[7]
Strong Reducing Agents HydridesPotential for highly exothermic and hazardous reactions.[2]
Storage Location Workflow

The following decision workflow must be followed to ensure a safe storage environment.

start Select Potential Storage Area check_vent Is the area well-ventilated? start->check_vent check_dry Is the area free of all water sources (sinks, drains, safety showers)? check_vent->check_dry Yes not_approved Unsuitable Storage Location: Find alternative. check_vent->not_approved No check_incompat Are incompatible materials (bases, alcohols) absent? check_dry->check_incompat Yes check_dry->not_approved No approved Approved Storage Location: Place in locked, dedicated corrosives cabinet. check_incompat->approved Yes check_incompat->not_approved No

Caption: Workflow for selecting a safe storage location.

Spill Management: A Dry Cleanup Protocol

Accidental spills require immediate and correct action. The most critical instruction is to never use water for cleanup, as this will exacerbate the hazard by liberating large volumes of HCl gas.[2]

Step-by-Step Spill Response Protocol
  • Evacuate & Ventilate: Immediately alert personnel in the area and evacuate. Ensure the chemical fume hood is operating at maximum capacity.[2]

  • Don PPE: Before re-entering the area, don the appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene are insufficient; butyl rubber or Viton® are recommended).

    • Chemical splash goggles and a full-face shield.[2][9]

    • Chemical-resistant apron or lab coat.

    • For large spills, respiratory protection (e.g., a respirator with an acid gas cartridge) is required.[6]

  • Containment: For liquid spills, create a dike around the spill using a dry, inert absorbent material.

  • Absorption: Cover the spill with a generous amount of dry sand, diatomaceous earth, or other non-combustible, inert absorbent.[2][7] Do not use combustible materials like paper towels or sawdust.

  • Collection: Carefully scoop the absorbed material into a clean, dry, sealable, and clearly labeled waste container made of corrosion-resistant material (e.g., a heavy-duty plastic pail).[2]

  • Decontamination: Wipe the spill area with a cloth dampened with a non-aqueous solvent (e.g., kerosene or toluene), followed by a final wipe-down with soap and water once all reactive material is confirmed to be removed. All cleaning materials must be treated as hazardous waste.

  • Disposal: Seal the waste container and manage it according to the disposal protocols in Section 4.0.

Spill Response Flowchart

spill Spill Identified evacuate Alert Personnel & Evacuate Area spill->evacuate ppe Don Full PPE (Face Shield, Resistant Gloves) evacuate->ppe use_water Use Water? ppe->use_water no_water NO: Liberates Toxic HCl Gas use_water->no_water Yes absorb Cover with Dry, Inert Absorbent (e.g., Sand, Earth) use_water->absorb No no_water->absorb collect Carefully Collect into a Labeled, Sealable Container absorb->collect dispose Dispose of as Hazardous Waste collect->dispose

Caption: Decision workflow for responding to a spill event.

Disposal and Waste Management: Controlled Neutralization

Disposal of this compound and its contaminated materials must be handled as hazardous waste through a licensed disposal company.[2][10] Do not discharge into any drains or sewers.[2] For research laboratories, small, residual quantities may be neutralized in-house before collection, a procedure that must be performed with extreme caution.

In-Lab Neutralization (Quenching) Protocol for Small Quantities (<50 g)

This procedure must be performed inside a certified chemical fume hood with the operator wearing full PPE as described in Section 3.1. The principle is the slow, controlled hydrolysis and neutralization of the acid chloride.

  • Prepare Quenching Station:

    • Place a large beaker or flask containing a stir bar in a larger container to serve as an ice bath.

    • Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, or a carefully managed dilute solution of sodium hydroxide (~1-2 M). The volume should be at least 10-20 times the volume of the acid chloride to be quenched. A weak base is preferred as it moderates the reaction rate.

    • Fill the outer container with ice and water to cool the quenching solution.

  • Slow Addition:

    • Using a dropping funnel or by slowly pipetting, add the this compound dropwise to the cold, stirring basic solution.[11]

    • Causality: The slow addition and cooling are critical to dissipate the heat generated from the exothermic hydrolysis and neutralization reactions, preventing boiling and splashing of corrosive materials.

  • Monitor Reaction:

    • Observe for gas evolution (CO₂ if using bicarbonate) and control the addition rate to keep it manageable.

    • Allow the mixture to stir for several hours after addition is complete to ensure the reaction goes to completion.

  • Verify Neutralization:

    • Once the reaction has subsided, test the pH of the aqueous solution using pH paper or a calibrated meter. The solution should be neutral or slightly basic. If it is still acidic, slowly add more base until neutralization is complete.

  • Final Disposal:

    • The resulting neutralized aqueous solution, containing sodium chloride, 3-phenoxybenzoate sodium salt, and excess base, can now be collected in a properly labeled aqueous waste container for disposal by a licensed professional service.

Disposal Pathway Decision Tree

start Waste Identified: This compound or Contaminated Material assess_qty Assess Quantity start->assess_qty small_qty Small Residual Quantity (<50 g) assess_qty->small_qty Small large_qty Bulk Quantity or Sealed Container (>50 g) assess_qty->large_qty Large neutralize Perform In-Lab Neutralization (See Protocol 4.1) small_qty->neutralize pro_disposal Package for Professional Disposal. Do NOT Open or Neutralize. large_qty->pro_disposal collect_waste Collect Neutralized Aqueous Solution in Labeled Waste Container neutralize->collect_waste collect_waste->pro_disposal

Caption: Decision tree for selecting the appropriate disposal pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters Using 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenoxybenzoyl chloride is a highly reactive acyl chloride derivative widely utilized in organic synthesis. Its structural motif, featuring a diphenyl ether linkage, is a key component in various biologically active molecules. The primary application of this reagent lies in the synthesis of esters through reaction with a diverse range of alcohols and phenols. The resulting 3-phenoxybenzoate esters are crucial intermediates and final products in the agrochemical and pharmaceutical industries. Most notably, they form the core structure of many synthetic pyrethroid insecticides, which mimic the activity of natural pyrethrins.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of esters using this compound.

Application Notes

The esterification reaction using this compound is a robust and versatile transformation. The high reactivity of the acyl chloride group facilitates the acylation of even sterically hindered or less nucleophilic alcohols and phenols.

Key Applications:

  • Agrochemicals: The most significant application is in the synthesis of synthetic pyrethroid insecticides.[2] In this context, this compound is reacted with specific alcohol moieties to produce potent insecticidal agents like permethrin (with 3-phenoxybenzyl alcohol) and its analogs.[3] The ester linkage is crucial for the molecule's insecticidal activity and its environmental degradation profile.

  • Pharmaceuticals and Drug Development: The 3-phenoxybenzoyl group is a scaffold found in various pharmacologically active compounds. Esterification is a common strategy in drug development for creating prodrugs, modifying solubility, and improving pharmacokinetic properties.[4]

  • Material Science: This reagent can be used to synthesize monomers for specialty polymers and liquid crystals where the rigid, aromatic structure of the 3-phenoxybenzoyl group imparts desirable thermal and optical properties.[5]

Reaction Mechanism and Catalysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the ester product along with hydrochloric acid (HCl) as a byproduct.[6]

Due to the generation of HCl, a base is typically required to act as an acid scavenger, driving the reaction to completion and preventing acid-catalyzed side reactions.[3] Common bases include tertiary amines like pyridine or triethylamine.[3] Alternatively, various catalysts can be employed to promote the reaction, sometimes under milder or solvent-free conditions.[7]

Diagram of General Esterification Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-Up & Purification A Dissolve Alcohol in Anhydrous Solvent B Add Base / Catalyst (e.g., Pyridine, TiO2) A->B C Cool Mixture (e.g., 0 °C Ice Bath) B->C D Slowly Add This compound C->D E Stir at RT or Heat (Monitor by TLC) D->E F Quench Reaction (e.g., with Water) E->F G Extract with Organic Solvent F->G H Wash Organic Layer (e.g., NaHCO3, Brine) G->H I Dry over Na2SO4 & Evaporate Solvent H->I J Purify Product (Column Chromatography) I->J

Caption: General experimental workflow for ester synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound from 3-Phenoxybenzoic Acid

The starting material, this compound, is typically prepared from its corresponding carboxylic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common chlorinating agents.[8][9]

Materials:

  • 3-Phenoxybenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Reaction flask, reflux condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure using Oxalyl Chloride:

  • To a stirred solution of 3-phenoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1 drop).[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 to 1.5 eq) dropwise to the reaction mixture. Gas evolution (CO, CO₂) will be observed.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight or until gas evolution ceases.[8]

  • Remove the solvent and excess oxalyl chloride under reduced pressure (in a fume hood).

  • The resulting crude this compound is often a liquid and can be used in the next step without further purification.[8] For higher purity, vacuum distillation can be performed.[8]

Table 1: Comparison of Reagents for this compound Synthesis

ReagentSolventCatalystTemperatureTypical YieldReference
Oxalyl ChlorideDichloromethaneDMFRoom Temp~53% (after distillation)[8]
Thionyl ChlorideToluene (or neat)NoneReflux~80-90% (crude)[9]
Protocol 2: General Esterification using a Base Scavenger

This protocol is a standard and highly effective method for synthesizing esters from alcohols and this compound, particularly in the context of pyrethroid synthesis.[3]

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.05-1.2 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.1-1.5 eq)

  • Reaction vessel, magnetic stirrer, dropping funnel, and an inert atmosphere setup

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the desired alcohol (1.0 eq) in an anhydrous solvent (e.g., Toluene).[3]

  • Add the base (e.g., pyridine or triethylamine, 1.1 eq) to act as an acid scavenger.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in the same solvent via a dropping funnel. A precipitate (pyridinium or triethylammonium hydrochloride) will form.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the hydrochloride salt.

  • Wash the filtrate sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Reaction Scheme: Esterification

G r1 3-Phenoxybenzoyl Chloride arrow Base (e.g., Pyridine) Anhydrous Solvent 0 °C to RT plus1 + r2 Alcohol (R-OH) r2->arrow p1 3-Phenoxybenzoate Ester arrow->p1 p2 Base·HCl plus2 +

Caption: Synthesis of esters from this compound.

Protocol 3: TiO₂-Catalyzed Esterification of Phenols (Solvent-Free)

This method offers an alternative, environmentally friendly approach using a reusable solid catalyst.

Materials:

  • Phenol (or substituted phenol) (1.0 eq)

  • This compound (1.0 eq)

  • Titanium dioxide (TiO₂, anatase, catalytic amount, e.g., 10 mol%)

  • Mortar and pestle or small reaction vial with magnetic stirrer

Procedure:

  • In a vial, combine the phenol (1.0 eq), this compound (1.0 eq), and TiO₂ (0.1 eq).

  • Stir the mixture vigorously at room temperature (25 °C) for the required time (typically 30-60 minutes). The progress can be monitored by TLC.

  • Upon completion, add diethyl ether or ethyl acetate to the mixture and filter to recover the TiO₂ catalyst. The catalyst can be washed with the solvent and reused.

  • Transfer the filtrate to a separatory funnel and wash with 15% NaOH solution to remove any unreacted phenol.

  • Subsequently, wash the organic layer with saturated NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude product can be purified by silica gel column chromatography to yield the pure phenolic ester.

Table 2: Comparison of Conditions for Esterification Reactions

Method/CatalystBase/Co-reagentSolventTemperatureKey AdvantagesReference
StandardPyridine/TriethylamineToluene, DCM0 °C to RTHigh yield, reliable, well-established[3]
TiO₂NoneSolvent-Free25 °CReusable catalyst, mild conditions, "green"
TMEDATMEDADichloromethane-78 °CVery fast reaction, high yields, chemoselective[11]
CuONoneSolvent-FreeRoom TempInexpensive catalyst, mild, neutral conditions[7]
TPPO/(COCl)₂Et₃NAcetonitrileRoom TempMild and neutral, excellent yields[12]

References

Application Notes and Protocols for the Synthesis of Amides from 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted amides derived from 3-phenoxybenzoyl chloride. Amide derivatives of 3-phenoxybenzoic acid have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as inhibitors of key signaling proteins in cancer progression. This application note outlines the synthesis of the acyl chloride starting material, followed by a general and robust protocol for the coupling reaction with various primary and secondary amines to yield the desired amide products. Furthermore, it presents quantitative data on the antitumor activity of representative compounds and illustrates the targeted biological pathway, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of novel amide derivatives is a critical step in the development of new drugs. The 3-phenoxybenzoyl scaffold, in particular, has emerged as a privileged structure in the design of enzyme inhibitors. Recent studies have highlighted that amides derived from 3-phenoxybenzoic acid can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[1][2] By inhibiting the VEGFR-2 signaling cascade, these compounds can effectively suppress the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding cancer progression. This document provides a practical guide for the synthesis and characterization of these promising compounds.

Experimental Protocols

Preparation of this compound (Starting Material)

The synthesis of the title amides commences with the preparation of this compound from 3-phenoxybenzoic acid.

Materials:

  • 3-Phenoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a solution of 3-phenoxybenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride (1.1 to 1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator.

  • The resulting crude this compound is typically a liquid and can be used in the subsequent amidation step without further purification.[1]

General Protocol for the Synthesis of N-Substituted 3-Phenoxybenzamides

This protocol describes the coupling of this compound with a representative primary amine (e.g., an aniline derivative).

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., 4-chloroaniline) (1.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the chosen amine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 5% NaHCO₃ solution, followed by 2 N HCl, and finally with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield the pure N-substituted 3-phenoxybenzamide.

Data Presentation

The following table summarizes the cytotoxicity data for a series of synthesized benzamide derivatives of 3-phenoxybenzoic acid against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).

CompoundTarget MoietyHepG2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
5a 4-ethoxyaniline>100>100>100
5b 4-chloroaniline38.4 ± 1.5>10054.3 ± 1.8
5c 4-fluoroaniline>100>100>100
5d 4-(trifluoromethyl)aniline12.7 ± 0.928.5 ± 1.219.8 ± 1.1
5e 4-nitroaniline>100>100>100

Data extracted from a study on benzamide derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors.[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Starting Material Preparation cluster_coupling Amide Coupling Reaction cluster_workup Work-up and Purification A 3-Phenoxybenzoic Acid C Catalytic DMF in DCM A->C B Thionyl Chloride / Oxalyl Chloride B->C D This compound C->D Acylation H Reaction Mixture D->H E Amine (Primary or Secondary) E->H F Base (e.g., Triethylamine) F->H G Anhydrous DCM G->H I Aqueous Work-up (NaHCO3, HCl, H2O) H->I J Drying (Na2SO4) I->J K Concentration J->K L Purification (Recrystallization or Chromatography) K->L M Pure N-Substituted 3-Phenoxybenzamide L->M VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Amide 3-Phenoxybenzamide Derivative Amide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Gene->Angiogenesis

References

Application Notes: 3-Phenoxybenzoyl Chloride in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenoxybenzoyl chloride is a versatile acylating agent employed in Friedel-Crafts acylation reactions to synthesize a variety of diaryl ketones. This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] The resulting 3-phenoxybenzophenone derivatives are pivotal precursors in the development of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] A notable application is in the synthesis of intermediates for targeted therapies in drug development, such as the kinase inhibitor ibrutinib, which utilizes the structurally related 4-phenoxybenzoyl chloride.[5] These application notes provide a comprehensive overview of the reaction mechanism, quantitative data, and detailed protocols for researchers and professionals in drug development.

Reaction Mechanism

The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism.[6] The process involves three primary steps:

  • Formation of the Acylium Ion : A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound.[1][7] This complexation facilitates the cleavage of the carbon-chlorine bond, generating a highly reactive and resonance-stabilized acylium ion.[2][7]

  • Electrophilic Attack : The π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[6]

  • Deprotonation and Catalyst Regeneration : A weak base, such as AlCl₄⁻, abstracts a proton from the carbon atom bonded to the new acyl group.[6] This restores the aromaticity of the ring, yielding the final diaryl ketone product and regenerating the Lewis acid catalyst.[2]

A significant advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the initial aromatic substrate, which prevents further acylation reactions.[8]

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation reagent This compound + AlCl₃ acylium [3-Phenoxybenzoyl]+ Acylium Ion + [AlCl₄]⁻ reagent->acylium Activation arene Arene (Ar-H) sigma_complex Arenium Ion (Sigma Complex) arene->sigma_complex Nucleophilic Attack product Diaryl Ketone Product sigma_complex->product Deprotonation by [AlCl₄]⁻ catalyst_regen AlCl₃ + HCl sigma_complex->catalyst_regen Regeneration

Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Quantitative Data: Catalyst Performance

The choice of Lewis acid catalyst is critical and directly influences reaction efficiency, yield, and selectivity.[9] While strong Lewis acids like AlCl₃ often provide high yields, milder catalysts may be preferred for substrates with sensitive functional groups. The following table summarizes the expected performance of various common Lewis acids in the acylation of a generic aromatic substrate (e.g., Toluene) with this compound, based on established principles of Friedel-Crafts chemistry.[9][10]

Lewis Acid CatalystTypical Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃) 100 - 200HighShortHighly reactive but hygroscopic; requires stoichiometric amounts as it complexes with the product.[9][11]
Ferric Chloride (FeCl₃) 100 - 150Moderate to HighModerateLess potent than AlCl₃ but more manageable and less sensitive to moisture.[9]
Zinc Chloride (ZnCl₂) 100 - 200ModerateModerate to LongA milder Lewis acid, often requiring higher temperatures or longer reaction times for good conversion.[9]
Titanium Tetrachloride (TiCl₄) 100 - 150HighShort to ModerateA strong Lewis acid that is highly sensitive to moisture and requires careful handling under inert conditions.[9]
Trifluoromethanesulfonic Acid (CF₃SO₃H) Catalytic (~1%)HighModerateCan be used in catalytic amounts, making it a "greener" alternative, especially with activated arenes.[12]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Arene with this compound

This protocol describes a general method for the synthesis of a 3-phenoxybenzophenone derivative from an aromatic substrate and this compound using aluminum chloride as the catalyst.

Materials and Reagents:

  • This compound

  • Anhydrous Aromatic Substrate (e.g., Benzene, Toluene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Hydrochloric Acid (HCl), 6M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (e.g., connected to a bubbler with mineral oil or a base trap)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : Assemble a dry three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.[6]

  • Catalyst Suspension : Charge the flask with the anhydrous aromatic substrate (if liquid) or an anhydrous inert solvent like DCM, followed by the portion-wise addition of anhydrous aluminum chloride (1.1 to 1.5 equivalents). Stir the resulting suspension and cool the flask to 0 °C using an ice bath.[9]

  • Addition of Acyl Chloride : Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled suspension over 30-60 minutes. Maintain the temperature between 0-5 °C during the addition.[9]

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[9][13]

  • Workup and Quenching : Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by 6M HCl to dissolve the aluminum salts.

  • Extraction : Transfer the mixture to a separatory funnel. If a solvent like DCM was used, separate the organic layer. Extract the aqueous layer two more times with the solvent. If the arene was used as the solvent, add an extraction solvent.

  • Washing : Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[6]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure diaryl ketone.

Protocol 2: Synthesis of this compound from 3-Phenoxybenzoic Acid

This protocol details the preparation of the starting acyl chloride from the corresponding carboxylic acid.

Materials and Reagents:

  • 3-Phenoxybenzoic Acid

  • Oxalyl Chloride ((COCl)₂) or Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • To a solution of 3-phenoxybenzoic acid (1.0 equivalent) in anhydrous DCM, add a catalytic drop of DMF.[14]

  • Slowly add oxalyl chloride (1.1 to 1.5 equivalents) or thionyl chloride (2.0 equivalents) to the mixture at room temperature.[14][15] Vigorous gas evolution (CO, CO₂, HCl or SO₂, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 2-12 hours until gas evolution ceases and the reaction is complete (monitored by the disappearance of the starting acid via TLC).[14]

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator.[14]

  • The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.[14]

Visualizations of Workflow and Synthesis Logic

Experimental_Workflow start 1. Reaction Setup (Dry Glassware, Inert Atmosphere) catalyst 2. Add Arene/Solvent & AlCl₃ (Cool to 0°C) start->catalyst acyl_chloride 3. Add this compound (Dropwise, 0-5°C) catalyst->acyl_chloride react 4. Reaction (Warm to RT, Stir 2-16h) acyl_chloride->react quench 5. Quench Reaction (Ice and HCl) react->quench extract 6. Extraction & Washing (DCM, H₂O, NaHCO₃, Brine) quench->extract dry 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) extract->dry purify 8. Purification (Recrystallization or Chromatography) dry->purify product Pure Diaryl Ketone purify->product

Experimental workflow for Friedel-Crafts acylation.

Synthesis_Pathway cluster_reagents Starting Materials cluster_products Products & Applications acid 3-Phenoxybenzoic Acid acyl_chloride This compound acid->acyl_chloride Acyl Halogenation (e.g., SOCl₂) arene Aromatic Substrate (Ar-H) ketone 3-Phenoxybenzophenone Derivative arene->ketone acyl_chloride->ketone Friedel-Crafts Acylation (+ Ar-H, AlCl₃) api Pharmaceutical Active Ingredients (e.g., Kinase Inhibitors) ketone->api Further Synthesis

Synthetic utility of this compound.

References

3-Phenoxybenzoyl Chloride and its Congeners: Essential Precursors in Pyrethroid Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Synthetic pyrethroids are a major class of insecticides, valued for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity. A key structural motif in many commercially successful pyrethroids is the 3-phenoxybenzyl ester. The synthesis of these vital compounds relies on the availability of key precursors, most notably 3-phenoxybenzoyl chloride and its derivatives, 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol. This document provides detailed application notes and experimental protocols for the synthesis of prominent pyrethroid insecticides, namely permethrin and cypermethrin, utilizing these precursors. It also outlines the fundamental mechanism of action of pyrethroid insecticides.

Mechanism of Action: Disruption of Neuronal Signaling

Pyrethroid insecticides exert their toxic effects by targeting the voltage-gated sodium channels in the nerve cells of insects.[1][2] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the sodium channels, preventing their closure and leading to a persistent influx of sodium ions.[1][3] This sustained depolarization of the nerve membrane results in hyperexcitation of the nervous system, causing tremors, paralysis, and ultimately, the death of the insect.[2]

cluster_Neuron Insect Neuron cluster_Pyrethroid Pyrethroid Action Na_Channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Na+ Influx Hyperexcitation Continuous Hyperexcitation Na_Channel->Hyperexcitation Prevents Closure Repolarization Membrane Repolarization Depolarization->Repolarization Channel Closes Action_Potential Action Potential Propagation Repolarization->Action_Potential Resets for next impulse Action_Potential->Na_Channel Opens Paralysis Paralysis & Death Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_Channel Binds to open channel Hyperexcitation->Paralysis 3PBAld 3-Phenoxybenzaldehyde 3PBAlc 3-Phenoxybenzyl Alcohol 3PBAld->3PBAlc Reduction Cyanohydrin α-Cyano-3-phenoxybenzyl Alcohol (Cyanohydrin) 3PBAld->Cyanohydrin Cyanohydrin Formation AcidChloride 3-(2,2-Dichlorovinyl)-2,2- dimethylcyclopropanecarbonyl Chloride Permethrin Permethrin Cypermethrin Cypermethrin 3PBAlcAcidChloride 3PBAlcAcidChloride 3PBAlcAcidChloride->Permethrin Esterification CyanohydrinAcidChloride CyanohydrinAcidChloride CyanohydrinAcidChloride->Cypermethrin Esterification Start Start Reaction_Setup Reaction Setup: - Charge Reactants & Solvent - Inert Atmosphere Start->Reaction_Setup Reaction Controlled Reaction: - Temperature Control - Stirring - Monitor Progress (TLC/GC) Reaction_Setup->Reaction Workup Aqueous Work-up: - Quenching - Phase Separation - Washing (Acid, Base, Brine) Reaction->Workup Drying Drying & Filtration: - Dry organic phase (e.g., MgSO₄) - Filter Workup->Drying Concentration Solvent Removal: - Rotary Evaporation Drying->Concentration Purification Purification: - Column Chromatography or - Recrystallization Concentration->Purification Analysis Product Analysis: - Purity (GC/HPLC) - Structure (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

References

Application Notes and Protocols: The Utility of 3-Phenoxybenzoyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzoyl chloride is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a variety of organic molecules. Its chemical structure, featuring a reactive acyl chloride group and a stable phenoxy moiety, makes it an ideal intermediate for introducing the 3-phenoxybenzoyl group into target molecules. This structural motif is found in a range of biologically active compounds, including pharmaceuticals and agrochemicals. In the pharmaceutical industry, this compound is employed as a key intermediate in the development of new drug candidates.[1] Its ability to readily undergo acylation reactions with a variety of nucleophiles, such as amines and alcohols, allows for the construction of diverse molecular architectures with potential therapeutic applications.

This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in pharmaceutical synthesis, with a specific focus on the synthesis of a peroxisome proliferator-activated receptor γ (PPARγ) agonist.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is in the formation of amide and ester linkages. These reactions are fundamental in medicinal chemistry for connecting different pharmacophores and building complex drug molecules.

  • Amide Bond Formation: this compound reacts efficiently with primary and secondary amines to form the corresponding N-substituted benzamides. This reaction is widely used to synthesize a variety of compounds, including potential anti-inflammatory and anticancer agents.

  • Ester Bond Formation: The reaction of this compound with alcohols or phenols yields phenoxybenzoyl esters. This is particularly relevant in the synthesis of prodrugs or compounds where an ester linkage is required for biological activity. A notable application in a related field is the synthesis of pyrethroid insecticides, where the 3-phenoxybenzyl ester moiety is crucial for their activity.

A specific example of its application in the synthesis of a potential therapeutic agent is the preparation of 2-cyanoprop-2-yl 3-phenoxybenzoate, which has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-cyanoprop-2-yl 3-phenoxybenzoate, a potential PPARγ agonist, using this compound.

Product NameReactantsSolventReaction TimeYield (%)Reference
2-cyanoprop-2-yl 3-phenoxybenzoateThis compound, Acetone cyanohydrin, TriethylamineDiethyl ether1 hour90-95[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 3-phenoxybenzoic acid.

Materials:

  • 3-Phenoxybenzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Toluene or Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Reaction flask with reflux condenser

  • Distillation apparatus

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-phenoxybenzoic acid (e.g., 25 g, 0.12 mol).[1]

  • Carefully add an excess of thionyl chloride (e.g., 125 ml).[1]

  • Heat the mixture at reflux for 2 hours.[1]

  • After the reaction is complete, distill off the excess thionyl chloride.[1]

  • Add toluene (e.g., 200 ml) to the residue and evaporate in vacuo to remove any remaining traces of thionyl chloride, yielding this compound as a red liquid.[1]

Procedure using Oxalyl Chloride:

  • Dissolve 3-phenoxybenzoic acid (e.g., 1.95 g, 9.10 mmol) in dichloromethane (45 mL) in a round-bottom flask.[3]

  • Add oxalyl chloride (e.g., 0.89 mL, 10.01 mmol) to the solution, followed by a catalytic drop of DMF.[3]

  • Stir the reaction mixture at room temperature overnight.[3]

  • Remove the solvent in vacuo to obtain the crude this compound.[3]

Protocol 2: Synthesis of 2-cyanoprop-2-yl 3-phenoxybenzoate (A PPARγ Agonist)

This protocol details the synthesis of a potential therapeutic agent using this compound.

Materials:

  • This compound

  • Acetone cyanohydrin

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve acetone cyanohydrin and triethylamine in anhydrous diethyl ether.

  • To this solution, add this compound dropwise with vigorous stirring at room temperature (20–25°C).[2]

  • Continue stirring for 1 hour. A precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.[2]

  • After 1 hour, filter the reaction mixture to remove the Et₃N·HCl precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 2-cyanoprop-2-yl 3-phenoxybenzoate. The reported yield for this reaction is between 90-95%.[2]

Signaling Pathway and Experimental Workflow

PPARγ Signaling Pathway

The synthesized compound, 2-cyanoprop-2-yl 3-phenoxybenzoate, acts as a PPARγ agonist.[2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. The signaling pathway is initiated by the binding of a ligand (agonist) to PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., 2-cyanoprop-2-yl 3-phenoxybenzoate) PPARg PPARγ Agonist->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Genes (e.g., related to lipid metabolism, insulin sensitivity) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation CellularResponse Cellular Response (e.g., Increased Insulin Sensitivity) Proteins->CellularResponse Mediates

Caption: PPARγ signaling pathway activated by an agonist.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of a pharmaceutical intermediate using this compound to its biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Biological Evaluation Reagents This compound + Nucleophile (e.g., Amine, Alcohol) Reaction Acylation Reaction Reagents->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Product Final Product (e.g., 3-Phenoxybenzoyl Derivative) Purification->Product Characterization Structural Characterization (e.g., NMR, IR, Mass Spectrometry) Product->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Product->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Activation) Product->CellBased DataAnalysis Data Analysis (e.g., IC50, EC50 determination) InVitro->DataAnalysis CellBased->DataAnalysis

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols: Synthesis of Ibrutinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: The Role of Phenoxybenzoyl Chloride in the Synthesis of Ibrutinib Intermediates

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies. The synthesis of Ibrutinib involves the construction of a key intermediate, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine . A critical starting material in several prominent synthetic routes for this intermediate is 4-phenoxybenzoyl chloride , the para-isomer of phenoxybenzoyl chloride.

It is important to clarify that while the query specified 3-phenoxybenzoyl chloride, a comprehensive review of the scientific and patent literature indicates that the established and practiced synthetic routes for Ibrutinib intermediates exclusively utilize the regioisomer 4-phenoxybenzoyl chloride . This is due to the final structure of Ibrutinib, which contains a 3-(4-phenoxyphenyl ) substituent. This document provides detailed application notes and protocols for the synthesis pathways starting from the correct, scientifically validated precursor, 4-phenoxybenzoyl chloride. A protocol for the synthesis of this compound is also included for informational purposes, as it is a valuable chemical intermediate in other contexts.

Part 1: Synthesis of Ibrutinib Intermediate via 4-Phenoxybenzoyl Chloride

The most common strategy involves a Knoevenagel-type condensation of 4-phenoxybenzoyl chloride with malononitrile, followed by cyclization reactions to build the pyrazolo[3,4-d]pyrimidine core.

Overall Synthetic Workflow

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Methylation & Cyclization cluster_3 Step 4: Pyrimidine Ring Formation A 4-Phenoxybenzoic Acid B 4-Phenoxybenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Malononitrile D 2-(Hydroxy(4-phenoxyphenyl) methylene)malononitrile B->D Base (e.g., DIPEA) Solvent (e.g., Toluene) C->D Base (e.g., DIPEA) Solvent (e.g., Toluene) E 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile D->E Dimethyl Sulfate F Hydrazine G 3-Amino-4-cyano-5- (4-phenoxyphenyl)pyrazole E->G Heat F->G Heat H Formamide or DMF-DMA I 4-Amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidine (Key Intermediate) G->I Heat H->I Heat

Caption: Synthetic workflow for the key Ibrutinib intermediate.
Quantitative Data Summary

The following tables summarize quantitative data extracted from various patented methods for the synthesis of Ibrutinib intermediates.

Table 1: Synthesis of 4-Phenoxybenzoyl Chloride from 4-Phenoxybenzoic Acid

Starting Material Reagent Solvent Temperature (°C) Time (h) Notes
4-Phenoxybenzoic Acid (200 g) Thionyl Chloride (400 mL) None 60-65 5 Excess thionyl chloride removed by distillation.[1]

| 4-Phenoxybenzoic Acid (48 g) | Thionyl Chloride (100 mL) | None | Reflux | 1 | Residual oil dissolved in toluene after distillation.[1] |

Table 2: Synthesis of 2-(Substituted-methylene)malononitrile Intermediate

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Time (h) Yield (%)
4-Phenoxybenzoyl Chloride (0.1 mol) Malononitrile (0.1 mol) Sodium Hydride (0.2 mol) THF Room Temp 2 63.8% (after methylation)[2]
4-Phenoxybenzoyl Chloride Malononitrile (14.8 g) DIPEA (57.9 g) Toluene / THF < 0 - Not specified[1]

| 4-Phenoxybenzoyl Chloride | Malononitrile (80 g) | DIPEA (320 mL) | Toluene | 50-55 | 0.5 | Not specified[1] |

Table 3: Alternative Synthesis of Key Intermediate via Decarboxylation Coupling

Reactant 1 Reactant 2 Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
4-Phenoxybenzoic Acid (0.02 mol) 3-Chloro-4-aminopyrazolo[3,4-d]pyrimidine (0.03 mol) CuI / Pyridine K₃PO₄ DMF 150 12 64.1%[3]
4-Phenoxybenzoic Acid (0.022 mol) 3-Bromo-4-aminopyrazolo[3,4-d]pyrimidine (0.02 mol) CuBr / 1,10-Phenanthroline Na₂CO₃ DMAc 150 24 81.5%[3]

| 4-Phenoxybenzoic Acid (0.04 mol) | 3-Iodo-4-aminopyrazolo[3,4-d]pyrimidine (0.02 mol) | CuOAc / 2,2'-Bipyridine | Cs₂CO₃ | DMSO | 140 | 10 | 83.7%[3] |

Experimental Protocols

Protocol 1: Preparation of 4-Phenoxybenzoyl Chloride (Intermediate II)

This protocol is based on procedures outlined in patent literature[1].

  • Setup: To a reaction vessel equipped with a stirrer and reflux condenser, add 4-phenoxybenzoic acid (200 g).

  • Reaction: Slowly add thionyl chloride (400 mL) to the vessel at room temperature (25-30°C).

  • Heating: Heat the resulting reaction mixture under stirring to a temperature of 60-65°C and maintain for 5 hours.

  • Work-up: After the reaction is complete, distill off the excess thionyl chloride under vacuum.

  • Azeotropic Removal: Add toluene (400 mL) to the oily residue and distill completely under vacuum at a temperature below 60°C to remove residual traces of thionyl chloride. Repeat this step.

  • Product: The resulting viscous oil is 4-phenoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Preparation of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole (Intermediate V)

This protocol describes the condensation and cyclization steps[1][2].

G start Start: Dissolve 4-Phenoxybenzoyl Chloride in Toluene add_malono Add Malononitrile and DIPEA start->add_malono maintain_temp Maintain Temperature at 50-55°C for 30 min add_malono->maintain_temp cool Cool to 25-30°C maintain_temp->cool quench Add H₂SO₄ Solution cool->quench stir Stir for 30 min quench->stir separate Separate Organic Layer stir->separate add_hydrazine Add Hydrazine Hydrate to Organic Layer separate->add_hydrazine reflux Reflux for 5 hours add_hydrazine->reflux cool_filter Cool, Filter, and Wash with Toluene reflux->cool_filter dry Dry the Solid Product cool_filter->dry end End: Obtain Intermediate V dry->end

Caption: Experimental workflow for Intermediate V synthesis.
  • Setup: In a suitable reaction vessel, dissolve the 4-phenoxybenzoyl chloride (from Protocol 1, approx. 0.93 mol) in toluene (2000 mL).

  • Addition: To the resulting solution, successively and slowly add malononitrile (80 g, 1.21 mol) and diisopropylethylamine (DIPEA, 320 mL, 1.84 mol) at 25-30°C, ensuring the reaction temperature is maintained around 50-55°C.

  • Reaction: Stir the reaction mass for an additional 30 minutes after the addition is complete.

  • Quenching: Cool the reaction mass to 25-30°C and add a solution of sulfuric acid (1.25 M). Stir the mixture for 30 minutes.

  • Extraction: Separate the organic layer. This layer contains the crude 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile.

  • Cyclization: To the organic layer, add hydrazine hydrate. Heat the mixture to reflux for 5 hours to form the pyrazole ring.

  • Isolation: Cool the reaction mixture, filter the precipitated solid, wash with toluene, and dry under vacuum to yield 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole.

Protocol 3: Alternative Synthesis of 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Key Intermediate)

This protocol is based on a copper-catalyzed decarboxylation coupling method[3].

  • Setup: Add N,N-dimethylformamide (DMF, 50 mL) to a reaction flask under a nitrogen atmosphere.

  • Reagents: Add 4-phenoxybenzoic acid (4.37 g, 0.02 mol), 3-chloro-4-amino-1H-pyrazolo[3,4-d]pyrimidine (5.19 g, 0.03 mol), potassium phosphate (17.14 g, 0.08 mol), CuI (0.38 g, 0.002 mol), and pyridine (0.65 g, 0.008 mol).

  • Reaction: Raise the temperature to 150°C and reflux for 12 hours. Monitor the reaction by HPLC until the 4-phenoxybenzoic acid content is less than 1%.

  • Isolation: Cool the reaction to room temperature. Slowly add water to precipitate a solid.

  • Purification: Filter the solid and dry to obtain the product. The reported yield is 3.89 g (64.1%).

Part 2: Synthesis of this compound

While not used in the synthesis of Ibrutinib, this compound is a valuable acylating agent for other chemical syntheses.

Experimental Protocol

This protocol is adapted from established chemical synthesis procedures.

  • Setup: In a flask equipped with a reflux condenser and a gas outlet, place 3-phenoxybenzoic acid (25 g, 0.117 mol).

  • Reaction: Add thionyl chloride (125 mL) portionwise.

  • Heating: Heat the solution at reflux for 2 hours. The reaction will evolve SO₂ and HCl gas, which should be directed to a scrubber.

  • Work-up: After the reaction is complete, allow the solution to cool. Distill the excess thionyl chloride under reduced pressure.

  • Purification: Add toluene (200 mL) and evaporate in vacuo to remove any remaining traces of thionyl chloride. The product is a red liquid (23 g). Alternatively, the crude product can be purified by short-path vacuum distillation.

Logical Relationship Diagram

G cluster_Ibrutinib Ibrutinib Synthesis Pathway cluster_Other General Chemical Synthesis 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoyl Chloride Ibrutinib Intermediate Ibrutinib Intermediate 4-Phenoxybenzoyl Chloride->Ibrutinib Intermediate Correct Precursor Ibrutinib Ibrutinib Ibrutinib Intermediate->Ibrutinib This compound This compound Other APIs / Agrochemicals Other APIs / Agrochemicals This compound->Other APIs / Agrochemicals Not used for Ibrutinib

Caption: Isomer utility in pharmaceutical synthesis.

References

3-Phenoxybenzoyl Chloride: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzoyl chloride is a highly reactive acyl chloride that serves as a crucial building block in the synthesis of a diverse array of organic molecules. Its unique structure, featuring a diphenyl ether moiety, imparts valuable physicochemical properties to the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a particular focus on its role in the development of agrochemicals and its potential in medicinal chemistry.

Key Applications

The primary application of this compound lies in the synthesis of synthetic pyrethroid insecticides. The 3-phenoxybenzyl group is a common alcohol moiety in many commercial pyrethroids, such as fenvalerate and its more active isomer, esfenvalerate. These compounds are highly effective against a broad spectrum of insect pests in agriculture and public health. The 3-phenoxybenzoyl core is also explored in the synthesis of other biologically active molecules, leveraging its lipophilic nature to enhance membrane permeability and target engagement.

Data Presentation

The following table summarizes the key reactants and expected products when utilizing this compound in the synthesis of pyrethroid insecticides, specifically focusing on the synthesis of fenvalerate.

Reactant 1Reactant 2ProductCatalyst/ReagentTypical Yield (%)
3-PhenoxybenzaldehydeSodium Cyanide3-Phenoxybenzaldehyde cyanohydrin-High
2-(4-chlorophenyl)-3-methylbutyric acidThionyl Chloride2-(4-chlorophenyl)-3-methylbutyryl chlorideDMF (catalytic)High
3-Phenoxybenzaldehyde cyanohydrin2-(4-chlorophenyl)-3-methylbutyryl chlorideFenvalerateTriethylamine>95%[1]

Experimental Protocols

Protocol 1: Synthesis of Fenvalerate via Esterification

This protocol describes a two-step synthesis of the pyrethroid insecticide fenvalerate. The first step involves the formation of the cyanohydrin from 3-phenoxybenzaldehyde, and the second is the esterification with an acid chloride. While this protocol uses 3-phenoxybenzaldehyde, this compound can be used in similar esterification reactions with the corresponding alcohol.

Step 1: Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin

This intermediate is a key precursor for many pyrethroids.

  • Materials:

    • 3-Phenoxybenzaldehyde

    • Sodium cyanide

    • Water

    • Toluene

    • Triethylamine (catalyst)

  • Procedure:

    • In a three-necked reaction flask, dissolve 3-phenoxybenzaldehyde and a catalytic amount of triethylamine in toluene.

    • In a separate flask, dissolve sodium cyanide in water.

    • Cool the 3-phenoxybenzaldehyde solution in an ice bath and slowly add the aqueous sodium cyanide solution with vigorous stirring.

    • Continue stirring at room temperature overnight.

    • After the reaction is complete, separate the organic layer. The resulting toluene solution containing 3-phenoxybenzaldehyde cyanohydrin is typically used directly in the next step without further purification.

Step 2: Synthesis of Fenvalerate

  • Materials:

    • Toluene solution of 3-phenoxybenzaldehyde cyanohydrin (from Step 1)

    • 2-(4-chlorophenyl)-3-methylbutyryl chloride

    • Toluene

  • Procedure:

    • To the stirred toluene solution of 3-phenoxybenzaldehyde cyanohydrin, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride dropwise.[1]

    • The reaction is typically carried out at room temperature and stirred overnight.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude fenvalerate.

    • The crude product can be purified by column chromatography on silica gel to yield pure fenvalerate.

Expected Yield: The overall yield for the synthesis of fenvalerate via this method is reported to be very high, often exceeding 95%.[1]

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its structure.

Mandatory Visualizations

Signaling Pathway of Pyrethroid Insecticides

Signaling_Pathway cluster_neuron Neuron Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Prolonged Na+ Influx Membrane_Depolarization Persistent Membrane Depolarization Hyperexcitation Neuronal Hyperexcitation Paralysis_Death Paralysis and Death of Insect

Experimental Workflow for Fenvalerate Synthesis

Workflow cluster_synthesis Synthesis of Fenvalerate start Start Materials: 3-Phenoxybenzaldehyde, Sodium Cyanide, 2-(4-chlorophenyl)-3-methylbutyryl chloride cyanohydrin Cyanohydrin Formation esterification Esterification workup Aqueous Workup purification Purification (Column Chromatography) product Final Product: Fenvalerate

Logical Relationships of this compound Applications

Applications cluster_applications Primary Applications cluster_agrochemicals Examples cluster_pharmaceuticals Potential Building_Block 3-Phenoxybenzoyl Chloride Agrochemicals Agrochemicals Building_Block->Agrochemicals Pharmaceuticals Pharmaceuticals Building_Block->Pharmaceuticals Pyrethroids Pyrethroid Insecticides (e.g., Fenvalerate) Agrochemicals->Pyrethroids Drug_Discovery Drug Discovery (e.g., Ibrutinib Intermediate - para isomer) Pharmaceuticals->Drug_Discovery

References

Application Notes and Protocols for the Acylation of Alcohols and Phenols with 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental and widely utilized transformation in organic synthesis for the protection of hydroxyl groups, the formation of ester prodrugs, and the synthesis of key intermediates in medicinal chemistry. The reaction of alcohols and phenols with 3-phenoxybenzoyl chloride yields the corresponding 3-phenoxybenzoate esters. The 3-phenoxybenzoyl moiety is a key structural component in a variety of commercially important compounds, particularly in the class of synthetic pyrethroid insecticides. The resulting esters are often crucial intermediates in the development of new agrochemicals and pharmaceuticals.

This document provides detailed protocols for the acylation of a range of alcoholic and phenolic substrates with this compound, along with representative data and key considerations for reaction optimization.

Reaction Principle

The acylation of alcohols and phenols with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically followed by the elimination of a chloride ion. The reaction is often facilitated by the addition of a non-nucleophilic base, such as pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA), which serves to neutralize the hydrogen chloride byproduct and can also act as a catalyst.

Data Presentation

The following tables summarize representative quantitative data for the acylation of various alcohols and phenols with this compound under typical reaction conditions. Yields are illustrative and may vary based on the specific reaction conditions and the purity of the reactants.

Table 1: Acylation of Various Alcohols with this compound

EntrySubstrate (Alcohol)TypeCatalyst/BaseSolventReaction Time (h)Yield (%)
1Benzyl AlcoholPrimaryPyridineDichloromethane495
2EthanolPrimaryTMEDATetrahydrofuran292
3IsopropanolSecondaryPyridineDichloromethane688
4CyclohexanolSecondaryTMEDATetrahydrofuran590
5tert-ButanolTertiaryPyridineDichloromethane24<10[1]
6(S)-α-Cyano-3-phenoxybenzyl alcoholSecondaryPyridineToluene2>90[2]

Table 2: Acylation of Various Phenols with this compound

EntrySubstrate (Phenol)Catalyst/BaseSolventReaction Time (h)Yield (%)
1PhenolPyridineDichloromethane396
24-MethoxyphenolTMEDATetrahydrofuran294
34-NitrophenolPyridineDichloromethane585
42-NaphtholPyridineDichloromethane493

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Alcohols and Phenols using Pyridine

This protocol describes a general method for the esterification of alcohols and phenols with this compound using pyridine as a base and solvent.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 - 1.2 eq) in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture at 0 °C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Protocol 2: TMEDA-Catalyzed Acylation of Alcohols and Phenols

This protocol outlines a rapid and efficient method for the acylation of primary and secondary alcohols and phenols using N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst.[1] This method is particularly useful for reactions at low temperatures.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.1 eq)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in anhydrous THF or DCM.

  • Addition of Amine: Add TMEDA (1.2 - 1.5 eq) to the solution and cool the mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).

  • Addition of Acyl Chloride: Add this compound (1.1 eq) dropwise via syringe to the cold, stirred solution.

  • Reaction: Stir the reaction mixture at the low temperature for 30 minutes to 2 hours. The reaction is often very rapid.[1] Monitor the progress by TLC.

  • Work-up:

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification and Characterization: Filter the drying agent, concentrate the solvent in vacuo, and purify the residue by column chromatography or recrystallization. Characterize the final product using appropriate spectroscopic techniques.

Mandatory Visualization

Acylation_Mechanism Alcohol Alcohol/Phenol (R-OH) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack AcylChloride This compound AcylChloride->Intermediate Ester 3-Phenoxybenzoate Ester Intermediate->Ester Chloride Elimination HCl HCl Intermediate->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Pyridine) Base->Salt

Caption: General mechanism of acylation of an alcohol or phenol.

Experimental_Workflow Start Start ReactionSetup 1. Reaction Setup - Alcohol/Phenol - Solvent - Base Start->ReactionSetup AcylChlorideAddition 2. Add this compound ReactionSetup->AcylChlorideAddition Reaction 3. Reaction Monitoring (TLC) AcylChlorideAddition->Reaction Workup 4. Aqueous Work-up - Wash with acid, base, brine Reaction->Workup Drying 5. Drying Organic Layer (e.g., Na2SO4) Workup->Drying Concentration 6. Solvent Removal (Rotary Evaporation) Drying->Concentration Purification 7. Purification - Column Chromatography or - Recrystallization Concentration->Purification Characterization 8. Characterization - NMR, IR, MS Purification->Characterization End Pure Product Characterization->End

References

Application Notes and Protocols: Synthesis and Utility of 3-Phenoxybenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-substituted amides derived from 3-phenoxybenzoyl chloride and their significance in medicinal chemistry, particularly in the development of targeted therapeutics. Detailed protocols for the synthesis of this compound and its subsequent reaction with primary and secondary amines are provided, along with data on reaction conditions and yields.

Introduction

The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of a diverse array of 3-phenoxybenzamide derivatives. This class of compounds has garnered significant interest in the field of drug discovery due to their demonstrated biological activities. The formation of the amide bond is typically achieved through a nucleophilic acyl substitution reaction, a cornerstone of medicinal chemistry for constructing complex molecules from readily available building blocks.

The resulting 3-phenoxybenzamide scaffold serves as a key pharmacophore in the development of potent and selective inhibitors for various enzymatic targets, including Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Inhibition of these targets has proven to be a successful strategy in cancer therapy, making the synthesis of novel 3-phenoxybenzamide analogues a critical area of research.

Reaction Mechanism and Workflow

The synthesis of 3-phenoxybenzamides from this compound and an amine follows the Schotten-Baumann reaction conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Below is a generalized workflow for the synthesis of 3-phenoxybenzamides.

G cluster_prep Preparation of this compound cluster_reaction Amide Bond Formation cluster_workup Work-up and Purification A 3-Phenoxybenzoic Acid C This compound A->C Reaction B Thionyl Chloride or Oxalyl Chloride B->C G N-Substituted 3-Phenoxybenzamide C->G Reaction D Primary or Secondary Amine D->G E Base (e.g., Triethylamine) E->G F Solvent (e.g., DCM, THF) F->G H Aqueous Work-up G->H I Extraction H->I J Chromatography I->J K Pure Product J->K

Caption: General workflow for the synthesis of 3-phenoxybenzamides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the starting acyl chloride from 3-phenoxybenzoic acid.

Materials:

  • 3-Phenoxybenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 3-phenoxybenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.1-1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield crude this compound, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Substituted 3-Phenoxybenzamides

This protocol outlines the general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of this compound (1.0-1.1 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted 3-phenoxybenzamide.

Data Presentation: Synthesis of 3-Phenoxybenzamide Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of various 3-phenoxybenzamides from this compound and a selection of primary and secondary amines.

Table 1: Reaction with Primary Amines

AmineBaseSolventTime (h)Temp (°C)Yield (%)Reference
AnilinePyridineDCM4RT85[4]
4-FluoroanilineTEADCM6RT82[5]
4-ChloroanilineTEATHF5RT88[3]
4-MethoxyanilinePyridineDCM4RT91[4]
BenzylamineTEADCM3RT93[5]

Table 2: Reaction with Secondary Amines

AmineBaseSolventTime (h)Temp (°C)Yield (%)Reference
PiperidineTEADCM2RT95[3]
MorpholineTEATHF3RT92[3]
N-MethylanilinePyridineDCM8RT75[4]
PyrrolidineTEADCM2RT96[3]

Applications in Drug Development: Targeting Cancer Signaling Pathways

3-Phenoxybenzamide derivatives have emerged as promising scaffolds for the development of inhibitors targeting key proteins in cancer-related signaling pathways.

PARP Inhibition and DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP10, are crucial for DNA repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. Several 3-phenoxybenzamide derivatives have been identified as potent PARP inhibitors.[1]

G cluster_pathway PARP-Mediated DNA Repair Pathway cluster_inhibition Inhibition by 3-Phenoxybenzamides DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Histones & XRCC1 PARP->PARylation Apoptosis Apoptosis PARP->Apoptosis Leads to (in BRCA-deficient cells) Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 3-Phenoxybenzamide (PARP Inhibitor) Inhibitor->PARP Inhibits

Caption: Inhibition of the PARP signaling pathway by 3-phenoxybenzamides.

VEGFR-2 Inhibition and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR-2 signaling can effectively cut off the blood supply to tumors, thereby impeding their growth. 3-Phenoxybenzamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3][6]

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_inhibition Inhibition by 3-Phenoxybenzamides VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) Downstream->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth No_Tumor_Growth Inhibition of Tumor Growth Angiogenesis->No_Tumor_Growth Inhibition leads to Inhibitor 3-Phenoxybenzamide (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-phenoxybenzamides.

Conclusion

The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to a wide range of N-substituted 3-phenoxybenzamides. The versatility of this reaction allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies. The proven utility of the 3-phenoxybenzamide scaffold in developing targeted inhibitors for cancer therapy underscores the importance of this synthetic methodology in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for 3-Phenoxybenzoyl Chloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-phenoxybenzoyl chloride in the synthesis of polymers with potential applications in research and drug development. Detailed protocols for the synthesis of phenoxy-terminated polymers and dendrimers are provided, along with relevant characterization data and visualizations of experimental workflows.

Introduction

This compound is a versatile monofunctional acid chloride that can be employed in various polymer synthesis strategies. Its phenoxy group offers desirable properties such as thermal stability and solubility, while the reactive acid chloride group allows for its incorporation into polymer structures. In polymer chemistry, monofunctional reagents like this compound are primarily used for two key purposes:

  • End-capping of linear polymers: To control molecular weight and impart specific end-group functionalities.

  • Surface modification of dendrimers: To introduce a phenoxy-terminated outer layer, influencing the dendrimer's solubility, biocompatibility, and drug-loading capacity.

These phenoxy-functionalized polymers, particularly dendrimers, are of significant interest in the field of drug delivery due to their potential to encapsulate therapeutic agents and modify their pharmacokinetic profiles.[1][2]

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentSolventReaction ConditionsYield (%)Reference
3-Phenoxybenzoic acidOxalyl chloride, DMF (cat.)DichloromethaneStirred overnight at room temperature53[3]
3-Phenoxybenzoic acidThionyl chlorideTolueneReflux for 2 hours~88[4]
Table 2: Properties of Polymers Synthesized with Phenoxy-Containing Monomers
Polymer TypeMonomersPolymerization MethodInherent Viscosity (dL/g)Glass Transition Temperature (°C)Decomposition Temperature (°C)Reference
Poly(ether amide)Aromatic diamines with oxyethylene sequences, Isophthaloyl chloride, Terephthaloyl chlorideLow-temperature solution polycondensation0.44 - 1.21Not ReportedNot Reported[5]
Aromatic Polyamide4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene, Aromatic dicarboxylic acidsPhosphorylation polycondensation0.43 - 1.03240 - 300> 450[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Phenoxybenzoic Acid

This protocol describes the synthesis of this compound, a necessary precursor for the subsequent polymer synthesis protocols.

Materials:

  • 3-Phenoxybenzoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for vacuum distillation

Procedure: [3]

  • Dissolve 3-phenoxybenzoic acid (1.95 g, 9.10 mmol) in anhydrous dichloromethane (45 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add oxalyl chloride (0.89 mL, 10.01 mmol) to the solution, followed by a single drop of DMF.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent in vacuo.

  • Take up the residue in diethyl ether and carefully decant the liquid to separate it from any remaining solid.

  • Evaporate the diethyl ether.

  • Purify the crude product by short path vacuum distillation (boiling point = 139 °C at 3 mm Hg) to obtain this compound as a clear liquid.

Protocol 2: Synthesis of Phenoxy-Terminated Poly(amidoamine) (PAMAM) Dendrimer (Generation 0)

This protocol details the surface modification of a generation 0 (G0) PAMAM dendrimer with this compound.

Materials:

  • PAMAM Dendrimer, ethylenediamine core, generation 0 (G0)

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dialysis membrane (MWCO 1000 Da)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve PAMAM G0 dendrimer (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.1 equivalents per primary amine group of the dendrimer) to the solution and stir for 15 minutes at room temperature.

  • Slowly add a solution of this compound (1.1 equivalents per primary amine group) in anhydrous DMF to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Remove the triethylamine hydrochloride salt by filtration.

  • Purify the phenoxy-terminated PAMAM dendrimer by dialysis against DMF for 48 hours and then against deionized water for 48 hours, with frequent changes of the dialysis medium.

  • Lyophilize the purified product to obtain a white solid.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 3-Phenoxybenzoic Acid in Dichloromethane B Add Oxalyl Chloride and catalytic DMF A->B C Stir overnight at room temperature B->C D Remove solvent in vacuo C->D E Resuspend in Diethyl Ether and Decant D->E F Evaporate Diethyl Ether E->F G Short Path Vacuum Distillation F->G H This compound G->H G Core PAMAM Dendrimer Core (e.g., G0) Reaction Surface Acylation Core->Reaction Modifier This compound Modifier->Reaction Base Triethylamine (Base) Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Product Phenoxy-Terminated PAMAM Dendrimer Reaction->Product

References

Application Notes and Protocols: Laboratory Scale Synthesis of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 3-phenoxybenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary synthetic route detailed is the conversion of 3-phenoxybenzoic acid to its corresponding acid chloride using common chlorinating agents. This guide presents quantitative data, comprehensive experimental procedures, and a visual representation of the chemical transformation to ensure reproducible and efficient synthesis.

Chemical Reaction and Mechanism

The synthesis of this compound is typically achieved through the reaction of 3-phenoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.

Reaction Pathway:
  • Method A: 3-Phenoxybenzoic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride

  • Method B: 3-Phenoxybenzoic acid + Oxalyl chloride (with DMF catalyst) → this compound + Carbon dioxide + Carbon monoxide + Hydrogen chloride

Quantitative Data Summary

The following tables summarize the quantitative data from representative synthetic procedures.

Table 1: Reagents and Reaction Conditions

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride
Starting Material 3-Phenoxybenzoic acid3-Phenoxybenzoic acid
Molar Amount0.12 mole9.10 mmol
Mass25 g1.95 g
Chlorinating Agent Thionyl chlorideOxalyl chloride
Volume125 ml0.89 mL
Molar Amount-10.01 mmol
Solvent Thionyl chloride (excess)Dichloromethane (CH₂Cl₂)
Solvent Volume125 ml45 mL
Catalyst NoneN,N-Dimethylformamide (DMF)
Catalyst Amount-1 drop
Reaction Temperature RefluxRoom Temperature
Reaction Time 2 hoursOvernight

Table 2: Product Yield and Physical Properties

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride
Product This compoundThis compound
Appearance Red liquid[1]Clear liquid[2]
Yield (Mass) 23 g1.12 g[2]
Yield (%) ~83% (calculated)53%[2]
Purification Method Distillation, Evaporation in vacuo[1]Short path vacuum distillation[2]
Boiling Point -139 °C / 3 mm Hg[2]

Table 3: Spectroscopic Data for this compound [2]

Spectroscopic TechniqueData
Infrared (IR) (neat) 1755, 1584 cm⁻¹
¹H NMR (CDCl₃) δ 7.02-7.05 (m, 2H), 7.16-7.21 (m, 1H), 7.29-7.33 (m, 1H), 7.37-7.49 (m, 3H), 7.70-7.71 (m, 1H), 7.84-7.87 (m, 1H)

Experimental Protocols

Method A: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure utilizing thionyl chloride as both the reagent and the solvent.[1]

Materials:

  • 3-Phenoxybenzoic acid (25 g, 0.12 mole)

  • Thionyl chloride (125 ml)

  • Toluene (200 ml)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 125 ml of thionyl chloride.

  • Portionwise, add 25 g (0.12 mole) of 3-phenoxybenzoic acid to the thionyl chloride.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After the reflux period, allow the solution to cool to room temperature.

  • Distill off the excess thionyl chloride.

  • Add 200 ml of toluene to the residue and evaporate the solvent in vacuo to remove any remaining traces of thionyl chloride.

  • The resulting red liquid is crude this compound (23 g). Further purification can be achieved by vacuum distillation.

Method B: Synthesis using Oxalyl Chloride and DMF Catalyst

This protocol is based on a method that employs oxalyl chloride in dichloromethane with a catalytic amount of DMF.[2]

Materials:

  • 3-Phenoxybenzoic acid (1.95 g, 9.10 mmol)

  • Dichloromethane (CH₂Cl₂) (45 mL)

  • Oxalyl chloride (0.89 mL, 10.01 mmol)

  • N,N-Dimethylformamide (DMF) (1 drop)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with a magnetic stirrer

  • Rotary evaporator

  • Short path vacuum distillation apparatus

Procedure:

  • Dissolve 1.95 g (9.10 mmol) of 3-phenoxybenzoic acid in 45 mL of dichloromethane in a round-bottom flask.

  • Add one drop of DMF to the solution.

  • While stirring, add 0.89 mL (10.01 mmol) of oxalyl chloride to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent in vacuo using a rotary evaporator.

  • To the residue, add diethyl ether and carefully decant the liquid away from any solid impurities.

  • Evaporate the diethyl ether to yield the crude product.

  • Purify the crude product by short path vacuum distillation (boiling point 139 °C at 3 mm Hg) to obtain 1.12 g (53% yield) of pure this compound as a clear liquid.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Phenoxybenzoic Acid 3-Phenoxybenzoic Acid Reaction Mixture Reaction Mixture 3-Phenoxybenzoic Acid->Reaction Mixture Chlorinating Agent Chlorinating Agent Chlorinating Agent->Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound

Caption: General experimental workflow for the synthesis.

Chemical Reaction Pathway

This diagram illustrates the chemical transformation from 3-phenoxybenzoic acid to this compound.

G cluster_product Product A 3-Phenoxybenzoic Acid C This compound A->C + SO₂ + HCl (for SOCl₂) + CO₂ + CO + HCl (for (COCl)₂) B Chlorinating Agent (SOCl₂ or (COCl)₂)

Caption: Chemical reaction for the synthesis.

References

Application Notes and Protocols for Reactions Involving 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of catalytic systems for key reactions involving 3-phenoxybenzoyl chloride. This versatile reagent is a crucial building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The following sections detail protocols for Friedel-Crafts acylation, esterification, and amidation reactions.

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring. Using this compound as the acylating agent allows for the synthesis of various substituted benzophenones, which are important intermediates in organic synthesis. The reaction is typically catalyzed by a Lewis acid.

Catalysts for Friedel-Crafts Acylation

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation. The choice of catalyst can significantly impact reaction efficiency, selectivity, and conditions.

CatalystTypical Catalyst Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃)100 - 200HighShortHighly reactive but moisture-sensitive, often requiring more than stoichiometric amounts.[1]
Ferric Chloride (FeCl₃)100 - 150Moderate to HighModerateA less potent but more manageable and less moisture-sensitive alternative to AlCl₃.[1]
Zinc Chloride (ZnCl₂)100 - 200ModerateModerate to LongA milder Lewis acid, often requiring higher temperatures or longer reaction times, but can offer better selectivity.[1]
HBEA ZeoliteCatalyticHigh (up to 83% conversion)VariableHeterogeneous catalyst, allowing for easier separation and potential recycling.[2]
Experimental Protocol: Friedel-Crafts Acylation of Anisole (Representative)

This protocol describes the acylation of anisole with an acyl chloride, which can be adapted for this compound. The primary product is expected to be the para-substituted isomer due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho position.[3]

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Claisen adapter

  • Dropping funnel

  • Condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a Claisen adapter, add anhydrous aluminum chloride (1.2 eq.). Add anhydrous dichloromethane to the flask.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of anisole (1.0 eq.) in anhydrous dichloromethane to the stirred suspension.

  • Acylation: Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation Workflow

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup and Purification prep_reactants Prepare Reactants: - this compound - Aromatic Substrate - Anhydrous Solvent setup Set up Reaction Vessel under Anhydrous Conditions prep_reactants->setup prep_catalyst Prepare Lewis Acid Catalyst (e.g., AlCl₃) prep_catalyst->setup add_catalyst Add Lewis Acid Catalyst to Solvent setup->add_catalyst add_acyl Add 3-Phenoxybenzoyl Chloride Solution add_catalyst->add_acyl add_substrate Add Aromatic Substrate Solution add_acyl->add_substrate react Stir at Controlled Temperature add_substrate->react quench Quench Reaction (e.g., with HCl/ice) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify product Final Product: Aryl 3-Phenoxyphenyl Ketone purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

Esterification with this compound

Esterification is a widely used reaction to synthesize esters from carboxylic acid derivatives and alcohols. This compound can be reacted with various alcohols and phenols to produce the corresponding esters, which have applications in materials science and as fine chemicals.

Catalysts for Esterification

Several catalytic systems are available for the esterification of alcohols and phenols with acyl chlorides.

CatalystTypical Catalyst Loading (mol%)SubstrateReaction ConditionsYieldKey Considerations
Titanium Dioxide (TiO₂)10PhenolsSolvent-free, 25°C, 30 minExcellentReusable catalyst, environmentally friendly.
4-(Dimethylamino)pyridine (DMAP)CatalyticAlcoholsWith a base (e.g., Et₃N)HighEffective for sterically hindered substrates.[4][5][6]
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)StoichiometricAlcoholsWith DMAP and a baseHighMild conditions, suitable for sensitive substrates.[7][8]
Experimental Protocol: TiO₂-Catalyzed Esterification of Phenol (Representative)

This protocol is adapted from a procedure for the esterification of phenol with benzoyl chloride and is expected to be effective for this compound.

Materials:

  • This compound

  • Phenol

  • Titanium Dioxide (TiO₂) powder

  • Diethyl ether

  • 15% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

Procedure:

  • Reaction Setup: To a mixture of phenol (1.0 eq.) and this compound (1.0 eq.) in a round-bottom flask, add a catalytic amount of TiO₂ (10 mol%).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: After completion, add diethyl ether to the reaction mixture and filter to remove the TiO₂ catalyst.

  • Washing: Transfer the filtrate to a separatory funnel and wash with 15% NaOH solution to remove unreacted phenol. Subsequently, wash with saturated NaHCO₃ solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel.

Esterification Reaction Pathway

G cluster_reactants Reactants acyl_chloride This compound intermediate Tetrahedral Intermediate acyl_chloride->intermediate alcohol Alcohol/Phenol (R-OH) alcohol->intermediate catalyst Catalyst (e.g., TiO₂, DMAP) catalyst->intermediate product Ester Product intermediate->product byproduct Byproduct (HCl) intermediate->byproduct

Caption: General pathway for esterification.

Amidation with this compound

Amidation is the formation of an amide from a carboxylic acid derivative and an amine. The reaction of this compound with primary or secondary amines is a straightforward method to synthesize 3-phenoxybenzamides, which are prevalent in many biologically active molecules.

Catalysts and Conditions for Amidation

Amidation of acyl chlorides with amines is often a facile reaction that may not require a catalyst. However, a base is typically added to neutralize the HCl byproduct. In some cases, a catalyst can be used to promote the reaction with less reactive amines.

Catalyst/BaseRoleTypical ConditionsKey Considerations
Triethylamine (Et₃N) or PyridineBaseRoom temperature, in aprotic solvent (e.g., DCM, THF)Stoichiometric amount is used to scavenge HCl.
4-(Dimethylamino)pyridine (DMAP)CatalystWith a baseAccelerates the reaction, especially with hindered amines.
Palladium-doped clayCatalystMicrowave irradiation, solvent-freeGreen chemistry approach, catalyst can be recycled.[9]
Experimental Protocol: Amidation of Aniline (Representative)

This protocol describes the reaction of an acyl chloride with aniline and can be adapted for this compound.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Amidation Logical Relationship

G start Start reactants This compound + Amine (R-NH₂) start->reactants reaction Nucleophilic Acyl Substitution reactants->reaction conditions Reaction Conditions: - Solvent (e.g., DCM) - Base (e.g., Et₃N) conditions->reaction product 3-Phenoxybenzamide Product reaction->product byproduct HCl (neutralized by base) reaction->byproduct end End product->end

Caption: Logical flow of the amidation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude 3-Phenoxybenzoyl chloride, designed for researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound? The most widely recommended and effective method for purifying this compound is short path vacuum distillation.[1] This technique is suitable for separating the desired product from less volatile impurities, such as the starting material (3-phenoxybenzoic acid), and non-volatile polymeric byproducts.

Q2: What are the common impurities in crude this compound? Common impurities can include:

  • Unreacted 3-Phenoxybenzoic Acid: The starting material for the synthesis.

  • Residual Chlorinating Agents: Excess thionyl chloride or oxalyl chloride used in the synthesis.[2]

  • Hydrolysis Product: The product can readily hydrolyze back to 3-phenoxybenzoic acid upon contact with moisture.[3]

  • Acidic Residues: Hydrogen chloride (HCl) is a byproduct of the synthesis and can cause decomposition if not removed.[4]

  • Colored Byproducts: The crude product is often described as a red or yellow liquid.[2][5]

Q3: What are the critical safety precautions for handling this compound? this compound is a corrosive and lachrymatory (tear-inducing) substance that reacts violently with water.[3][6]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3]

  • Water Sensitivity: The compound reacts with water to release toxic hydrogen chloride gas.[3] Ensure all glassware is scrupulously dry and, if possible, handle the material under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place away from incompatible materials like water, acids, bases, and amines.[3][7]

Q4: How can I assess the purity of my final product? The purity of this compound can be effectively assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][8] Spectroscopic methods like ¹H NMR and IR spectroscopy can also confirm the structure and absence of major impurities.[1]

Troubleshooting Guides

Problem 1: The product is decomposing or polymerizing during distillation.

Question Answer & Solution
Why is my product turning dark and viscous upon heating? This is likely due to decomposition or polymerization, often catalyzed by acidic impurities (like residual HCl) or metal contaminants from glassware or stir bars.[4]
How can I prevent this decomposition? 1. Neutralize Before Distillation: Before distilling, wash the crude product with a 5% aqueous sodium bicarbonate solution to remove any acidic residues. Vent the separatory funnel frequently to release CO₂ gas.[4][9] 2. Thoroughly Dry: After the wash, dry the organic layer completely with an anhydrous drying agent like magnesium sulfate or sodium sulfate. Water can cause hydrolysis and HCl formation at high temperatures. 3. Use Clean Glassware: Ensure all distillation glassware is meticulously clean and dry to avoid introducing metal contaminants.[4] 4. Maintain Low Temperature: Use the lowest possible distillation temperature by maintaining a good vacuum.

Problem 2: The final product is discolored (yellow or brown).

Question Answer & Solution
My purified liquid is not colorless. What causes the color? The color in the crude product often arises from side reactions or impurities formed during synthesis.[2] While distillation should remove most of these, some colored impurities may have close boiling points to the product.
How can I obtain a colorless product? 1. Pre-distillation Wash: An aqueous wash with sodium bicarbonate, as described above, can help remove some color-causing acidic impurities.[4][10] 2. Efficient Fractional Distillation: Use a short path distillation apparatus. Discard the initial fraction (forerun) which may contain volatile impurities and collect the main fraction at a stable temperature and pressure.[1] If color persists, a second distillation may be necessary.

Problem 3: The purification yield is significantly lower than expected.

Question Answer & Solution
What are the common reasons for a low recovery of pure product? 1. Hydrolysis: The most common cause is the reaction of the acid chloride with water during the workup. This converts the product back to 3-phenoxybenzoic acid, which will not distill under the same conditions.[11] 2. Incomplete Reaction: The initial synthesis may not have gone to completion. 3. Decomposition: As mentioned in Troubleshooting Problem 1, product loss can occur due to decomposition at high temperatures. 4. Mechanical Losses: Significant material can be lost during transfers between flasks and in the distillation residue.
How can I improve my yield? 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents throughout the synthesis and workup. 2. Optimize Distillation: Ensure the vacuum is stable and the heating is gradual to minimize thermal decomposition. 3. Minimize Transfers: Plan your workflow to reduce the number of times the material is transferred between vessels.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3586-15-0[1]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1][5]
Density 1.247 g/cm³[5]
Refractive Index (n20/D) 1.5900[6][12]

Table 2: Reported Vacuum Distillation Parameters

Boiling PointPressureReference(s)
139 °C3 mmHg[1]
174 °C13 mmHg (approx.)[5]
135-137 °C3 Torr[13]

Experimental Protocols

Protocol 1: Pre-Purification Neutralizing Wash

This protocol is designed to remove acidic impurities like HCl from the crude product prior to distillation.

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a cold, 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel, gently swirl, and immediately invert and vent to release the carbon dioxide gas that evolves.

  • Continue to shake gently and vent frequently until gas evolution ceases.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of residual water.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for at least 30 minutes to remove all traces of water.

  • Filter the dried liquid to remove the drying agent. The product is now ready for vacuum distillation.

Protocol 2: Purification by Short Path Vacuum Distillation

  • Assemble a clean, oven-dried short path vacuum distillation apparatus.

  • Place the dried, crude this compound into the distillation flask along with a new magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly and carefully reduce the pressure to the desired level (e.g., 3 mmHg).

  • Begin stirring and gradually heat the distillation flask using a heating mantle.

  • Discard the first few drops of distillate (forerun), as this may contain more volatile impurities.

  • Collect the main fraction that distills at a constant temperature (e.g., ~139°C at 3 mmHg).[1] The pure product should be a clear, colorless liquid.[1]

  • Stop the distillation when the temperature begins to rise again or when only a small amount of dark residue remains in the flask.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Transfer the purified product to a clean, dry, and sealed container for storage.

Visual Workflow and Logic Diagrams

Purification_Workflow crude Crude 3-Phenoxybenzoyl Chloride wash Neutralizing Wash (5% NaHCO₃) crude->wash Remove HCl dry Dry with Anhydrous MgSO₄ or Na₂SO₄ wash->dry Remove H₂O filter Filter to Remove Drying Agent dry->filter distill Short Path Vacuum Distillation filter->distill Separate by BP pure Pure 3-Phenoxybenzoyl Chloride distill->pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_decomp Decomposition / Polymerization cluster_color Product Discoloration cluster_yield Low Yield problem Problem Observed During Purification cause_decomp Cause: Acidic Residues (HCl) or Metal Contaminants problem->cause_decomp Darkening on heating cause_color Cause: Colored Impurities with close boiling points problem->cause_color Yellow/Brown product cause_yield Cause: Hydrolysis due to moisture contamination problem->cause_yield Low recovery sol_decomp Solution: Pre-distillation neutralizing wash. Use clean, dry glassware. cause_decomp->sol_decomp sol_color Solution: Efficient fractional distillation. Discard forerun. Repeat distillation if needed. cause_color->sol_color sol_yield Solution: Use anhydrous reagents and oven-dried glassware. Work quickly. cause_yield->sol_yield

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 3-Phenoxybenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Phenoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of 3-Phenoxybenzoic acid with a chlorinating agent. The two most commonly used chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] The choice between these reagents often depends on the desired purity, scale of the reaction, and tolerance for specific impurities.

Q2: What are the primary sources of impurities in this synthesis?

A2: Impurities in this compound synthesis can originate from several sources:

  • Starting Materials: Purity of the 3-Phenoxybenzoic acid and the chlorinating agent.

  • Side Reactions: Unintended chemical reactions occurring during the synthesis.

  • Incomplete Reactions: Residual unreacted starting materials.

  • Degradation: Decomposition of the product during reaction or purification.

  • Workup and Purification: Introduction of contaminants or residual solvents during purification steps.

Q3: How can I detect and quantify impurities in my this compound product?

A3: Several analytical techniques are employed to assess the purity of this compound and quantify impurities. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying non-volatile impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify major impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Ensure the chlorinating agent is used in molar excess.[7] - Increase reaction time or temperature, but monitor for potential side reactions. - If using a catalyst like DMF, ensure it is added in the correct amount.[1]
Hydrolysis of the product during workup.- Perform all workup steps under anhydrous conditions. - Use a non-aqueous workup if possible.[3]
Product is colored (e.g., red or yellow) Impurities from the chlorinating agent.- Purify the chlorinating agent before use, for example, by distillation of thionyl chloride.
Side reactions at elevated temperatures.- Conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of unreacted 3-Phenoxybenzoic acid in the final product Insufficient amount of chlorinating agent.- Increase the molar ratio of the chlorinating agent to 3-Phenoxybenzoic acid.
Inadequate reaction time.- Extend the reaction time to ensure complete conversion.
Detection of high boiling point impurities Formation of dimeric or polymeric byproducts.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.
Contamination from starting materials.- Use high-purity 3-Phenoxybenzoic acid.
Presence of residual solvents Incomplete removal during purification.- If using distillation, ensure the vacuum is adequate and the temperature is appropriate to remove the solvent without degrading the product. - For solvent extraction, ensure sufficient drying of the organic phase.

Common Impurities and Their Identification

The following table summarizes common impurities, their potential sources, and typical analytical methods for their detection.

Impurity Potential Source Analytical Method
3-Phenoxybenzoic acidUnreacted starting material, hydrolysis of the product.[8]HPLC, GC-MS (after derivatization)
Residual Solvents (e.g., Toluene, Dichloromethane)Reaction or workup solvent.[9][10]GC-MS (Headspace or direct injection)
Sulfur-containing compounds (from thionyl chloride)Impurities in commercial thionyl chloride.GC-MS
PhosgeneDecomposition of oxalyl chloride.[11]Specialized analytical techniques due to high toxicity.
Dimethylcarbamoyl chlorideReaction of DMF catalyst with oxalyl chloride.[11]GC-MS
4,4'-disubstituted benzophenoneSide reaction when using oxalyl chloride.[12]HPLC, GC-MS

Experimental Protocols

Synthesis of this compound using Thionyl Chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Phenoxybenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. Toluene can be used as a solvent.[2]

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.[3]

  • The crude this compound can be purified by vacuum distillation.

Synthesis of this compound using Oxalyl Chloride
  • Dissolve 3-Phenoxybenzoic acid in an inert anhydrous solvent, such as dichloromethane, in a round-bottom flask.[1]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Slowly add a slight excess of oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature or below.[7]

  • Stir the reaction mixture at room temperature for several hours or overnight.[1]

  • Remove the solvent and excess oxalyl chloride in vacuo.[1]

  • The crude product can be purified by vacuum distillation.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product 3-Phenoxybenzoic Acid 3-Phenoxybenzoic Acid Reaction Mixture Reaction Mixture 3-Phenoxybenzoic Acid->Reaction Mixture Chlorinating Agent Chlorinating Agent Chlorinating Agent->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Impurities Start Start Analyze Product Analyze Product Start->Analyze Product Unreacted SM Unreacted Starting Material Present? Analyze Product->Unreacted SM Increase Reagent Increase Chlorinating Agent/Reaction Time Unreacted SM->Increase Reagent Yes Hydrolysis Product Hydrolysis Product (3-Phenoxybenzoic Acid) Present? Unreacted SM->Hydrolysis Product No Increase Reagent->Analyze Product Anhydrous Conditions Ensure Anhydrous Conditions During Workup Hydrolysis Product->Anhydrous Conditions Yes Residual Solvents Residual Solvents Detected? Hydrolysis Product->Residual Solvents No Anhydrous Conditions->Analyze Product Improve Purification Optimize Distillation/ Drying Steps Residual Solvents->Improve Purification Yes Pure Product Pure Product Residual Solvents->Pure Product No Improve Purification->Analyze Product

References

Technical Support Center: Analysis of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 3-Phenoxybenzoyl chloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is purity analysis of this compound important?

A1: this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final product. Regulatory bodies require strict control over impurities in active pharmaceutical ingredients (APIs) and their starting materials.[1][2][3]

Q2: What are the common analytical techniques for determining the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly used techniques. HPLC is well-suited for separating non-volatile impurities, while GC-MS is excellent for analyzing volatile and semi-volatile impurities.

Q3: What are the potential impurities in this compound?

A3: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • 3-Phenoxybenzoic acid: Formed by the hydrolysis of this compound.

  • Starting materials: Residual reactants from the synthesis process.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Related substances: Isomers or structurally similar compounds.

Q4: Is derivatization necessary for the analysis of this compound?

A4:

  • For HPLC: Derivatization is typically not required. Direct analysis by reverse-phase HPLC is feasible.

  • For GC-MS: this compound is highly reactive and can degrade in the hot GC inlet or react with active sites in the column.[4] Therefore, derivatization is often recommended to convert it into a more stable and less reactive compound, such as an ester or amide, which improves chromatographic peak shape and reproducibility.[4][5]

HPLC Analysis: Methodology and Troubleshooting

Experimental Protocol: HPLC Purity Assay

This protocol provides a general starting point for the reverse-phase HPLC analysis of this compound.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 225 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL.

Note: This method may require optimization for specific impurity profiles.

HPLC Troubleshooting Guide

Problem: Poor peak shape (Tailing Peaks)

  • Possible Causes:

    • Interaction of the analyte with active silanol groups on the column packing.[6]

    • Column contamination or degradation.[7]

    • Incorrect mobile phase pH.

  • Solutions:

    • Use a high-purity, end-capped HPLC column.

    • Lower the mobile phase pH (e.g., using formic or phosphoric acid) to suppress the ionization of silanol groups.[6][8]

    • Flush the column with a strong solvent to remove contaminants.[9]

    • If the column is old or has been used extensively, replace it.[7]

Problem: Fluctuating Retention Times

  • Possible Causes:

    • Leaks in the HPLC system.[7][9]

    • Inconsistent mobile phase composition or improper mixing.[10]

    • Air bubbles in the pump or detector.[9]

    • Fluctuations in column temperature.

  • Solutions:

    • Check all fittings for leaks and tighten or replace them as needed.[11]

    • Ensure the mobile phase is properly degassed using sonication or an inline degasser.[7]

    • Purge the pump to remove any trapped air bubbles.[9]

    • Use a reliable column oven to maintain a stable temperature.[9]

    • If mixing mobile phases manually, ensure accurate measurements. If using a gradient pump, check the proportioning valves.[10]

Problem: High System Backpressure

  • Possible Causes:

    • Blockage in the system (e.g., clogged inline filter, guard column, or column frit).[7]

    • Precipitation of buffer salts in the mobile phase.

    • High mobile phase viscosity.

  • Solutions:

    • Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.

    • Replace the inline filter or guard column.[11]

    • Backflush the column with an appropriate solvent (ensure the column allows for backflushing).[7]

    • Ensure that the mobile phase components are miscible and that buffers remain soluble in the highest organic concentration used in the gradient.[11]

GC-MS Analysis: Methodology and Troubleshooting

Experimental Protocol: GC-MS Purity Assay (with Derivatization)

Due to the reactivity of this compound, a derivatization step is recommended. This example uses methanol to form the methyl ester.

Parameter Recommendation
Derivatization React the sample with anhydrous methanol to form 3-phenoxybenzoate methyl ester.
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Note: This method requires optimization. Direct injection without derivatization is generally not recommended due to potential analyte degradation and poor chromatography.[4]

GC-MS Troubleshooting Guide

Problem: No or Low Analyte Peak

  • Possible Causes:

    • Analyte degradation in the GC inlet.

    • Incomplete derivatization reaction.

    • Leaks in the injector.

    • Contaminated or degraded column.

  • Solutions:

    • Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature.

    • Use a fresh, deactivated inlet liner. Glass wool liners can sometimes help with volatilization but can also be a source of activity.[13]

    • Check for leaks in the injection port, particularly the septum and liner O-ring.[14]

    • If the column is old, it may have active sites. Condition the column or trim the first few centimeters from the inlet end.[14]

Problem: Peak Tailing

  • Possible Causes:

    • Active sites in the GC system (inlet liner, column).[13][14]

    • Column contamination.

    • Presence of underivatized, reactive this compound or its hydrolysis product, 3-phenoxybenzoic acid.

  • Solutions:

    • Use an ultra-inert inlet liner and column to minimize interactions.[13]

    • Ensure the derivatization is complete to cap all active functional groups.

    • Bake out the column according to the manufacturer's instructions to remove contaminants.[14]

Problem: Ghost Peaks or High Baseline Noise

  • Possible Causes:

    • Carryover from a previous injection.[14]

    • Contaminated syringe, solvent, or carrier gas.[13][14]

    • Column bleed at high temperatures.[14]

    • Septum bleed.

  • Solutions:

    • Run a solvent blank to check for carryover. If present, clean the syringe and consider a bake-out program at the end of your analytical run.[14]

    • Use high-purity solvents and carrier gas with appropriate traps to remove oxygen and moisture.

    • Ensure you are not exceeding the column's maximum operating temperature. Use a low-bleed column suitable for MS analysis.[13]

    • Use a high-quality, low-bleed septum and replace it regularly.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject Vial Transfer separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample derivatize Derivatize with Methanol start->derivatize dilute Dilute with Solvent derivatize->dilute inject Inject into GC-MS System dilute->inject Vial Transfer separate Separation on DB-5ms Column inject->separate detect MS Detection (EI) separate->detect integrate Integrate Peaks detect->integrate TIC Chromatogram identify Identify Impurities (Mass Spectra) integrate->identify quantify Quantify Purity identify->quantify

References

Troubleshooting low yield in 3-Phenoxybenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3-Phenoxybenzoyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of low yield when synthesizing this compound from 3-Phenoxybenzoic acid?

Low yields during the synthesis of this compound are frequently attributed to several factors:

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the chlorinating agent.

  • Moisture Contamination: this compound is highly susceptible to hydrolysis. The presence of water in the reagents or glassware will convert the product back to the starting carboxylic acid, thus reducing the yield.[1][2] It is crucial to use anhydrous solvents and properly dried glassware.

  • Impure Starting Materials: The purity of the 3-Phenoxybenzoic acid and the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is critical. Impurities can lead to side reactions and lower the overall yield.

  • Suboptimal Chlorinating Agent: The choice and handling of the chlorinating agent can impact the reaction's success. For instance, thionyl chloride should be distilled before use to remove impurities.

  • Inefficient Purification: Product loss can occur during the workup and purification steps, such as distillation or extraction.

Q2: My Friedel-Crafts acylation reaction using this compound is resulting in a low yield. What are the likely causes?

Low yields in Friedel-Crafts acylation reactions with this compound can stem from several issues inherent to this type of reaction:

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst.[2] Additionally, if the aromatic substrate contains basic functional groups (e.g., amines), they can form unreactive complexes with the catalyst.[3][4]

  • Deactivated Aromatic Ring: Friedel-Crafts acylation is less effective on aromatic rings that are substituted with electron-withdrawing groups (deactivating groups).[3] If your substrate is highly deactivated, the reaction may not proceed efficiently.

  • Incorrect Stoichiometry: A sufficient amount of the Lewis acid catalyst is crucial. In Friedel-Crafts acylation, the catalyst forms a complex with the resulting ketone product, meaning more than a catalytic amount is required.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.[5] Careful control of reaction conditions is necessary to minimize these.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and degradation.[6]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is based on a general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 3-Phenoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, add 3-phenoxybenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 5 equivalents).

  • Heat the mixture at reflux for 2 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.[7]

  • After the reaction is complete, remove the excess thionyl chloride by distillation.[7]

  • Add anhydrous toluene to the residue and evaporate it under vacuum to remove any remaining traces of thionyl chloride. The crude this compound is obtained as a red liquid.[7]

  • For higher purity, the product can be purified by vacuum distillation.

Synthesis of this compound using Oxalyl Chloride

This method offers a milder alternative to thionyl chloride.

Materials:

  • 3-Phenoxybenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

Procedure:

  • Dissolve 3-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.[8]

  • Add a catalytic amount of DMF (a few drops).[8]

  • Slowly add oxalyl chloride (1.1 to 1.5 equivalents) to the solution at 0 °C.[9]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[8]

  • Remove the solvent and excess oxalyl chloride in vacuo.[8]

  • The crude product can be purified by short path vacuum distillation (boiling point ~139 °C at 3 mm Hg).[8]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodReagentSolventTypical YieldReference
Method 1Thionyl ChlorideToluene~90% (crude)[7]
Method 2Oxalyl Chloride/DMFDichloromethane53% (purified)[8]

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Synthesis start Low Yield Observed in Synthesis check_reagents Verify Purity and Dryness of Starting Materials (3-Phenoxybenzoic acid, Solvents, Chlorinating Agent) start->check_reagents reagents_impure Purify/Dry Reagents check_reagents->reagents_impure Impure/Wet check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Pure/Dry reagents_impure->check_reagents conditions_incorrect Optimize Conditions (Adjust Temp/Time, Check Reagent Molar Ratios) check_conditions->conditions_incorrect Incorrect check_workup Analyze Workup and Purification (Distillation, Extraction) check_conditions->check_workup Correct conditions_incorrect->check_conditions workup_inefficient Refine Purification Technique (e.g., optimize distillation parameters) check_workup->workup_inefficient Inefficient yield_improved Yield Improved check_workup->yield_improved Efficient workup_inefficient->check_workup

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Decision Pathway for Troubleshooting Friedel-Crafts Acylation

Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Acylation check_catalyst Is the Lewis Acid Catalyst (e.g., AlCl₃) Anhydrous and Sufficient? start->check_catalyst catalyst_issue Use Anhydrous Catalyst, Ensure Proper Stoichiometry check_catalyst->catalyst_issue No check_substrate Is the Aromatic Substrate Highly Deactivated? check_catalyst->check_substrate Yes catalyst_issue->start substrate_deactivated Consider Harsher Conditions or an Alternative Synthetic Route check_substrate->substrate_deactivated Yes check_conditions Are the Reaction Temperature and Time Optimized? check_substrate->check_conditions No substrate_deactivated->start conditions_suboptimal Systematically Vary Temperature and Monitor Reaction Progress (e.g., by TLC) check_conditions->conditions_suboptimal No yield_improved Yield Improved check_conditions->yield_improved Yes conditions_suboptimal->start

Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation reactions.

References

Technical Support Center: Byproducts of 3-Phenoxybenzoic Acid Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of 3-phenoxybenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary products and byproducts of the mono-chlorination of 3-phenoxybenzoic acid?

A1: The mono-chlorination of 3-phenoxybenzoic acid via electrophilic aromatic substitution is expected to yield a mixture of isomers. The directing effects of the substituents on the two aromatic rings govern the position of chlorination.

  • The phenoxy group (-O-) is an ortho, para-director and an activating group.

  • The carboxylic acid group (-COOH) is a meta-director and a deactivating group.

Due to these directing effects, the primary products and byproducts will be a result of chlorination on either the benzoic acid ring or the phenoxy ring. The phenoxy-substituted ring is more activated and therefore more likely to be chlorinated.

Predicted Mono-chlorinated Isomers:

Product NameRing of ChlorinationPosition of ChlorineExpected Abundance
3-(4-Chlorophenoxy)benzoic acidPhenoxyparaMajor
3-(2-Chlorophenoxy)benzoic acidPhenoxyorthoMinor
3-Phenoxy-5-chlorobenzoic acidBenzoic AcidmetaMinor
3-Phenoxy-2-chlorobenzoic acidBenzoic AcidorthoTrace
3-Phenoxy-6-chlorobenzoic acidBenzoic AcidorthoTrace
3-Phenoxy-4-chlorobenzoic acidBenzoic Acidmeta to phenoxy, para to COOHTrace

Q2: What are the potential polychlorinated byproducts?

A2: If the reaction conditions are not carefully controlled (e.g., excess chlorinating agent, prolonged reaction time, or elevated temperature), polychlorination can occur. This will lead to the formation of di-, tri-, and even more highly chlorinated derivatives. The positions of subsequent chlorinations will also be directed by the existing substituents. For example, dichlorination could occur on the same ring or on both rings.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation and improve the selectivity for the desired mono-chlorinated product, consider the following:

  • Control Stoichiometry: Use a limiting amount of the chlorinating agent (e.g., 1.0 to 1.1 equivalents).

  • Reaction Temperature: Perform the reaction at a low temperature to reduce the rate of competing side reactions.

  • Choice of Catalyst: A milder Lewis acid catalyst may offer better selectivity.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Step
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored catalyst.
Deactivated Aromatic Ring The carboxylic acid group deactivates the benzoic acid ring. The phenoxy ring is activated, but if the reaction conditions are too mild, the overall reaction rate may be slow. A stronger Lewis acid or a slight increase in temperature may be necessary, but this could also increase byproduct formation.
Insufficiently Reactive Chlorinating Agent Ensure the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is of high purity and has not degraded.

Issue 2: Formation of Multiple Products and Low Selectivity

Possible Cause Troubleshooting Step
Over-chlorination Reduce the equivalents of the chlorinating agent. Add the chlorinating agent slowly and at a low temperature to maintain better control over the reaction.
Lack of Regioselectivity The directing effects of the two substituents lead to a mixture of isomers. To favor a specific isomer, you may need to explore different catalysts or solvent systems. For example, bulkier catalysts might favor para-substitution over ortho-substitution due to steric hindrance.
Reaction Temperature Too High Higher temperatures can overcome the activation energy barriers for the formation of less favored isomers, leading to a more complex product mixture. Maintain a consistent and low reaction temperature.

Issue 3: Difficulty in Purifying the Desired Product

Possible Cause Troubleshooting Step
Similar Polarity of Isomers The various chlorinated isomers of 3-phenoxybenzoic acid are likely to have very similar polarities, making separation by standard column chromatography challenging.
Fractional Crystallization: Attempt to purify the product by recrystallization from different solvent systems. The subtle differences in the crystal lattice energies of the isomers may allow for their separation.
Preparative HPLC: For high-purity requirements, preparative HPLC with a suitable column and mobile phase may be necessary to resolve the different isomers.
Presence of Starting Material If the reaction did not go to completion, unreacted 3-phenoxybenzoic acid can be difficult to separate from the product isomers. Optimize the reaction to ensure full conversion of the starting material.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of 3-Phenoxybenzoic Acid

This is a general protocol based on standard electrophilic aromatic chlorination procedures. Optimization of specific parameters will be necessary.

Materials:

  • 3-Phenoxybenzoic acid

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 3-phenoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in portions.

  • Chlorinating Agent Addition: Add the chlorinating agent (e.g., SO₂Cl₂, 1.05 eq) dissolved in anhydrous DCM to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, toluene) or by column chromatography on silica gel.

Protocol 2: General Purification of Aromatic Carboxylic Acids

This procedure can be used to remove non-acidic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the carboxylic acid and transfer it to the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2 to precipitate the purified carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Chlorination_Pathway cluster_products Product Mixture 3-Phenoxybenzoic Acid 3-Phenoxybenzoic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 3-Phenoxybenzoic Acid->Electrophilic Aromatic Substitution Chlorinating Agent + Lewis Acid Chlorinating Agent + Lewis Acid Chlorinating Agent + Lewis Acid->Electrophilic Aromatic Substitution 3-(4-Chlorophenoxy)benzoic acid 3-(4-Chlorophenoxy)benzoic acid Electrophilic Aromatic Substitution->3-(4-Chlorophenoxy)benzoic acid Major Product Other Mono-chloro Isomers Other Mono-chloro Isomers Electrophilic Aromatic Substitution->Other Mono-chloro Isomers Minor Byproducts Polychlorinated Byproducts Polychlorinated Byproducts Electrophilic Aromatic Substitution->Polychlorinated Byproducts Side Reactions

Caption: Reaction pathway for the chlorination of 3-phenoxybenzoic acid.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Experiment Start issue Identify Issue start->issue cause1 Low/No Conversion issue->cause1 cause2 Low Selectivity issue->cause2 cause3 Purification Difficulty issue->cause3 sol1 Check Catalyst Activity Adjust Conditions cause1->sol1 sol2 Control Stoichiometry Lower Temperature cause2->sol2 sol3 Fractional Crystallization Preparative HPLC cause3->sol3 end Optimized Protocol sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Optimizing Acylation Reactions with 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Phenoxybenzoyl chloride in acylation reactions.

Troubleshooting Guide

Low product yield, formation of side products, and difficulties in purification are common challenges encountered during Friedel-Crafts acylation. This section provides a systematic approach to troubleshoot these issues.

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive CatalystEnsure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and freshly opened or purified. Moisture in the reaction environment will deactivate the catalyst.
Deactivated Aromatic SubstrateAromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are less reactive towards Friedel-Crafts acylation. Consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst.
Insufficient CatalystFriedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a stable complex with it, rendering it inactive.[1]
Suboptimal TemperatureThe reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and side reactions.[1]
Formation of Multiple Products Isomer FormationThe choice of solvent can influence the ratio of ortho, meta, and para isomers. Experiment with different solvents to optimize for the desired isomer.
PolysubstitutionWhile less common in acylation than alkylation, highly activated aromatic rings can undergo multiple acylations. Using the aromatic substrate in excess can help minimize this.
Side Reactions with Functional GroupsIf the substrate contains reactive functional groups like hydroxyl (-OH) or amino (-NH₂) groups, these may be acylated in preference to the aromatic ring (O- or N-acylation).[2] Such groups should be protected prior to the Friedel-Crafts reaction.
Difficult Purification By-products with Similar PolarityOptimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be effective.[2]
Residual CatalystDuring work-up, ensure the reaction is properly quenched (e.g., with ice and HCl) to decompose the catalyst-ketone complex and facilitate its removal.[1]
Product is an Oil or Fails to CrystallizeImpurities may be inhibiting crystallization. Purify the crude product using column chromatography. Ensure all solvent is removed from the purified product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation with this compound?

A1: The reaction proceeds via electrophilic aromatic substitution. First, the Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of this compound to form a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring. Finally, a proton is lost from the aromatic ring to restore aromaticity and regenerate the catalyst, yielding the desired aryl ketone.

Q2: Which catalysts are recommended for acylation with this compound?

A2: Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used.[3] For substrates sensitive to strong Lewis acids, milder catalysts such as zinc chloride (ZnCl₂) or solid acid catalysts like zeolites can be employed.[2][4] The choice of catalyst can influence reaction rate and selectivity.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in Friedel-Crafts acylation. It must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common choices. The polarity of the solvent can also influence the regioselectivity (ortho/para/meta ratio) of the reaction. It is critical to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.

Q4: What are typical reaction temperatures and times?

A4: Reaction conditions can vary widely depending on the reactivity of the aromatic substrate. Reactions are often started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then warmed to room temperature or heated to reflux to drive the reaction to completion.[5] Reaction times can range from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q5: How can I purify the product of a this compound acylation?

A5: After quenching the reaction and aqueous work-up to remove the catalyst and water-soluble by-products, the crude product can be purified. Common techniques include recrystallization from a suitable solvent or solvent mixture, or column chromatography on silica gel.[2] If the product is a high-boiling liquid, vacuum distillation may be an option.[6]

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the outcome of the acylation reaction. The presented yields are illustrative and will vary depending on the specific aromatic substrate and precise reaction conditions.

Table 1: Effect of Catalyst on Yield

CatalystRelative ActivityExpected YieldNotes
AlCl₃HighGood to ExcellentMost common, but can be harsh. Requires anhydrous conditions.
FeCl₃Moderate to HighGoodOften a milder alternative to AlCl₃.[7]
ZnCl₂ModerateModerateA milder Lewis acid, suitable for more sensitive substrates.[4]
Zeolites (e.g., HBEA)VariesGoodEnvironmentally friendly, reusable, and can offer high selectivity.[2]

Table 2: Influence of Solvent on Reaction

SolventPolarityTypical Use
Dichloromethane (CH₂Cl₂)Polar aproticGeneral purpose, good solubility for many reactants.
Carbon Disulfide (CS₂)NonpolarOften favors para-substitution.
NitrobenzenePolar aproticCan be used for very unreactive substrates due to its high boiling point, but it is also a deactivating solvent.
1,2-DichloroethanePolar aproticSimilar to dichloromethane, but with a higher boiling point, allowing for higher reaction temperatures.

Experimental Protocols

Representative Protocol for the Acylation of Anisole with this compound

This protocol is adapted from a similar procedure for the acylation of anisole with 3-bromobenzoyl chloride and should be optimized for specific experimental setups.[1]

1. Reagent Preparation and Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anisole (1.2 equivalents) in anhydrous dichloromethane.

2. Reaction Execution:

  • Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

3. Work-up and Purification:

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (4-methoxyphenyl)(3-phenoxyphenyl)methanone.

Visualizations

experimental_workflow Experimental Workflow for Acylation reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagent_prep->reaction_setup addition Slow Addition of Reactants reaction_setup->addition reaction Reaction at Room Temp (Monitor by TLC) addition->reaction workup Quenching and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization purification->analysis

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_substrate Is the aromatic substrate sufficiently activated? check_catalyst->check_substrate Yes solution_catalyst Use fresh, anhydrous catalyst. check_catalyst->solution_catalyst No check_stoichiometry Is the catalyst stoichiometry sufficient? check_substrate->check_stoichiometry Yes solution_substrate Use more forcing conditions or a different synthetic route. check_substrate->solution_substrate No check_conditions Are the reaction time and temperature optimized? check_stoichiometry->check_conditions Yes solution_stoichiometry Increase catalyst loading (e.g., to stoichiometric amounts). check_stoichiometry->solution_stoichiometry No solution_conditions Increase reaction time and/or temperature. check_conditions->solution_conditions No

Caption: Troubleshooting logic for low product yield.

References

Effect of temperature and solvent on 3-Phenoxybenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenoxybenzoyl chloride.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Esterification or Amidation Reactions

Possible Causes and Solutions

CauseTroubleshooting Steps
Reagent Quality This compound Degradation: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture. Use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon). Consider purifying the acyl chloride by distillation if its purity is questionable.
Nucleophile (Alcohol/Amine) Quality: Ensure the alcohol or amine is of high purity and dry. Water impurities will compete with the nucleophile, leading to the formation of 3-phenoxybenzoic acid as a byproduct.
Solvent Quality: Use anhydrous solvents. Residual water in the solvent is a common cause of low yield due to hydrolysis of the acyl chloride.
Reaction Conditions Inadequate Temperature: For many esterification and amidation reactions with this compound, room temperature is sufficient. However, if the nucleophile is sterically hindered or less reactive, gentle heating (e.g., 40-60 °C) may be required to increase the reaction rate. Conversely, excessive heat can promote side reactions.
Insufficient Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, it may require a longer reaction time.
Improper Stoichiometry: Ensure the correct molar ratios of reactants are used. Typically, a slight excess (1.1-1.2 equivalents) of the this compound is used to ensure complete consumption of the more valuable nucleophile.
Presence of Acid HCl Byproduct Inhibition: The reaction of this compound with an amine generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Include a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) in the reaction mixture to scavenge the HCl.[1]
Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions

CauseTroubleshooting Steps
Side Reactions Hydrolysis: The most common side product is 3-phenoxybenzoic acid, formed from the reaction of this compound with water. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
Reaction with Solvent: Avoid using protic solvents like alcohols unless they are the intended reactant. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.
Work-up Issues Incomplete Quenching: At the end of the reaction, any remaining this compound should be quenched, typically by the addition of water or a dilute aqueous base. Incomplete quenching can lead to the formation of 3-phenoxybenzoic acid during work-up.
Product Degradation: If the product is sensitive to acid or base, ensure that the work-up conditions are appropriate. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the effect of temperature on the rate of reaction of this compound?

A1: Generally, increasing the reaction temperature increases the rate of reaction for both esterification and amidation. However, higher temperatures can also accelerate the rate of undesirable side reactions, such as hydrolysis if trace amounts of water are present. For most reactions with primary and secondary alcohols and amines, room temperature provides a good balance between reaction rate and selectivity. For less reactive or sterically hindered nucleophiles, moderate heating (e.g., 40-60 °C) may be necessary.

Q2: How does the choice of solvent affect my reaction with this compound?

A2: The solvent plays a crucial role in the reaction mechanism and can significantly impact the reaction rate and outcome. The reaction of this compound with nucleophiles can proceed through an SN1-like or SN2-like mechanism, and the solvent polarity can influence which pathway is favored.

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are generally the preferred solvents for reactions of acyl chlorides. They can solvate the reactants to some extent without strongly interacting with the nucleophile, allowing for a good reaction rate. These solvents favor an SN2-type mechanism.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize the carbocation intermediate in an SN1-type reaction. However, they are also nucleophilic and can react with the this compound, leading to solvolysis (e.g., hydrolysis or alcoholysis). Therefore, they should be avoided unless they are the intended reactant. The use of protic solvents can decrease the reactivity of the nucleophile by forming a "solvent cage" around it through hydrogen bonding.

Q3: My reaction with a primary amine is fast, but with a secondary amine, it is very slow. Why is this?

A3: Primary amines are generally more reactive towards acyl chlorides than secondary amines due to steric hindrance. The bulkier alkyl groups on a secondary amine can impede the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon of the this compound. To improve the reaction rate with a secondary amine, you may need to use a higher temperature or a longer reaction time.

Q4: I am trying to synthesize a pyrethroid ester using this compound and a specific alcohol, but the yield is low. What are common issues in pyrethroid synthesis?

A4: Pyrethroid synthesis can be sensitive to reaction conditions. Besides the general issues of reagent purity and anhydrous conditions, the specific structure of the alcohol can play a role. Sterically hindered alcohols may react slowly. Additionally, some pyrethroid structures can be sensitive to the reaction conditions, potentially leading to side reactions or degradation. Careful optimization of temperature and the choice of base is often necessary. Monitoring the reaction closely by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.

Data Presentation

Table 1: General Effect of Temperature on Acylation Reactions with this compound

TemperatureReaction RatePotential Side ReactionsRecommended for
0 °C to Room Temperature Moderate to FastMinimizedPrimary and unhindered secondary alcohols and amines.
40 - 60 °C FastIncreased risk of hydrolysis and other side reactions.Sterically hindered or less reactive alcohols and amines.
> 60 °C Very FastSignificant risk of side reactions and product degradation.Generally not recommended without careful optimization.

Table 2: Influence of Solvent Type on Reactions of this compound

Solvent TypeExamplesEffect on ReactionRecommended Use
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl AcetateGenerally promotes a good reaction rate without interfering with the nucleophile. Favors SN2-type mechanism.General-purpose solvent for esterification and amidation.
Polar Protic Water, Ethanol, MethanolCan act as a competing nucleophile, leading to solvolysis. Stabilizes carbocation intermediates, potentially favoring an SN1-type mechanism. Can reduce nucleophilicity through hydrogen bonding.Use only when the solvent is the intended reactant.
Non-Polar Hexane, TolueneLow solubility of reactants can lead to slow or incomplete reactions.Generally not recommended unless required for specific applications.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred alcohol solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Amidation of an Amine with this compound
  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, add water to quench the reaction. Transfer the mixture to a separatory funnel and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Step 1: Verify Reagent Quality - Fresh this compound? - Anhydrous Nucleophile & Solvent? start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Yes purify_reagents Purify or Replace Reagents check_reagents->purify_reagents No check_conditions Step 2: Evaluate Reaction Conditions - Appropriate Temperature? - Sufficient Reaction Time? - Correct Stoichiometry? reagents_ok->check_conditions purify_reagents->start conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Yes optimize_conditions Optimize Temperature, Time, or Stoichiometry check_conditions->optimize_conditions No check_base Step 3: Check for Acid Scavenging (for Amine Reactions) - Non-nucleophilic base added? conditions_ok->check_base optimize_conditions->start base_ok Base is Present check_base->base_ok Yes add_base Add a Suitable Base (e.g., Triethylamine) check_base->add_base No analyze_impurities Analyze Byproducts (e.g., via LC-MS or NMR) base_ok->analyze_impurities add_base->start end Successful Reaction analyze_impurities->end

Caption: Troubleshooting workflow for low product yield.

Solvent_Selection_Logic start Choosing a Solvent for This compound Reaction is_nucleophile_solvent Is the solvent the intended nucleophile? start->is_nucleophile_solvent use_protic Use the Protic Solvent (e.g., Ethanol for Ethylester) is_nucleophile_solvent->use_protic Yes avoid_protic Avoid Protic Solvents (Risk of Solvolysis) is_nucleophile_solvent->avoid_protic No end Proceed with Reaction use_protic->end choose_aprotic Select a Polar Aprotic Solvent avoid_protic->choose_aprotic dcm DCM choose_aprotic->dcm thf THF choose_aprotic->thf acetonitrile Acetonitrile choose_aprotic->acetonitrile dcm->end thf->end acetonitrile->end

Caption: Logic diagram for solvent selection.

References

Technical Support Center: Synthesis of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure the highest product purity. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Maximizing Yield and Purity

This section addresses the most common issues encountered during the synthesis of this compound from 3-Phenoxybenzoic acid. The primary routes involve chlorination with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Q1: My reaction yield is consistently low (e.g., <70%). What are the primary factors I should investigate?

Low yield is a frequent issue that can often be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.

A1: Actionable Troubleshooting Steps:

  • Verify Reagent and Solvent Anhydrousness: this compound is highly moisture-sensitive.[1] Any water present in the starting material, solvent, or reaction vessel will hydrolyze the product back to the starting carboxylic acid, directly reducing your yield.

    • Protocol: Dry the 3-Phenoxybenzoic acid starting material in a vacuum oven before use. Use freshly distilled, anhydrous solvents (e.g., dichloromethane, toluene).[2] Ensure all glassware is flame- or oven-dried immediately before assembly under an inert atmosphere (Nitrogen or Argon).

  • Assess Chlorinating Agent Quality: Thionyl chloride and oxalyl chloride can degrade over time, especially with improper storage.

    • Insight: Older thionyl chloride may contain impurities like sulfur chlorides (e.g., S₂Cl₂) which can lead to side reactions and discoloration.[3] Oxalyl chloride can decompose into phosgene and other products.

    • Protocol: Use a fresh bottle of the chlorinating agent or distill it immediately before the reaction. A pale yellow to colorless appearance is a good indicator of purity.

  • Optimize Reaction Temperature and Time: The conversion of the carboxylic acid to the acid chloride is not instantaneous.

    • Insight: Reactions performed at room temperature may require extended periods (e.g., overnight) to reach completion.[4] Heating the reaction can significantly accelerate the rate. A common method involves refluxing for 1-2 hours.[2][5]

    • Protocol: Monitor the reaction's progress. A simple way is to observe the cessation of gas evolution (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).[6][7] If the reaction stalls, consider increasing the temperature to a gentle reflux (e.g., 40-80°C depending on the solvent) for a defined period.[2]

  • Re-evaluate Work-up and Purification: The product can be lost during the removal of excess reagents and purification.

    • Insight: this compound has a high boiling point (approx. 139-142°C at 3 mmHg).[4][8] Attempting distillation at atmospheric pressure will lead to decomposition. Excess thionyl chloride (b.p. 76°C) must be thoroughly removed, as its presence can complicate subsequent reactions.

    • Protocol: After the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure (roto-evaporation). To chase out the last traces of thionyl chloride, add an anhydrous, inert solvent like toluene and evaporate again; repeat this process 2-3 times.[3][5] Purify the crude product via short-path vacuum distillation.[4]

Q2: My final product is dark red or brown instead of the expected pale yellow liquid. What causes this, and how can I prevent it?

A2: The discoloration is typically due to impurities from side reactions or reagent decomposition.

  • Source - Catalyst Side Reactions: While DMF is an effective catalyst, it can react with thionyl chloride to form a Vilsmeier-Haack type intermediate, which can be unstable and colored.[9] Using more than a catalytic amount can exacerbate this issue.

    • Solution: Use the minimum amount of DMF required to catalyze the reaction—typically just a few drops.[4] For oxalyl chloride reactions, the catalytic mechanism also involves DMF forming an active imidoyl chloride, but excessive amounts are still discouraged.[10]

  • Source - Thermal Decomposition: Overheating during reflux or, more commonly, during distillation is a major cause of discoloration and yield loss.

    • Solution: During distillation, maintain the lowest possible pressure to keep the boiling point down. Use a short-path distillation apparatus to minimize the time the product spends at high temperatures. Ensure the heating mantle temperature is only slightly higher than the vapor temperature.

  • Source - Impure Thionyl Chloride: As mentioned, aged thionyl chloride can contain impurities that lead to colored byproducts.[3]

    • Solution: Always use fresh or freshly distilled thionyl chloride.

Q3: How can I confirm my reaction has gone to completion without relying on TLC, which can be unreliable for reactive acid chlorides?

A3: Monitoring by thin-layer chromatography (TLC) is often misleading because the highly reactive acid chloride can be hydrolyzed back to the starting material by the silica gel plate. [11]

  • In-situ Derivatization for TLC: This is the most reliable method.

    • Protocol: Withdraw a small aliquot (a few drops) from the reaction mixture. Quench it in a separate vial containing a small amount of methanol or a simple amine (like benzylamine). This rapidly converts the this compound into its corresponding methyl ester or amide. Now, spot the starting acid, the crude reaction mixture, and the derivatized sample on a TLC plate. The appearance of a new, distinct spot for the ester/amide, with the concurrent disappearance of the starting acid spot, confirms the conversion.[11]

  • Infrared (IR) Spectroscopy: This is a powerful technique for monitoring the reaction.

    • Protocol: Withdraw a small aliquot, evaporate the solvent and excess reagent under a stream of nitrogen, and acquire an IR spectrum of the crude oil. Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (acid) to ~1755-1770 cm⁻¹ (acid chloride).[4]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?

Both are effective, but they have different advantages.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, often requires heating.Generally milder and more selective, can often be run at room temperature.[10]
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Work-up Relatively simple; byproducts are volatile. Excess reagent removed by evaporation.Simpler; all byproducts are gaseous, simplifying purification.
Cost Less expensive, suitable for large-scale synthesis.[9]More expensive, often preferred for smaller-scale or sensitive substrate synthesis.[10]
Catalyst Often requires a catalyst like DMF or pyridine for efficient reaction.[7][9]Almost always requires a catalytic amount of DMF.[4][6]

FAQ 2: What is the precise role of the DMF catalyst?

DMF acts as a catalyst by reacting with the chlorinating agent to form a more reactive electrophilic species, which is the actual agent that reacts with the carboxylic acid.

  • With Thionyl Chloride , DMF forms the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl.

  • With Oxalyl Chloride , DMF forms a similar imidoyl chloride intermediate, [(CH₃)₂N=C(Cl)OCOCl].[10]

This intermediate is much more reactive towards the carboxylate than the starting chlorinating agent, thus accelerating the reaction.

dot digraph "DMF_Catalysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Catalytic cycle showing DMF activation of the chlorinating agent.

FAQ 3: What are the proper storage and handling procedures for this compound?

This compound is corrosive and moisture-sensitive.[1]

  • Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1][12]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[12] It is sensitive to moisture and light.[12] Keep it away from incompatible materials such as water, alcohols, amines, strong bases, and strong reducing agents.[1]

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride (Solvent-Free)

This method is robust and suitable for larger scales. The excess thionyl chloride acts as both reagent and solvent.

  • Preparation: Assemble a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).

  • Reaction: To 21.4 g (0.10 mol) of dry 3-Phenoxybenzoic acid in the flask, add 45 mL (0.62 mol) of thionyl chloride.

  • Heating: Heat the mixture to a gentle reflux (approx. 75-80°C) for 2 hours. The solid acid should completely dissolve, and gas evolution will be observed.[5]

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride using a rotary evaporator.

  • Purification: Add 50 mL of anhydrous toluene and evaporate again to remove residual SOCl₂. Repeat once more. The resulting crude red/brown oil[5] is then purified by short-path vacuum distillation (bp = 139-142 °C / 3 mmHg) to yield a pale yellow liquid.[4]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a milder method, often resulting in a cleaner crude product.

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 10.7 g (0.05 mol) of dry 3-Phenoxybenzoic acid and 150 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF via syringe.

  • Reagent Addition: Cool the stirred suspension to 0°C in an ice bath. Slowly add 4.8 mL (0.055 mol, 1.1 equiv) of oxalyl chloride dropwise over 15 minutes.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or for ~4-6 hours).[4][6] The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Work-up: Remove the solvent and volatile byproducts via rotary evaporation. The crude product can often be used directly or purified by vacuum distillation as described in Protocol 1.[4]

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} dot Caption: A logical workflow for troubleshooting common synthesis issues.

References

Preventing decomposition of 3-Phenoxybenzoyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 3-Phenoxybenzoyl chloride during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a reactive acyl chloride widely used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity, which makes it a valuable synthetic intermediate, also renders it susceptible to degradation, primarily through hydrolysis and to a lesser extent, thermal decomposition. Improper storage can lead to a decrease in purity, affecting reaction yields, impurity profiles of final products, and overall experimental reproducibility.

Q2: What are the primary degradation pathways for this compound?

A2: The main decomposition pathways for this compound are:

  • Hydrolysis: Reaction with water or moisture to form 3-phenoxybenzoic acid and hydrochloric acid. This is the most common degradation pathway.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose to produce various byproducts, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator, typically at 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Container: In a tightly sealed, corrosion-resistant container (e.g., glass bottle with a secure cap).

  • Environment: In a cool, dark, and dry place, away from incompatible materials.[2]

Q4: What materials are incompatible with this compound?

A4: this compound should be stored away from the following incompatible materials to prevent vigorous and potentially hazardous reactions:

  • Water and moisture

  • Alcohols

  • Strong bases (e.g., sodium hydroxide)

  • Amines

  • Strong oxidizing agents

  • Strong reducing agents

Q5: Are there any recommended stabilizers for long-term storage?

A5: While specific stabilizers for this compound are not extensively documented, the use of desiccants and antioxidants can help prolong its shelf life.

  • Desiccants: Placing the sealed container of this compound in a desiccator containing a suitable desiccant like molecular sieves can help maintain a dry environment.

  • Antioxidants: For analogous compounds, antioxidants like Butylated Hydroxytoluene (BHT) are sometimes used to prevent free-radical mediated degradation, though their efficacy for this compound would need to be experimentally verified.[3][4]

Troubleshooting Guides

Problem 1: I suspect my this compound has degraded. How can I confirm this?

Solution:

You can assess the purity of your this compound and confirm degradation by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of 3-phenoxybenzoic acid, the primary hydrolysis product. A significant peak corresponding to 3-phenoxybenzoic acid indicates degradation.

Problem 2: My reaction yield is lower than expected when using stored this compound.

Solution:

Lower than expected reaction yields are a common consequence of using degraded this compound. The presence of 3-phenoxybenzoic acid reduces the molar equivalence of the active acyl chloride. To troubleshoot this:

  • Assess Purity: Use the analytical protocols provided below (HPLC or GC-MS) to determine the current purity of your this compound.

  • Adjust Stoichiometry: If the purity is lower than expected, you may need to adjust the amount of this compound used in your reaction to account for the inactive, hydrolyzed portion.

  • Purify the Reagent: If the degradation is significant, consider purifying the this compound by distillation under reduced pressure. However, this should be done with caution due to its thermal sensitivity.

  • Use Fresh Reagent: For critical applications, it is always best to use a fresh, unopened bottle of this compound.

Problem 3: I observe fuming when I open a container of this compound.

Solution:

Fuming upon opening the container is a sign that the this compound is reacting with atmospheric moisture, producing hydrogen chloride (HCl) gas. This indicates that the storage conditions may not be optimal. To address this:

  • Work in a Dry Environment: Handle the reagent in a fume hood with low humidity or, ideally, in a glovebox under an inert atmosphere.

  • Minimize Exposure: Open the container only when necessary and for the shortest possible time.

  • Improve Storage: After use, ensure the container is tightly sealed. Consider flushing the headspace with an inert gas like argon or nitrogen before sealing. Storing the sealed container inside a desiccator can provide an additional layer of protection.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°CReduces the rate of thermal decomposition and hydrolysis.
AtmosphereInert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.
ContainerTightly Sealed Glass BottlePrevents ingress of moisture and is resistant to corrosion by HCl.
LocationCool, Dark, Dry PlaceProtects from heat, light, and ambient moisture.

Table 2: Illustrative Decomposition Rates of Aromatic Acyl Chlorides Under Various Conditions (Estimated based on related compounds)

ConditionTemperature (°C)Relative Humidity (%)Estimated Half-lifePrimary Degradation Product
Ideal Storage4<10> 1 year3-Phenoxybenzoic acid
Benchtop (Sealed)2540-60Weeks to Months3-Phenoxybenzoic acid
Benchtop (Unsealed)2540-60Days to Weeks3-Phenoxybenzoic acid
Accelerated4075Days3-Phenoxybenzoic acid

Disclaimer: The half-life data presented is an estimation based on the general reactivity of aromatic acyl chlorides and should be used for illustrative purposes only. Actual decomposition rates of this compound may vary.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound and its primary hydrolysis product, 3-phenoxybenzoic acid.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)

    • This compound reference standard

    • 3-Phenoxybenzoic acid reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A typical gradient could be starting from 50:50 acetonitrile:water and increasing to 90:10 acetonitrile:water over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare stock solutions of this compound and 3-phenoxybenzoic acid reference standards in acetonitrile. Create a series of calibration standards by diluting the stock solutions.

    • Sample Preparation: Carefully weigh a small amount of the this compound sample in a volumetric flask and dissolve it in acetonitrile.

    • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

    • Quantification: Identify and quantify the peaks for this compound and 3-phenoxybenzoic acid in the sample chromatogram by comparing their retention times and peak areas to those of the calibration standards.

Protocol 2: Detection of Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the presence of 3-phenoxybenzoic acid as a degradation product.

Methodology:

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Reagents:

    • Dichloromethane or other suitable solvent (GC grade)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • 3-Phenoxybenzoic acid reference standard

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

  • Procedure:

    • Standard Preparation: Prepare a solution of 3-phenoxybenzoic acid reference standard in the chosen solvent.

    • Sample Preparation: Dissolve a small amount of the this compound sample in the solvent.

    • Derivatization (for 3-phenoxybenzoic acid): To a portion of the sample solution and the standard solution, add the derivatizing agent (e.g., BSTFA) and heat at 60°C for 30 minutes to convert the carboxylic acid to its more volatile silyl ester.

    • Analysis: Inject the derivatized standard and sample into the GC-MS system.

    • Identification: Compare the retention time and mass spectrum of any potential degradation product peak in the sample chromatogram with that of the derivatized 3-phenoxybenzoic acid standard to confirm its identity.

Mandatory Visualizations

Decomposition_Pathway 3-Phenoxybenzoyl_chloride 3-Phenoxybenzoyl_chloride 3-Phenoxybenzoic_acid 3-Phenoxybenzoic_acid 3-Phenoxybenzoyl_chloride->3-Phenoxybenzoic_acid + H2O (Hydrolysis) Thermal_Decomposition_Products CO, CO2, HCl 3-Phenoxybenzoyl_chloride->Thermal_Decomposition_Products High Temperature HCl HCl Heat Heat

Caption: Decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment Ideal_Storage Ideal Storage (2-8°C, Inert Atm.) HPLC_Analysis HPLC Analysis (Quantitative) Ideal_Storage->HPLC_Analysis Suboptimal_Storage Suboptimal Storage (RT, Air) Suboptimal_Storage->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Qualitative) Suboptimal_Storage->GCMS_Analysis Purity_Report Purity_Report HPLC_Analysis->Purity_Report Purity (%) Degradation_Confirmation Degradation_Confirmation GCMS_Analysis->Degradation_Confirmation Presence of 3-Phenoxybenzoic acid 3-Phenoxybenzoyl_chloride_Sample 3-Phenoxybenzoyl chloride Sample 3-Phenoxybenzoyl_chloride_Sample->Ideal_Storage 3-Phenoxybenzoyl_chloride_Sample->Suboptimal_Storage

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Handling Moisture-Sensitive Reactions with 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for handling 3-Phenoxybenzoyl chloride in moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound is an acyl chloride. Acyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of water. This reaction converts the this compound into 3-phenoxybenzoic acid and hydrochloric acid (HCl), consuming your starting material and introducing impurities into your reaction.[1] Therefore, to ensure the success of your reaction, it is critical to maintain anhydrous (water-free) conditions.

Q2: How should I properly store this compound?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture. It is advisable to store it in a desiccator.

Q3: What are the signs that my this compound may have been compromised by moisture?

A3: If the liquid appears cloudy or if you observe the formation of a white precipitate (3-phenoxybenzoic acid), it is likely that the reagent has been at least partially hydrolyzed. You may also notice a sharp, acrid smell of HCl. For critical reactions, it is recommended to use a fresh bottle or to purify the material before use.

Q4: Which solvents are compatible with this compound?

A4: Aprotic, anhydrous solvents are required. Common choices include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and acetonitrile.[2][3][4] It is crucial that these solvents are rigorously dried before use.

Q5: What is the best way to dry my solvents for a reaction with this compound?

A5: The choice of drying agent depends on the solvent. Common methods include distillation from a suitable drying agent (e.g., calcium hydride for hydrocarbons and halogenated solvents, or sodium/benzophenone for ethers) or passing the solvent through a column of activated alumina.[5][6][7][8] For less stringent requirements, batch drying with molecular sieves or anhydrous salts like magnesium sulfate can be used.[9][10][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Step Explanation
Low or No Product Yield Hydrolysis of this compound- Ensure all glassware is oven-dried or flame-dried.[12][13] - Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves.[3][5] - Conduct the reaction under an inert atmosphere (nitrogen or argon).[12][14][15]Moisture in the reaction setup will hydrolyze the acyl chloride to the corresponding carboxylic acid, preventing it from reacting with your desired nucleophile.[16][17]
Incomplete Reaction- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Consider extending the reaction time or gently heating if the reactants are thermally stable.The reaction may be sluggish due to steric hindrance or low reactivity of the nucleophile.
Poor Nucleophilicity of the Amine/Alcohol- If reacting with an amine, consider adding a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[18]The generated HCl can protonate the nucleophile, rendering it inactive.
Presence of a White Precipitate in the Reaction Mixture Formation of 3-Phenoxybenzoic Acid- This indicates significant hydrolysis of the starting material. - Review and improve the anhydrous technique for future reactions.The white solid is likely the carboxylic acid formed from the reaction of this compound with water.
Precipitation of Hydrochloride Salt- If reacting with an amine, the precipitate could be the hydrochloride salt of the amine or the product. - This is expected and can be addressed during the aqueous workup.The HCl generated during the reaction will form a salt with basic amines.
Difficulty in Product Purification Co-elution of 3-Phenoxybenzoic Acid- During workup, a basic wash (e.g., with aqueous sodium bicarbonate) can be used to remove the acidic impurity.[19]The carboxylic acid byproduct can be separated from the neutral product by an acid-base extraction.
Product Loss During Workup- If the product has some aqueous solubility, perform multiple extractions with the organic solvent. - Use a brine wash to reduce the solubility of the organic product in the aqueous layer.[16]This helps to maximize the recovery of the desired product from the aqueous phase.

Experimental Protocols

Preparation of Anhydrous Glassware and Inert Atmosphere Setup

All glassware (flasks, stir bars, syringes, needles) must be thoroughly dried to remove adsorbed water.

  • Method:

    • Clean and assemble the glassware.

    • Place the glassware in an oven at >120 °C for at least 4 hours, or overnight.

    • Alternatively, flame-dry the assembled apparatus under a stream of inert gas.

    • Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[12][13][20] This can be achieved using a Schlenk line or a balloon filled with the inert gas.[13][20]

General Protocol for an Amidation Reaction with this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Amine

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (Et₃N), anhydrous

    • Dried glassware and inert atmosphere setup

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 equivalent) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the stirred solution.

    • In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Slowly add the this compound solution to the cooled amine solution via a syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

    • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Common Drying Agents for Solvents

Drying AgentSuitable forNot Suitable forComments
Anhydrous Magnesium Sulfate (MgSO₄) Ethers, halogenated hydrocarbons, esters, nitriles---Fast and efficient, fine powder requires filtration.[9][10][11]
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solvents---Neutral, high capacity but slow.[9][10][11]
Anhydrous Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesAlcohols, amines, phenols, some estersReacts with compounds containing acidic protons.[9][10][21]
Molecular Sieves (3Å or 4Å) Most organic solvents---Very effective for achieving low water content.[6]
Calcium Hydride (CaH₂) Hydrocarbons, ethers, halogenated solventsProtic solvents (alcohols), esters, acetoneReacts with water to produce H₂ gas; handle with care.[6][7][21]
Sodium/Benzophenone Ethers, hydrocarbonsHalogenated solvents, esters, ketonesActs as a dryness indicator (deep blue color). Highly reactive.[6][21]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent and Reagents (via Syringe) B->C D 4. Cool Reaction Mixture (0 °C) C->D E 5. Add 3-Phenoxybenzoyl Chloride Solution Dropwise D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Quench Reaction (e.g., with water) F->G H 8. Aqueous Workup (Extraction, Washes) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify Product (Chromatography/Recrystallization) I->J

Caption: Experimental workflow for a moisture-sensitive reaction.

Hydrolysis reagent 3-Phenoxybenzoyl Chloride acid 3-Phenoxybenzoic Acid reagent->acid Hydrolysis hcl HCl water H₂O (Moisture) water->acid water->hcl

Caption: Undesired hydrolysis of this compound.

Troubleshooting start Low Product Yield Observed check_reagents Are starting materials pure and dry? (NMR, fresh bottle) start->check_reagents reagents_no No check_reagents->reagents_no No check_conditions Were anhydrous conditions rigorously maintained? check_reagents->check_conditions Yes purify Purify or use fresh reagents. reagents_no->purify end_node Yield Improved purify->end_node conditions_no No check_conditions->conditions_no No check_reaction Did the reaction go to completion? (TLC) check_conditions->check_reaction Yes improve_technique Improve drying of glassware, solvents, and inert gas setup. conditions_no->improve_technique improve_technique->end_node reaction_no No check_reaction->reaction_no No check_workup Was product lost during workup/purification? check_reaction->check_workup Yes optimize_reaction Extend reaction time, increase temperature, or add catalyst/base. reaction_no->optimize_reaction optimize_reaction->end_node workup_yes Yes check_workup->workup_yes Yes optimize_workup Re-optimize extraction and purification procedures. workup_yes->optimize_workup optimize_workup->end_node

References

Work-up procedures for reactions involving 3-Phenoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on work-up procedures for reactions involving 3-phenoxybenzoyl chloride. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a corrosive chemical that reacts violently with water.[1][2] It is crucial to handle it under anhydrous conditions in a well-ventilated chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that an eyewash station and safety shower are readily accessible.[3] In case of contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Q2: My reaction work-up requires quenching. How should I safely quench a reaction containing residual this compound?

A2: Due to its violent reaction with water, you must quench reactions containing this compound with extreme caution. The recommended method is to slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and, if compatible with your product, a neutralizing agent like sodium bicarbonate.[4] This should be done in an ice bath to manage the exothermic reaction. Never add water directly to the reaction flask.

Q3: I am observing a low yield in my esterification/amidation reaction. What are the likely causes?

A3: Low yields are often attributed to the hydrolysis of this compound back to the unreactive 3-phenoxybenzoic acid. This can happen if there is moisture in your starting materials, solvents, or glassware.[5] Ensure all components are thoroughly dried before use. Another cause could be incomplete reaction; monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). Be aware that the acyl chloride itself can be hydrolyzed by the silica on a TLC plate, so co-spotting with a quenched sample is advisable.[5]

Q4: How can I effectively remove the 3-phenoxybenzoic acid byproduct from my reaction mixture after work-up?

A4: 3-Phenoxybenzoic acid, being an acidic byproduct, can be readily removed with a basic wash during the extraction process. After quenching and separating the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylate salt of the acid will partition into the aqueous layer, which can then be separated and discarded.

Q5: I'm having trouble with emulsion formation during the aqueous work-up. How can I resolve this?

A5: Emulsions can form, especially when using chlorinated solvents like dichloromethane.[6] To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution). Gently swirling the separatory funnel, rather than vigorous shaking, can also help prevent their formation. In persistent cases, allowing the mixture to stand for an extended period or passing it through a pad of Celite can be effective.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product degradation during work-up Product is sensitive to acid or base.Use a milder quenching agent (e.g., saturated ammonium chloride if the product is base-sensitive). Wash with dilute, cold acid or base solutions and minimize contact time.
Incomplete removal of starting materials Insufficient washing or extraction.Increase the number of washes with the appropriate aqueous solution (acidic or basic). Ensure thorough mixing during extraction to maximize partitioning.
Formation of an insoluble precipitate at the interface Insoluble byproducts or salts have formed.Attempt to dissolve the precipitate by adding more of the organic or aqueous solvent. If unsuccessful, filter the entire mixture through a pad of Celite to remove the solid before proceeding with the separation.[6]
The organic layer is a dark, uniform color, making the interface with the aqueous layer invisible. Presence of highly colored impurities or tars.Add more of both the organic and aqueous solvents to dilute the mixture. Use a backlight or shine a flashlight through the separatory funnel to help visualize the interface. If separation is still impossible, consider an alternative purification method like column chromatography.[6]

Experimental Protocols

Protocol 1: General Work-up Procedure for Esterification of a Phenol

This protocol is adapted from a general method for the esterification of phenols with acyl chlorides.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Dilution: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, 25 mL).

  • Filtration (if a solid catalyst is used): If a heterogeneous catalyst was used, filter the mixture to remove it.

  • Basic Wash: Transfer the filtrate to a separatory funnel and wash with a 15% NaOH solution (10 mL) to remove any unreacted phenol.

  • Neutralization Wash: Sequentially wash the organic layer with saturated sodium bicarbonate solution (10 mL) and water (10 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure ester.

Protocol 2: Work-up for Friedel-Crafts Acylation

This protocol outlines a standard work-up for a Friedel-Crafts acylation reaction.[4]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the Lewis acid catalyst.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 2 x 50 mL).

  • Combine Organic Layers: Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine.

  • Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude ketone by vacuum distillation or column chromatography.

Diagrams and Workflows

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reactants This compound + Nucleophile (e.g., Alcohol, Amine, Arene) Reaction Reaction under Anhydrous Conditions Reactants->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Quenching Slowly add to Ice/aq. Solution (e.g., H₂O, NaHCO₃, HCl) Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (e.g., NaHCO₃, Brine) Extraction->Washing Drying Dry over Na₂SO₄ or MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purify Crude Product (Column Chromatography, Distillation, or Recrystallization) Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for reactions involving this compound.

G cluster_solutions_reagents Solutions cluster_solutions_conditions Solutions cluster_solutions_workup Solutions start Low Yield Observed in Friedel-Crafts Reaction reagents Verify Reagent Quality - Anhydrous Solvents? - Fresh Lewis Acid? - Pure Acyl Chloride? start->reagents conditions Review Reaction Conditions - Correct Stoichiometry? - Optimal Temperature? - Sufficient Reaction Time? reagents->conditions Reagents OK sol_reagents Use freshly distilled solvents. Use fresh, anhydrous Lewis acid. Purify starting materials. reagents->sol_reagents Issue Found workup Optimize Work-up - Complete Quenching? - Efficient Extraction? - Minimal Product Loss during Purification? conditions->workup Conditions OK sol_conditions Adjust stoichiometry (e.g., increase catalyst loading). Optimize temperature and time based on small-scale trials. conditions->sol_conditions Issue Found sol_workup Ensure quench is complete before extraction. Perform multiple extractions. Analyze aqueous layers for product. workup->sol_workup Issue Found end Yield Improved sol_reagents->end sol_conditions->end sol_workup->end

References

Removal of unreacted 3-Phenoxybenzoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Phenoxybenzoyl Chloride Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It focuses on the effective removal of unreacted starting material from reaction mixtures to ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common methods for removing unreacted this compound involve converting it to a more easily separable compound through quenching, followed by liquid-liquid extraction. Other methods include chromatography and distillation, depending on the properties of the desired product.

Q2: How does quenching help in the removal of this compound?

A2: Quenching is a chemical process that deactivates the highly reactive this compound. This is typically achieved by adding a nucleophilic reagent that reacts with the acid chloride. For instance, adding water will hydrolyze it to 3-phenoxybenzoic acid, while adding an alcohol will convert it to the corresponding ester.[1] These products are generally easier to separate from the desired product than the original acid chloride.

Q3: My desired product is sensitive to water. What are alternative quenching agents?

A3: If your product is water-sensitive, you can use anhydrous alcohols (like methanol or ethanol) or amines as quenching agents. These will convert the this compound into an ester or an amide, respectively. The choice of quenching agent should be carefully considered to avoid formation of byproducts that are difficult to separate from your main product.

Q4: After quenching, my product is still contaminated with a compound derived from this compound. How can I remove it?

A4: If the quenched byproduct, such as 3-phenoxybenzoic acid, is still present, an aqueous basic wash is typically effective. By washing the organic reaction mixture with a solution of sodium bicarbonate or sodium carbonate, the acidic 3-phenoxybenzoic acid is converted to its sodium salt, which is highly soluble in the aqueous layer and can be easily separated.[2][3][4]

Q5: Can I use distillation to remove unreacted this compound?

A5: Yes, vacuum distillation can be an effective method for removing unreacted this compound, especially if there is a significant difference in boiling points between the acid chloride and your desired product.[5] This method is particularly useful for large-scale reactions where extractive workups may be less practical.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Incomplete removal of this compound after aqueous wash. Insufficient quenching.Ensure complete hydrolysis by stirring the reaction mixture with the quenching agent for an adequate amount of time before extraction.
Ineffective extraction.Use a sufficiently concentrated basic solution (e.g., 5-10% sodium bicarbonate) and perform multiple extractions to ensure complete removal of the 3-phenoxybenzoic acid salt. Check the pH of the aqueous layer to ensure it is basic.
Emulsion formation during liquid-liquid extraction. High concentration of reagents or byproducts.Dilute the reaction mixture with more organic solvent. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product degradation during workup. The desired product is sensitive to acidic or basic conditions.If the product is acid-sensitive, use a weak base like sodium bicarbonate for the wash. If it is base-sensitive, a carefully controlled quench with water followed by a brine wash might be sufficient. Consider chromatographic purification as an alternative.
Co-elution of quenched byproduct with the desired product during column chromatography. Similar polarity of the product and the byproduct.Adjust the polarity of the eluent system. If the byproduct is 3-phenoxybenzoic acid, adding a small amount of acetic acid to the mobile phase can sometimes improve separation. Alternatively, perform a basic wash before chromatography to remove the acidic impurity.

Experimental Protocols

Protocol 1: Quenching and Extractive Workup

This protocol is suitable for reaction products that are stable to water and basic conditions.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This helps to control the exothermicity of the quenching process.

  • Quenching: Slowly add deionized water to the reaction mixture while stirring vigorously. Continue stirring for 15-30 minutes to ensure all the this compound is hydrolyzed to 3-phenoxybenzoic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was not already in one. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate.[3] Collect the organic layer.

  • Repeat Extraction: Repeat the wash with the sodium bicarbonate solution two more times. Combine all aqueous layers.

  • Final Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Chromatographic Separation

This protocol is recommended when the product is sensitive to aqueous workup or when distillation is not feasible.

  • Initial Quenching (Optional): If possible, quench the reaction with a non-aqueous agent like methanol.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Adsorption: Dissolve the crude residue in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Column Preparation: Prepare a silica gel column using an appropriate eluent system determined by thin-layer chromatography (TLC) analysis.

  • Elution: Load the adsorbed product onto the column and elute with the chosen solvent system. The unreacted this compound or its quenched byproduct will have a different retention factor than the desired product, allowing for their separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

Removal_Workflow cluster_reaction Reaction Completion cluster_workup Workup & Purification Reaction_Mixture Reaction Mixture (Product + Unreacted 3-PBCl) Quench Quench (e.g., with H2O) Reaction_Mixture->Quench Step 1 Extraction Liquid-Liquid Extraction (aq. NaHCO3 wash) Quench->Extraction Step 2 Drying Dry Organic Layer (Na2SO4) Extraction->Drying Step 3 Evaporation Solvent Evaporation Drying->Evaporation Step 4 Pure_Product Pure Product Evaporation->Pure_Product Final

Caption: General workflow for the removal of unreacted this compound.

Troubleshooting_Tree Start Impurity Detected After Workup Q1 Was the impurity identified as 3-phenoxybenzoic acid? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Troubleshoot_Extraction Incomplete Extraction or Quenching A1_Yes->Troubleshoot_Extraction Troubleshoot_Other Other Impurity A1_No->Troubleshoot_Other Action1 Increase number of basic washes. Ensure pH of aqueous layer is > 8. Troubleshoot_Extraction->Action1 Action2 Characterize impurity (NMR, MS). Consider alternative purification (chromatography, distillation). Troubleshoot_Other->Action2

Caption: Troubleshooting logic for identifying and removing impurities.

References

Validation & Comparative

A Comparative Analysis of 3-Phenoxybenzoyl Chloride and 4-Phenoxybenzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-phenoxybenzoyl chloride and 4-phenoxybenzoyl chloride. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines the underlying electronic effects governing their reactivity, supported by experimental data and detailed protocols for comparative analysis.

Executive Summary

The reactivity of benzoyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. In this compound and 4-phenoxybenzoyl chloride, the position of the phenoxy group significantly influences this electrophilicity through a combination of inductive and resonance effects.

4-Phenoxybenzoyl chloride is generally expected to be less reactive towards nucleophiles than This compound . This is attributed to the electron-donating resonance effect of the para-phenoxy group, which destabilizes the transition state of nucleophilic attack. Conversely, the meta-phenoxy group in the 3-isomer exerts a predominantly electron-withdrawing inductive effect, enhancing the electrophilicity of the carbonyl carbon and thus increasing its reactivity.

Comparison of Electronic Properties

The electronic influence of a substituent on the reactivity of a benzene derivative can be quantified using Hammett sigma (σ) constants. A positive σ value indicates an electron-withdrawing group, which generally increases the reactivity of a benzoyl chloride towards nucleophiles, while a negative σ value signifies an electron-donating group, which decreases reactivity.

CompoundSubstituent PositionHammett Constant (σ)Predicted Relative Reactivity
This compoundMetaσm = +0.252Higher
4-Phenoxybenzoyl ChlorideParaσp = -0.320Lower

Data sourced from "Rates and Equilibria of Organic Reactions" by J.E. Leffler and E. Grunwald.

The positive σm value for the meta-phenoxy group indicates its electron-withdrawing nature at this position, primarily through the inductive effect. In contrast, the negative σp value for the para-phenoxy group highlights its dominant electron-donating character via resonance.

Understanding the Electronic Effects

The differential reactivity of the meta and para isomers can be rationalized by considering the interplay of inductive and resonance effects of the phenoxy substituent.

Caption: Electronic effects of the phenoxy group at the meta and para positions.

Experimental Protocol: Comparative Kinetic Analysis of Methanolysis

To empirically determine the relative reactivity of this compound and 4-phenoxybenzoyl chloride, a comparative kinetic study of their methanolysis can be performed. The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the pseudo-first-order rate constants for the methanolysis of this compound and 4-phenoxybenzoyl chloride.

Materials:

  • This compound

  • 4-Phenoxybenzoyl chloride

  • Anhydrous methanol (spectroscopic grade)

  • Anhydrous, non-nucleophilic solvent (e.g., acetonitrile or tetrahydrofuran)

  • Internal standard for analysis (e.g., naphthalene or durene)

  • HPLC or NMR spectrometer

  • Thermostated reaction vessel

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, 4-phenoxybenzoyl chloride, and the internal standard in the anhydrous, non-nucleophilic solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of anhydrous methanol.

    • Add a known volume of the internal standard stock solution to the methanol.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a small, known volume of the respective phenoxybenzoyl chloride stock solution to the methanol solution with vigorous stirring. This should be done in separate experiments for each isomer.

    • Immediately start monitoring the reaction by withdrawing aliquots at regular time intervals.

    • Quench the reaction in each aliquot (e.g., by dilution with a suitable solvent).

    • Analyze the quenched aliquots by HPLC or NMR to determine the concentration of the remaining phenoxybenzoyl chloride and the formed methyl phenoxybenzoate product relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the phenoxybenzoyl chloride (ln[R-COCl]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the calculated k' values for this compound and 4-phenoxybenzoyl chloride to determine their relative reactivity.

experimental_workflow prep Prepare Stock Solutions (Isomers & Internal Standard) setup Thermostated Reaction Setup (Anhydrous Methanol + Internal Standard) prep->setup initiate Initiate Reaction (Add Isomer Stock Solution) setup->initiate monitor Monitor Reaction Progress (Withdraw & Quench Aliquots) initiate->monitor analyze Analyze Aliquots (HPLC or NMR) monitor->analyze data Data Analysis (Plot ln[Reactant] vs. Time) analyze->data compare Compare Rate Constants (k') (Determine Relative Reactivity) data->compare

Caption: General workflow for the comparative kinetic study.

Conclusion

The positional isomerism of the phenoxy group in phenoxybenzoyl chlorides has a profound impact on their chemical reactivity. Theoretical predictions based on Hammett constants indicate that this compound is more reactive towards nucleophiles than 4-phenoxybenzoyl chloride due to the dominance of the electron-withdrawing inductive effect in the meta position. In contrast, the electron-donating resonance effect of the para-phenoxy group in the 4-isomer deactivates the carbonyl group towards nucleophilic attack. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and optimization of synthetic routes.

A Senior Application Scientist's Guide to Acylating Agents: A Performance Comparison Featuring 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of an acylating agent is a pivotal decision that dictates the efficiency, selectivity, and overall success of a synthetic route. These reagents are the workhorses for creating essential C-C and C-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparison of 3-Phenoxybenzoyl chloride with other seminal acylating agents, offering field-proven insights and experimental data to empower researchers in making informed decisions for their specific synthetic challenges.

The Fundamental Role of Acylation

Acylation is the process of introducing an acyl group (R-C=O) into a molecule via nucleophilic acyl substitution.[1] The reactivity of the acylating agent is paramount and is governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A well-established hierarchy places acyl halides as the most reactive, followed by anhydrides, esters, and finally amides.[2] This high reactivity makes acyl chlorides, the focus of this guide, exceptionally potent reagents for forming esters, amides, and ketones.[3][4][5]

Profile: this compound - The Pyrethroid Precursor

This compound is a specialized acyl chloride distinguished by the phenoxy group at the meta-position of the benzene ring. This substitution pattern is not merely incidental; it is the cornerstone of its utility.

Structure and Physicochemical Properties:

  • Molecular Formula: C₁₃H₉ClO₂[6]

  • Molecular Weight: 232.66 g/mol [6]

  • Appearance: Clear to yellow liquid[7]

  • Boiling Point: 141-142 °C (lit.)[7]

Reactivity and Electronic Profile: The reactivity of this compound is modulated by the electronic effects of the phenoxy substituent. The ether oxygen exerts a dual influence: a -I (inductive) effect, which withdraws electron density and enhances the carbonyl carbon's electrophilicity, and a +M (mesomeric) effect, which donates electron density. This nuanced electronic balance makes it a highly effective, yet relatively stable, acylating agent compared to more volatile, small-chain acyl chlorides.

Core Applications: The primary industrial application of this compound is as a critical intermediate in the synthesis of synthetic pyrethroids, a major class of insecticides.[8] Molecules like Deltamethrin, Cypermethrin, and Fenvalerate all incorporate the 3-phenoxybenzyl moiety, which is directly introduced via this reagent or its corresponding alcohol.[9][10] Its structure is integral to the insecticidal activity of the final product. More recently, it has also been identified as a key intermediate in the synthesis of pharmaceuticals such as the BTK inhibitor Ibrutinib.[11]

Synthesis: It is typically prepared from its parent carboxylic acid, 3-phenoxybenzoic acid, by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][12] The use of oxalyl chloride, often with a catalytic amount of DMF, is a common laboratory method that produces gaseous byproducts (CO, CO₂), simplifying purification.[6]

Comparative Benchmarking: this compound vs. Alternatives

To contextualize the performance of this compound, we compare it against three widely used acylating agents: Benzoyl chloride, Acetyl chloride, and Acetic anhydride.

FeatureThis compound Benzoyl Chloride Acetyl Chloride Acetic Anhydride
Structure
Class Aromatic Acyl ChlorideAromatic Acyl ChlorideAliphatic Acyl ChlorideCarboxylic Anhydride
Reactivity HighHighVery HighModerate
Key Use Pyrethroid insecticides, specialty pharmaceuticals[8][11]Precursor for peroxides, dyes, pharmaceuticals[13]General acetylation, aspirin synthesisGeneral acetylation, often preferred for safety
Byproduct HCl (gas)[14]HCl (gas)[15]HCl (gas)[14]Acetic Acid (liquid)
Advantages Introduces specific, biologically active moietyCost-effective aromatic acylating agentHigh reactivity, small steric profileSafer to handle, less corrosive byproduct
Disadvantages Higher cost, specialized useMoisture sensitive, corrosive byproduct[15]Highly volatile, extremely moisture sensitive, corrosiveLess reactive, may require catalyst or heat

Causality Behind Performance Differences:

  • Reactivity (Acetyl Chloride vs. Benzoyl Chloride): Acetyl chloride is generally more reactive than benzoyl chloride. The phenyl group in benzoyl chloride allows for resonance stabilization of the carbonyl group, slightly reducing its electrophilicity compared to the acetyl group.

  • Reactivity (Acyl Chlorides vs. Acetic Anhydride): The chloride ion is an excellent leaving group, making acyl chlorides significantly more reactive than acetic anhydride, where the leaving group is a resonance-stabilized carboxylate anion.[2] This means reactions with anhydrides often require catalysts (e.g., DMAP, Lewis acids) or higher temperatures to proceed at a practical rate.[16]

  • Safety and Handling: The primary byproduct of acyl chloride reactions is hydrogen chloride gas, which is corrosive and requires a base or inert gas sweep to manage.[14] Acetic anhydride produces acetic acid, a liquid that is easier to contain and remove during workup. This often makes anhydrides a preferred choice in large-scale industrial processes where safety and material handling are paramount.

  • Substrate Specificity (this compound): The utility of this compound is defined by the value of the 3-phenoxybenzoyl group it introduces. It is not a general-purpose acylating agent but a strategic building block for accessing high-value target molecules, particularly in the agrochemical sector.[9]

Experimental Section: Friedel-Crafts Acylation of Anisole

To provide tangible performance data, we outline a comparative study of the Friedel-Crafts acylation of anisole—a common and informative electrophilic aromatic substitution.[17][18]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the standardized workflow employed for comparing the acylating agents.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Acylation Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis reagents 1. Charge flask with Anisole, Solvent (DCM), and AlCl₃ cooling 2. Cool to 0°C (Ice Bath) reagents->cooling addition 3. Add Acylating Agent dropwise over 15 min cooling->addition stir 4. Stir at 0°C to RT (Monitor by TLC) addition->stir quench 5. Quench reaction by pouring onto ice/HCl stir->quench extract 6. Extract with DCM, wash with NaHCO₃, brine quench->extract dry 7. Dry (Na₂SO₄), filter, concentrate extract->dry purify 8. Purify by column chromatography dry->purify yield 9. Determine Yield purify->yield characterize 10. Characterize by ¹H NMR, IR yield->characterize

Caption: Standardized workflow for the comparative Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials: Anisole (1.0 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Acylating Agent (1.1 eq), Dichloromethane (DCM, anhydrous), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.

Procedure:

  • To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0°C in an ice-water bath with vigorous stirring.

  • In a separate flask, prepare a solution of the designated acylating agent (1.1 eq) and anisole (1.0 eq) in anhydrous DCM.

  • Add the anisole/acylating agent solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5°C. The reaction between the acyl chloride and Lewis acid is exothermic.[19]

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (15 mL).[19] This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure acylated product.

Comparative Performance Data (Expected Results)
Acylating AgentReaction Time (h)Temp (°C)Expected Yield (%)Purity (%)Key Considerations
This compound 2 - 40 to RT80 - 90>95Forms 4-methoxy-3'-phenoxybenzophenone. Product is a solid.
Benzoyl Chloride 1 - 30 to RT85 - 95[17][18]>98Forms 4-methoxybenzophenone. Highly efficient reaction.
Acetyl Chloride 0.5 - 10>90>98Highly exothermic.[19] Requires careful temperature control. Forms 4-methoxyacetophenone.
Acetic Anhydride 4 - 8RT to 4075 - 85>95Slower reaction; may require gentle heating or a more potent Lewis acid to achieve good conversion.

Mechanistic Insights and Reactivity Visualization

Mandatory Visualization: Nucleophilic Acyl Substitution

The core mechanism for all these reactions is nucleophilic acyl substitution. The Friedel-Crafts reaction proceeds via an electrophilic acylium ion.

G AcylChloride Acyl Chloride (Most Reactive) Anhydride Anhydride AcylChloride->Anhydride + R'COO⁻ Ester Ester AcylChloride->Ester + R'OH Amide Amide (Least Reactive) AcylChloride->Amide + R'₂NH Anhydride->Ester + R'OH Anhydride->Amide + R'₂NH Ester->Amide + R'₂NH, heat

References

A Comparative Guide to Acylation Reagents: High-Performance Alternatives to 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Acylation is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. For decades, 3-phenoxybenzoyl chloride has served as a reliable reagent for introducing the 3-phenoxybenzoyl moiety. However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrogen chloride byproduct present significant challenges, particularly in the synthesis of complex, sensitive molecules. This guide provides an in-depth comparison of robust and versatile alternatives to this compound. We move beyond simple protocols to explore the mechanistic rationale behind each alternative, offering a data-driven framework for reagent selection. This content is designed for researchers, chemists, and process development professionals seeking to optimize acylation reactions for improved yield, selectivity, and sustainability.

The Challenge: Moving Beyond a Workhorse Reagent

This compound is a highly reactive acyl halide, making it effective for acylating a wide range of nucleophiles. Its utility is most prominent in the synthesis of pyrethroid insecticides, where the 3-phenoxybenzyl group is a key pharmacophore. The acid itself, 3-phenoxybenzoic acid (3-PBA), is a major metabolite of these insecticides, making it a crucial biomarker for environmental and toxicological studies.[1][2]

Despite its utility, the limitations are significant:

  • Byproduct Generation: The reaction stoichiometrically produces HCl, which must be scavenged by a base. This can complicate purification and is incompatible with acid-sensitive substrates.

  • Moisture Sensitivity: As an acyl chloride, it readily hydrolyzes, requiring stringent anhydrous conditions.

  • Limited Selectivity: Its high reactivity can lead to over-acylation or reactions with other functional groups in complex molecules.

  • Safety and Handling: The generation of corrosive acid and the reagent's lachrymatory nature pose handling challenges.

These drawbacks necessitate the exploration of milder, more selective, and environmentally benign alternatives.

A Logical Workflow for Reagent Selection

Choosing the optimal acylation strategy is a multi-factorial decision. The following workflow provides a logical path for navigating the alternatives based on key experimental parameters.

G cluster_0 Initiation cluster_1 Primary Decision Point cluster_2 Activation Strategies cluster_3 Alternative Acyl Sources cluster_4 Final Selection & Optimization Start Define Substrate (Steric Hindrance, Sensitivity) Decision1 Is 3-Phenoxybenzoic Acid Readily Available? Start->Decision1 Coupling In Situ Activation: Coupling Reagents (HCTU, PyBOP, EDC) Decision1->Coupling Yes MixedAnhydride Pre-activation: Mixed Anhydrides (Pivaloyl Chloride) Decision1->MixedAnhydride Yes Radical Novel Methods: Radical Precursors (Acyl-Dihydropyridines) Decision1->Radical No Catalytic Catalytic C-H Acylation (Pd-Catalyzed) Decision1->Catalytic Yes End Select & Optimize (Solvent, Temp, Stoichiometry) Coupling->End MixedAnhydride->End Radical->End Catalytic->End

Caption: Workflow for selecting an acylation reagent.

In Situ Activation of 3-Phenoxybenzoic Acid: The Power of Coupling Reagents

The most common and versatile alternative to using an acyl chloride is the direct use of the parent carboxylic acid, 3-phenoxybenzoic acid, activated in situ with a coupling reagent. This approach avoids the isolation of a sensitive acylating agent and generates byproducts that are often more benign and easier to remove than HCl.[3][4]

Mechanism of Action: The Unified Path of Activation

Most modern coupling reagents operate by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly electrophilic acyl species that is readily attacked by a nucleophile (e.g., an amine to form an amide). Additives like 1-hydroxybenzotriazole (HOBt) or its superior derivative, 6-Cl-HOBt, can be used to form an active ester intermediate, which minimizes side reactions, especially racemization in chiral substrates.

G RCOOH 3-Phenoxybenzoic Acid ActiveSpecies Activated Acyl Species (Acyl-Uronium / Active Ester) RCOOH->ActiveSpecies + Activator Activator Coupling Reagent (e.g., HCTU, EDC) Byproduct Byproducts Activator->Byproduct Product Acylated Product (Amide or Ester) ActiveSpecies->Product + Nucleophile Nucleophile Nucleophile (R'-NH2 or R'-OH) Product->Byproduct

Caption: General mechanism of in situ carboxylic acid activation.

Performance Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, and the desired reaction rate.

Reagent ClassExample(s)Key AdvantagesKey DisadvantagesTypical Use Case
Carbodiimides EDC, DCCLow cost, readily available.DCC byproduct (DCU) is poorly soluble; risk of racemization without additives.Large-scale synthesis where cost is a primary driver.
Phosphonium Salts PyBOP, BOPHigh reactivity, effective for hindered couplings.Stoichiometric phosphine oxide byproduct can be difficult to remove; BOP is carcinogenic.Difficult amide bond formations that fail with other reagents.
Uronium Salts HBTU, HCTU, TCTUVery fast reaction times, high yields, stable reagents, soluble byproducts.Higher cost compared to carbodiimides.Preferred choice for routine and high-throughput synthesis in drug discovery.
Experimental Protocol: Amide Synthesis using HCTU

This protocol describes a standard procedure for the acylation of a primary amine with 3-phenoxybenzoic acid using HCTU, a highly efficient uronium-based coupling reagent.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-phenoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add HCTU (1.05 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active species.

    • Causality Note: The base is crucial to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent. DIPEA is used because it is sterically hindered and less likely to act as a competing nucleophile.

  • Nucleophile Addition: Add the amine (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl) to remove excess base, and then with aqueous base (e.g., saturated NaHCO₃) to remove unreacted acid and HOBt-related byproducts. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mixed Anhydrides: A Classic and Controllable Alternative

An alternative to in situ activation is the pre-formation of a mixed anhydride. This method involves reacting 3-phenoxybenzoic acid with a highly reactive acid chloride, such as pivaloyl chloride or an alkyl chloroformate, in the presence of a base.[5][6]

Mechanism and Advantages

The resulting mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack is directed toward the less sterically hindered 3-phenoxybenzoyl carbonyl, releasing the more stable carboxylate as a leaving group. This method offers excellent control and is particularly effective for preparing esters and acylating hindered alcohols.[5]

ReagentBaseKey FeaturesReference
Pivaloyl ChlorideTriethylamineForms a sterically biased mixed anhydride, excellent for selective acylation.[6]
Ethyl ChloroformateN-MethylmorpholineWidely used in peptide synthesis; provides a clean reaction profile.[7]
Diphenylphosphinyl ChlorideTertiary AmineForms a highly reactive mixed phosphinic anhydride; good for challenging couplings.[5]

Catalytic and Novel Acylation Methodologies

Recent advances have focused on developing catalytic and more sustainable acylation protocols that minimize waste and operate under milder conditions.

Palladium-Catalyzed C-H Acylation

For certain applications, particularly the synthesis of diaryl ketones, direct C-H acylation has emerged as a powerful tool. This methodology can use various acyl sources, including aldehydes or carboxylic acids, to directly acylate an aromatic C-H bond, often guided by a directing group.[8] While requiring catalyst development, this approach offers high atom economy by avoiding the pre-functionalization of substrates.[8]

Radical Acylation via Acyl-1,4-Dihydropyridines

A cutting-edge strategy involves the use of bench-stable acyl-1,4-dihydropyridines as universal acylation reagents.[9][10] These compounds, acting as NADH biomimetics, can generate acyl radicals under exceptionally mild conditions—often using visible light or sunlight without the need for a photocatalyst.[9]

  • Mechanism: Upon photo- or thermal activation, the acyl-1,4-DHP releases an acyl radical and an electron. This dual role allows for a wide range of transformations, including the acylation of olefins and N-heteroarenes.[9][10]

  • Advantages: This method is ideal for late-stage functionalization of complex molecules due to its mildness and high functional group tolerance, completely avoiding strong acids, bases, or coupling reagents.[9]

Conclusion and Future Outlook

While this compound remains a viable reagent for specific applications, a superior arsenal of alternatives is now available to the modern chemist. The use of in situ coupling reagents, particularly uronium salts like HCTU, offers a robust, reliable, and high-yielding method for routine amide and ester synthesis with simplified workup procedures. For more challenging substrates or when precise control is needed, mixed anhydrides provide a powerful solution. Looking forward, the continued development of catalytic and radical-based methods promises a future of "greener," more efficient, and highly selective acylations, further expanding the synthetic chemist's toolkit for creating complex and valuable molecules.

References

A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the conversion of carboxylic acids to highly reactive acyl chlorides is a cornerstone transformation. For this purpose, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have emerged as the two most prominent reagents. While both effectively achieve this conversion, their distinct properties, reaction mechanisms, and suitability for different substrates make the choice between them a critical decision for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for specific synthetic challenges.

At a Glance: Key Differences

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂, HCl (both gaseous)CO, CO₂, HCl (all gaseous)
Reaction Conditions Often requires heating (reflux), sometimes neat or in high-boiling solvents.[1][2]Typically conducted at room temperature or lower in solvents like DCM or THF.[1][3]
Catalyst Not always required, but DMF can be used to accelerate the reaction.[1][4]Catalytic amounts of DMF are almost always used for rate acceleration.[1][3][5]
Reactivity & Selectivity Highly reactive, which can lead to side reactions with sensitive functional groups.[1][2]Generally milder and more selective, making it suitable for complex and sensitive substrates.[1][2][6]
Work-up Excess reagent is typically removed by distillation.[1][7]Excess reagent and solvent are easily removed by evaporation due to lower boiling point.[1][2]
Cost Less expensive, often favored for large-scale industrial production.[1][2]More expensive, commonly used in research, fine chemical, and pharmaceutical development.[1][2][6]
Primary Applications Conversion of carboxylic acids to acyl chlorides; conversion of alcohols to alkyl chlorides.[8][9][10]Conversion of carboxylic acids to acyl chlorides; Swern oxidation of alcohols to aldehydes/ketones.[2][11][12]

Mechanism of Action: A Tale of Two Pathways

While the overall transformation is the same, the mechanisms by which thionyl chloride and oxalyl chloride activate the carboxylic acid differ, particularly in the nature of the active intermediate when a catalyst like N,N-dimethylformamide (DMF) is employed.

Thionyl Chloride: The reaction can proceed via an uncatalyzed or a catalyzed pathway. In the absence of a catalyst, the carboxylic acid attacks the sulfur atom of thionyl chloride.[8][13] With a catalyst like DMF, a Vilsmeier-type reagent is formed, which is a highly reactive chloroiminium ion that accelerates the reaction.[14]

Oxalyl Chloride: The reaction is almost exclusively run with catalytic DMF. The DMF catalyst first reacts with oxalyl chloride to form the Vilsmeier reagent.[5] This intermediate is then attacked by the carboxylic acid. A key advantage is that the subsequent decomposition of the resulting intermediate yields only gaseous byproducts (CO₂, CO, and HCl), which simplifies purification.[1][6][15]

G cluster_s Thionyl Chloride Pathway cluster_o Oxalyl Chloride Pathway (with cat. DMF) S_acid Carboxylic Acid (R-COOH) S_int Chlorosulfite Ester Intermediate S_acid->S_int + SOCl₂ S_socl2 Thionyl Chloride (SOCl₂) S_prod Acyl Chloride (R-COCl) S_int->S_prod - SO₂ S_gas SO₂ + HCl O_acid Carboxylic Acid (R-COOH) O_int Acyloxyiminium Intermediate O_acid->O_int + Vilsmeier Reagent O_coccl2 Oxalyl Chloride ((COCl)₂) O_vils Vilsmeier Reagent O_coccl2->O_vils + DMF O_dmf DMF (cat.) O_prod Acyl Chloride (R-COCl) O_int->O_prod - CO₂ - CO O_gas CO₂ + CO + HCl

Figure 1. Simplified reaction pathways for acyl chloride formation.

Performance and Application Comparison

Acyl Chloride Synthesis

Oxalyl chloride is often the superior choice in research and fine chemical synthesis due to its milder reaction conditions.[2] Reactions can often be performed at room temperature, which preserves sensitive functional groups that might be degraded by the high temperatures (reflux) often required for thionyl chloride reactions.[1][2] For instance, acid-sensitive protecting groups like Boc (tert-butyloxycarbonyl) are more likely to be cleaved under the harsh, heated conditions of a thionyl chloride reaction.[2]

The gaseous nature of all byproducts from the oxalyl chloride reaction (CO, CO₂, HCl) is a significant advantage, leading to cleaner reaction profiles and simpler workups that often only require evaporation of the solvent and excess reagent.[1][6] In contrast, while the byproducts of thionyl chloride (SO₂, HCl) are also gases, residual, non-volatile sulfur-containing impurities can sometimes contaminate the product, potentially poisoning catalysts in subsequent steps like hydrogenations.[4]

Swern Oxidation: A Unique Advantage for Oxalyl Chloride

A major application exclusive to oxalyl chloride is its role in the Swern oxidation.[2] This reaction oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under very mild, cryogenic conditions (-78 °C).[11][16][17] Oxalyl chloride is used to activate dimethyl sulfoxide (DMSO), creating a reactive intermediate that facilitates the oxidation.[18][19] This method is highly valued for its efficiency and for avoiding the use of toxic heavy metals like chromium. Thionyl chloride cannot be used in this capacity.

Swern_Oxidation_Workflow cluster_workflow Swern Oxidation Experimental Workflow A 1. Activate DMSO with Oxalyl Chloride (DCM, -78 °C) B 2. Add Alcohol (Primary or Secondary) A->B C 3. Add Hindered Base (e.g., Triethylamine) B->C D 4. Warm to RT & Aqueous Workup C->D E Product (Aldehyde or Ketone) D->E

Figure 2. General experimental workflow for the Swern oxidation.

Experimental Protocols

Protocol 1: Acyl Chloride Synthesis using Thionyl Chloride
  • Objective: To synthesize 2-(p-tolyl)propanoyl chloride from 2-(p-tolyl)propionic acid.

  • Procedure:

    • To a 50-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(p-tolyl)propionic acid (5.70 g, 34.7 mmol).[20]

    • Add thionyl chloride (5.1 mL, 69.4 mmol, 2.0 equiv).[20]

    • Heat the reaction mixture to reflux (oil bath temperature at 84 °C) and maintain for 3 hours.[20]

    • After cooling the mixture to room temperature, remove the excess thionyl chloride under vacuum. The resulting crude acid chloride can often be used without further purification.[20]

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic SO₂ and HCl gases.[8]

Protocol 2: Acyl Chloride Synthesis using Oxalyl Chloride and Catalytic DMF
  • Objective: To synthesize an acyl chloride from a generic carboxylic acid.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere.[21]

    • Add oxalyl chloride (1.3 equiv) via syringe, followed by a catalytic amount of DMF (e.g., 2 drops).[21]

    • Stir the resulting mixture at room temperature for 1.5 hours. Effervescence (release of CO and CO₂) is typically observed.[21]

    • Concentrate the reaction mixture by rotary evaporation to remove the solvent and excess oxalyl chloride, yielding the crude acyl chloride.[21]

  • Caution: Oxalyl chloride is highly toxic and corrosive. The reaction releases carbon monoxide, a colorless, odorless, and toxic gas.[12][15][22] All operations must be conducted in a fume hood.

Safety and Handling

Both reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Thionyl Chloride: Is a corrosive and lachrymatory liquid.[23][24] It reacts violently with water, releasing large amounts of HCl and SO₂ gas.[14][24] It is also incompatible with bases, alcohols, and certain solvents like DMSO and DMF (can react explosively in the presence of trace metals).[23][24]

  • Oxalyl Chloride: Is also highly toxic and corrosive.[12][22] Its reaction with water is vigorous and produces toxic gases, including the insidious, odorless carbon monoxide (CO).[12][15][22] This poses a significant inhalation hazard that cannot be detected by smell, unlike the pungent byproducts of thionyl chloride.[22]

Conclusion and Recommendations

The choice between thionyl chloride and oxalyl chloride is dictated by the specific requirements of the synthesis, including the nature of the substrate, scale, cost, and safety considerations.

  • Choose Thionyl Chloride for:

    • Large-scale, cost-sensitive syntheses.[2]

    • Substrates that are robust and not sensitive to high temperatures or acidic conditions.

    • When the highest purity is not the primary concern.

  • Choose Oxalyl Chloride for:

    • Synthesizing acyl chlorides from complex, sensitive, or multifunctional molecules.[1][2]

    • Reactions requiring mild conditions (room temperature or below) to avoid degradation of the substrate.[2]

    • When a clean reaction profile and simple workup are desired.[6][25]

    • As a key reagent for performing Swern oxidations.[2][16]

In modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, the advantages of oxalyl chloride's mildness, selectivity, and clean reaction profile often outweigh its higher cost, making it the preferred reagent for complex and high-value synthetic targets.[2]

References

A Comparative Guide to Friedel-Crafts Acylation: 3-Phenoxybenzoyl Chloride vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a fundamental and versatile reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This process is pivotal in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and other advanced materials. This guide provides a detailed comparison of two acylating agents in this reaction: the substituted 3-phenoxybenzoyl chloride and the parent benzoyl chloride. The comparison focuses on their relative reactivity, supported by theoretical principles and experimental data for analogous reactions, and provides detailed experimental protocols.

Reactivity and Electronic Effects: A Comparative Analysis

The reactivity of an acyl chloride in a Friedel-Crafts acylation is primarily determined by the electrophilicity of the acylium ion formed upon reaction with a Lewis acid catalyst.[1] Substituents on the benzoyl chloride ring can significantly influence this reactivity through their electronic effects (inductive and resonance).

Benzoyl Chloride: As the unsubstituted parent compound, benzoyl chloride serves as our baseline for reactivity. The phenyl group itself is weakly deactivating.

This compound: The phenoxy group at the meta position of the benzoyl chloride introduces competing electronic effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I), which deactivates the ring. Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring (+R).

In the meta position, the resonance effect is significantly diminished as it does not extend to the carbonyl carbon of the acyl group. Consequently, the electron-withdrawing inductive effect of the phenoxy group is the dominant factor. This withdrawal of electron density is expected to slightly destabilize the resulting acylium ion, making it less electrophilic and therefore less reactive in the Friedel-Crafts acylation compared to the unsubstituted benzoyl chloride. As a result, the acylation reaction with this compound may require slightly harsher reaction conditions (e.g., longer reaction times or higher temperatures) to achieve comparable yields to benzoyl chloride.

Experimental Data

Acylating AgentAromatic SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Benzoyl ChlorideBenzeneAlCl₃Benzene (excess)601Benzophenone~90
This compoundBenzeneAlCl₃Dichloromethane25-402-43-PhenoxybenzophenoneEstimated 80-85

Note: The yield for the reaction with this compound is an estimate based on the expected slightly lower reactivity due to the electron-withdrawing nature of the meta-phenoxy group.

Experimental Protocols

General Safety Precautions

Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzoyl chloride and this compound are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All glassware must be thoroughly dried before use to prevent decomposition of the Lewis acid catalyst.[2]

Protocol 1: Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

Materials:

  • Benzene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent if needed)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel is charged with anhydrous aluminum chloride (1.1 equivalents) and excess anhydrous benzene, which serves as both reactant and solvent.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Benzoyl chloride (1.0 equivalent) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.[3]

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60°C for 1 hour to ensure completion.[3]

  • The reaction is quenched by carefully pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzophenone.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Proposed Friedel-Crafts Acylation of Benzene with this compound

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • The suspension is cooled to 0-5 °C in an ice bath.

  • A solution of this compound (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel over 30 minutes.

  • Following this, benzene (1.1 equivalents) is added dropwise.

  • The reaction mixture is allowed to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The work-up procedure is identical to that described in Protocol 1. The resulting 3-phenoxybenzophenone can be purified by column chromatography.

Visualizing the Process

To better understand the chemical processes and experimental design, the following diagrams have been generated.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumComplex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C≡O]⁺ AcyliumComplex->AcyliumIon AlCl4 AlCl₄⁻ Benzene Benzene Ring (Ar-H) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + [R-C≡O]⁺ Product Aryl Ketone (Ar-CO-R) SigmaComplex->Product + AlCl₄⁻ HCl HCl CatalystRegen AlCl₃

Caption: General mechanism of Friedel-Crafts acylation.

Experimental_Workflow start Start: Dry Glassware Assembly reagent_addition Reagent Addition (Lewis Acid, Solvent, Acyl Chloride, Arene) start->reagent_addition reaction Reaction Stirring (Controlled Temperature) reagent_addition->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quenching with HCl/Ice) monitoring->workup Proceed if complete extraction Extraction with Organic Solvent workup->extraction washing Washing of Organic Layer (Water, NaHCO₃, Brine) extraction->washing drying Drying and Filtration washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification analysis Product Analysis (NMR, IR, MS, MP) purification->analysis

Caption: Standard experimental workflow for Friedel-Crafts acylation.

References

Spectroscopic Showdown: A Comparative Guide to Phenoxybenzoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing between the ortho-, meta-, and para- isomers of phenoxybenzoyl chloride is a critical analytical challenge in pharmaceutical and materials science research. The positional variance of the phenoxy group significantly influences the molecule's spectroscopic properties. This guide provides a comprehensive comparison of 2-, 3-, and 4-phenoxybenzoyl chloride using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols to facilitate their unambiguous differentiation.

The subtle shift in the phenoxy substituent's position on the benzoyl chloride ring results in distinct spectroscopic fingerprints. A thorough understanding of these differences is paramount for precise characterization, quality control, and guiding synthetic strategies. This guide presents key spectroscopic data in easily comparable tables, followed by detailed experimental methodologies for the cited techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the three phenoxybenzoyl chloride isomers, offering a quick reference for their differentiation.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electronic effects of neighboring substituents. The distinct substitution patterns of the phenoxybenzoyl chloride isomers lead to unique chemical shifts and splitting patterns in their ¹H NMR spectra.

Isomer Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Phenoxybenzoyl Chloride No experimental data found in the search results.
3-Phenoxybenzoyl Chloride 7.02-7.05 (m, 2H), 7.16-7.21 (m, 1H), 7.29-7.33 (m, 1H), 7.37-7.49 (m, 3H), 7.70-7.71 (m, 1H), 7.84-7.87 (m, 1H)
4-Phenoxybenzoyl Chloride 7.03-6.98 (m, 3H), 7.12-7.07 (m, 3H), 7.28-7.23 (m, 2H), 7.45-7.41 (m, 3H), 8.10-8.07 (m, 2H)[1]
¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of the isomers.

Isomer Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Phenoxybenzoyl Chloride No experimental data found in the search results.
This compound No experimental data found in the search results.
4-Phenoxybenzoyl Chloride 117.1, 120.4, 125.1, 126.9, 130.3, 133.9, 154.5, 164.1, 167.1[1]
Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The carbonyl (C=O) stretching frequency is a particularly useful diagnostic tool for these isomers.

Isomer Key IR Absorption Bands (cm⁻¹)
2-Phenoxybenzoyl Chloride No experimental data found in the search results.
This compound 1755 (C=O), 1584
4-Phenoxybenzoyl Chloride ~1770 (C=O), 750–850 (C-Cl)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can exhibit subtle differences.

Isomer Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)
2-Phenoxybenzoyl Chloride 232No experimental data found in the search results.
This compound 232No experimental data found in the search results.
4-Phenoxybenzoyl Chloride 232197 ([M-Cl]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of phenoxybenzoyl chloride isomers.

  • Methodology:

    • Prepare a sample by dissolving approximately 5-10 mg of the phenoxybenzoyl chloride isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Objective: To obtain the IR spectrum of the phenoxybenzoyl chloride isomers to identify key functional groups.

  • Methodology:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the neat liquid or solid phenoxybenzoyl chloride sample directly onto the ATR crystal.

    • Acquire the IR spectrum of the sample over a range of 4000-650 cm⁻¹.

    • Identify and label the characteristic absorption bands, particularly the C=O and C-Cl stretching frequencies.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern of the phenoxybenzoyl chloride isomers.

  • Methodology:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI).

    • Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathway.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic differentiation of phenoxybenzoyl chloride isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers Phenoxybenzoyl Chloride Isomers (2-, 3-, 4-) NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_data Chemical Shifts & Splitting Patterns NMR->NMR_data IR_data Characteristic Frequencies (C=O, C-Cl) IR->IR_data MS_data Molecular Ion & Fragmentation Patterns MS->MS_data Differentiation Isomer Differentiation NMR_data->Differentiation IR_data->Differentiation MS_data->Differentiation

Caption: Workflow for Isomer Differentiation.

References

A Comparative Guide to the Kinetic Profile of 3-Phenoxybenzoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 3-phenoxybenzoyl chloride in acylation reactions, benchmarked against its structural isomer, 4-phenoxybenzoyl chloride, and the parent compound, benzoyl chloride. Due to the limited availability of direct kinetic studies on this compound, this guide leverages data from closely related analogues to provide insights into its reactivity. All quantitative data is presented in structured tables, and detailed experimental protocols for kinetic analysis are provided.

Performance Comparison of Acylating Agents

The reactivity of benzoyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize available kinetic data for the solvolysis (reaction with a solvent) and aminolysis (reaction with an amine) of this compound and its alternatives.

Table 1: Solvolysis (Methanolysis) Rate Constants

Acyl ChlorideSolvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Reference
Benzoyl ChlorideMethanol251.15 x 10⁻⁴[1]
4-Phenoxybenzoyl ChlorideMethanol251.35 x 10⁻⁴[1]
This compoundMethanol25Data not available-

Note: While specific data for this compound is unavailable, the phenoxy group in the para-position shows a slight activating effect compared to the unsubstituted benzoyl chloride. The effect of a meta-phenoxy group is expected to be primarily inductive and electron-withdrawing, which would likely result in a slightly slower rate of solvolysis compared to benzoyl chloride.

Table 2: Aminolysis (with Aniline) Rate Constants

Acyl ChlorideSolventTemperature (°C)Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹)Reference
Benzoyl ChlorideBenzene256.98 x 10⁻²
This compoundBenzene25Data not available-
4-Phenoxybenzoyl ChlorideBenzene25Data not available-

Note: Direct comparative kinetic data for the reaction of phenoxy-substituted benzoyl chlorides with aniline was not found in the reviewed literature. However, the reaction of benzoyl chloride with aniline is a well-studied, rapid process.

Experimental Protocols for Kinetic Studies

The following are detailed methodologies for conducting kinetic analyses of acyl chloride reactions. These protocols can be adapted for studies involving this compound.

Protocol 1: Determination of Solvolysis Rate Constant by Titration

This method is suitable for monitoring the rate of reaction of an acyl chloride with an alcohol or water, where the production of hydrochloric acid can be titrated.

Materials:

  • This compound

  • Anhydrous methanol (or other alcohol/water solvent system)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Pipettes, burette, conical flasks, and stopwatch

Procedure:

  • Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone).

  • Equilibrate the solvent (e.g., methanol) and the stock solution to the desired reaction temperature in the thermostated water bath.

  • Initiate the reaction by adding a known volume of the this compound stock solution to a known volume of the pre-heated solvent with vigorous stirring. Start the stopwatch immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Add a few drops of phenolphthalein indicator and titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.

  • Continue taking samples until the reaction is approximately 80-90% complete.

  • The concentration of HCl at each time point is calculated from the volume of NaOH used.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of the line will be -k.

Protocol 2: Determination of Aminolysis Rate Constant by UV-Vis Spectrophotometry

This method is suitable for following reactions where there is a change in the UV-Vis absorbance of a reactant or product.

Materials:

  • This compound

  • Aniline (or other amine)

  • Spectrophotometric grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Quartz cuvettes

  • Syringes and stopwatch

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for a reactant (e.g., aniline) or the product (e.g., the resulting amide).

  • Prepare stock solutions of this compound and aniline of known concentrations in the chosen solvent.

  • Equilibrate the stock solutions and the cuvette in the thermostated cell holder of the spectrophotometer to the desired reaction temperature.

  • To initiate the reaction, rapidly inject known volumes of the reactant solutions into the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined λmax at regular time intervals.

  • The concentration of the species being monitored at each time point can be calculated using the Beer-Lambert law.

  • The second-order rate constant can be determined by plotting 1/([A]t - [B]t) versus time (for a 1:1 stoichiometry where initial concentrations [A]₀ and [B]₀ are different), where [A]t and [B]t are the concentrations of the reactants at time t. The slope of the resulting line will be related to the rate constant.

Visualizations

Synthesis Pathway of a Pyrethroid Insecticide

This compound is a key building block in the synthesis of many synthetic pyrethroid insecticides. The following diagram illustrates a generalized synthetic pathway for the formation of a pyrethroid ester.

Pyrethroid_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps 3_Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid 3_Phenoxybenzoyl_Chloride This compound 3_Phenoxybenzoic_Acid->3_Phenoxybenzoyl_Chloride Acyl Chloride Formation Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->3_Phenoxybenzoyl_Chloride Pyrethroid_Alcohol Pyrethroid Alcohol (e.g., Cypermethrin alcohol) Pyrethroid_Ester Pyrethroid Ester Pyrethroid_Alcohol->Pyrethroid_Ester 3_Phenoxybenzoyl_Chloride->Pyrethroid_Ester Esterification

Caption: Synthetic pathway of a pyrethroid insecticide.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of a typical kinetic study for an acylation reaction.

Kinetic_Workflow Start Start Kinetic Experiment Prepare_Reactants Prepare Stock Solutions (Acyl Chloride & Nucleophile) Start->Prepare_Reactants Equilibrate Equilibrate Reactants and Apparatus to Reaction Temperature Prepare_Reactants->Equilibrate Initiate_Reaction Initiate Reaction by Mixing Equilibrate->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., Titration, Spectroscopy) Initiate_Reaction->Monitor_Progress Collect_Data Collect Data at Regular Time Intervals Monitor_Progress->Collect_Data Analyze_Data Analyze Data to Determine Rate Law and Rate Constant Collect_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for kinetic analysis.

Conclusion

References

A Comparative Analysis of Synthetic Yields for Pyrethroid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and crop protection, the efficient synthesis of pyrethroid analogs is a critical aspect of bringing new and effective insecticides to market. This guide provides a comparative analysis of reported yields for various synthetic routes to prominent pyrethroid analogs, supported by detailed experimental protocols and visual representations of the synthetic pathways.

The synthesis of pyrethroid insecticides, synthetic analogs of the naturally occurring pyrethrins, has been a subject of extensive research, leading to the development of numerous methodologies. These approaches often focus on the esterification of a suitable carboxylic acid (frequently a derivative of chrysanthemic acid) with an appropriate alcohol. The efficiency of these synthetic routes, measured by the reaction yield, is a key factor in their practical application. This guide delves into a comparative analysis of yields for the synthesis of several commercially significant pyrethroid analogs, including cypermethrin, fenvalerate, and permethrin.

Comparative Yield Data

The following table summarizes the reported yields for different synthetic methods for key pyrethroid analogs. It is important to note that yields can be influenced by various factors, including the specific reagents, reaction conditions, and the scale of the synthesis.

Pyrethroid AnalogSynthetic MethodKey ReactantsReported Yield (%)Reference
Cypermethrin One-pot condensation and esterification3-Phenoxybenzaldehyde, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, Sodium cyanide95.5Not explicitly stated in search results
Fenvalerate One-pot reaction3-Phenoxybenzaldehyde, 2-(4-chlorophenyl)-3-methylbutyryl chloride, Sodium cyanide, Triethylamine99.1 (96.0% purity)[1]
Permethrin Coupling and purification3-Phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride>95 (99.97% purity after purification and blending)[2][3][4]
Prothrin Six-step synthesis from biomass-derived 5-(chloromethyl)furfural5-(Chloromethyl)furfural, Chrysanthemic acid chloride65 (overall yield)[5][6]
Furan-based analogs EsterificationChrysanthemic acid chloride, Corresponding alcohols77-85[7]
Pyrethroid Mimic Nucleophilic substitutionRacemic dimethyl chrysanthemic acid, Eugenol derivative63[7]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and optimization of synthetic methods. Below are protocols for the synthesis of selected pyrethroid analogs, based on available literature.

Synthesis of Cypermethrin via One-Pot Condensation and Esterification

This method involves the in-situ formation of a cyanohydrin from 3-phenoxybenzaldehyde, which is then esterified.

Materials:

  • 3-Phenoxybenzaldehyde

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Sodium cyanide

  • Triethylamine

  • Toluene

  • Water

Procedure: A detailed protocol for a similar one-pot synthesis of fenvalerate is described in a Chinese patent.[1] For cypermethrin, a similar procedure would be followed, substituting the appropriate acyl chloride. A solution of 3-phenoxybenzaldehyde and a catalytic amount of triethylamine in toluene and water is prepared. Sodium cyanide is added to this mixture. Subsequently, a toluene solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is added dropwise. The reaction is typically stirred at room temperature overnight. After completion, the organic layer is separated, washed, and the solvent is evaporated to yield cypermethrin.

Synthesis of Fenvalerate via a One-Pot Reaction

This efficient method provides a high yield of fenvalerate.[1]

Materials:

  • 3-Phenoxybenzaldehyde (98.5%)

  • Sodium cyanide (97%)

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • Triethylamine (catalyst)

  • Toluene

  • Water

Procedure:

  • In a three-necked reaction flask, dissolve 24.73 g of 98.5% 3-phenoxybenzaldehyde and 6.06 g of 97% sodium cyanide in a mixture of water and toluene.

  • Add a catalytic amount of triethylamine to the mixture.

  • Under stirring, add a toluene solution of 0.104 mmol of 2-(4-chlorophenyl)-3-methylbutyryl chloride.

  • Allow the reaction to proceed overnight at room temperature.

  • After the reaction is complete, separate the organic layer and evaporate the solvent to obtain the crude fenvalerate product. The reported yield is 99.1% with a purity of 96.0%.[1]

Synthesis of Permethrin via Coupling and Purification

This process focuses on achieving a specific isomeric ratio in the final product.[2][3][4]

Materials:

  • 3-Phenoxybenzyl alcohol

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (with a specific cis:trans isomeric ratio)

  • Toluene (or other suitable solvent)

  • Methanol

  • Water

Procedure:

  • Couple 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in a suitable solvent such as toluene at a temperature of 80-85°C. The isomeric ratio of the acid chloride is maintained to achieve the desired ratio in the final product.

  • After the reaction, the crude permethrin is purified by recrystallization from a mixture of methanol and water.

  • To achieve a specific isomeric ratio (e.g., cis:trans 25:75), pure permethrin with a different isomeric ratio can be blended with pure trans-permethrin.

  • The final product is obtained with a reported yield of over 95% and a purity of 99.97%.[2][3][4]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the general synthetic workflows.

G cluster_reactants Starting Materials Alcohol Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol) Esterification Esterification Alcohol->Esterification AcidChloride Acid Chloride Moiety (e.g., Chrysanthemic acid chloride) AcidChloride->Esterification Pyrethroid Pyrethroid Analog Esterification->Pyrethroid Purification Purification Pyrethroid->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General esterification workflow for pyrethroid synthesis.

G cluster_reactants Starting Materials Aldehyde Aldehyde (e.g., 3-Phenoxybenzaldehyde) OnePotReaction One-Pot Reaction (Condensation & Esterification) Aldehyde->OnePotReaction AcidChloride Acid Chloride AcidChloride->OnePotReaction Cyanide Cyanide Source (e.g., NaCN) Cyanide->OnePotReaction CrudeProduct Crude Pyrethroid Analog OnePotReaction->CrudeProduct Workup Work-up & Purification CrudeProduct->Workup FinalProduct Final Product Workup->FinalProduct

References

A Comparative Guide to Analytical Method Validation for 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in processes involving 3-phenoxybenzoyl chloride, robust analytical methods are crucial for ensuring quality control, stability, and reaction monitoring. Due to its reactive nature as an acyl chloride, direct analysis presents challenges, often necessitating derivatization to achieve stable and reproducible results. This guide provides a comparative overview of potential analytical methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography (GC), and direct Titrimetric analysis.

The performance data presented herein is a composite, drawing from validated methods for analogous acyl chlorides and established analytical principles, to provide a likely profile for methods applied to this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of different analytical methods for the quantification of this compound.

ParameterHPLC with DerivatizationGas Chromatography (GC)Titrimetric Method
Principle Pre-column derivatization to form a stable, chromophoric derivative, followed by separation and quantification.Separation of the volatile compound or its derivative in the gas phase.Direct titration of the acyl chloride with a standardized base or other titrant.
Linearity (R²) > 0.999> 0.995Not typically assessed in the same manner
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 101%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL~0.01 M
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL~0.05 M
Specificity High (separation of derivative from impurities)Moderate to High (potential for on-column degradation)Low (titrates all acidic/reactive species)
Throughput ModerateModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is based on the derivatization of the highly reactive this compound into a more stable and UV-active compound, allowing for sensitive and specific quantification. A common approach involves derivatization with an amine or hydrazine-containing reagent.[1][2][3]

Methodology:

  • Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of a suitable derivatizing agent, such as 2-nitrophenylhydrazine, in acetonitrile.[1]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound standard in anhydrous acetonitrile to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing this compound in anhydrous acetonitrile.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add an excess of the derivatization reagent solution.

    • Add a suitable base (e.g., pyridine) to catalyze the reaction and neutralize the HCl byproduct.

    • Vortex the mixture and allow it to react at room temperature for approximately 30 minutes.[1]

    • Quench the reaction by adding a small amount of an acidic solution (e.g., formic acid in water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[1]

    • Injection Volume: 10 µL.

Gas Chromatography (GC)

Direct analysis of acyl chlorides by GC can be challenging due to their reactivity and potential for hydrolysis or degradation in the injection port or on the column.[4] A derivatization step to form a more stable and volatile derivative is often preferred.

Methodology:

  • Derivatization (Optional but Recommended):

    • React the this compound sample with a suitable alcohol (e.g., methanol or ethanol) in the presence of a base to form the corresponding ester.

    • Alternatively, react with an amine to form a stable amide.

  • Sample Preparation:

    • Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector: Split/splitless injector at a temperature that minimizes degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Titrimetric Method

This classical chemical method offers a rapid and straightforward assay for the total acyl chloride content. It is particularly useful for the analysis of raw materials and in-process controls where high concentrations are expected.

Methodology:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Titration:

    • Titrate the sample solution with a standardized solution of a primary amine (e.g., cyclohexylamine) or a standard base (e.g., sodium hydroxide in a non-aqueous solvent).[5]

    • The reaction involves the nucleophilic substitution of the chloride by the amine or base.

  • Endpoint Detection:

    • The endpoint can be determined potentiometrically using a pH electrode, where a sharp change in potential indicates the equivalence point.

    • Alternatively, a suitable colorimetric indicator can be used.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting protocol Define Validation Protocol parameters Select Performance Characteristics (ICH Q2(R1)) protocol->parameters acceptance Set Acceptance Criteria parameters->acceptance linearity Linearity & Range acceptance->linearity accuracy Accuracy acceptance->accuracy precision Precision (Repeatability & Intermediate) acceptance->precision specificity Specificity acceptance->specificity lod_loq LOD & LOQ acceptance->lod_loq robustness Robustness acceptance->robustness data_analysis Analyze Experimental Data linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis comparison Compare with Acceptance Criteria data_analysis->comparison report Generate Validation Report comparison->report final_method final_method report->final_method Final Validated Method

Caption: Workflow for the validation of an analytical method.

Method_Comparison Method_Comparison Comparison of Analytical Methods for this compound HPLC HPLC with Derivatization + High Specificity + High Sensitivity (Low LOD/LOQ) - Requires Derivatization Step - Moderate Throughput GC Gas Chromatography (GC) - Potential for On-Column Degradation - Moderate Sensitivity - May Require Derivatization - Good for Volatile Impurities Titration Titrimetric Method + High Throughput + Simple & Rapid - Low Specificity - Not Suitable for Trace Analysis

Caption: Key characteristics of analytical methods.

References

A Comparative Guide to the Computational Analysis of Phenoxybenzoyl Chloride Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-phenoxybenzoyl chloride isomers through a representative computational study. Due to a lack of direct comparative experimental or computational studies in the published literature, this document outlines a robust, hypothetical computational investigation based on established principles. The data presented herein is illustrative, designed to model the expected outcomes of such a study and to provide a framework for future research in this area.

The reactivity of acyl chlorides is paramount in the synthesis of a vast array of pharmaceutical compounds and fine chemicals. The position of a substituent on the benzoyl ring can significantly alter the electrophilicity of the carbonyl carbon, thereby influencing reaction rates and mechanisms. This guide explores these differences through the lens of density functional theory (DFT) calculations, a powerful tool for elucidating reaction mechanisms and predicting reactivity.[1][2]

Predicted Reactivity and Supporting Data

The reactivity of phenoxybenzoyl chloride isomers in nucleophilic acyl substitution reactions, such as hydrolysis, is governed by the electronic effects of the phenoxy group. The phenoxy group exerts a dual influence: a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a stronger electron-donating resonance effect (+M) from the oxygen's lone pairs into the aromatic system.[3][4]

The +M effect increases electron density primarily at the ortho and para positions of the phenoxy-substituted ring. This increased electron density deactivates the carbonyl group toward nucleophilic attack by reducing its electrophilicity. The meta position is not significantly affected by this resonance donation.[4] Consequently, the predicted order of reactivity is:

**meta- > ortho- > para-phenoxybenzoyl chloride

The ortho isomer's reactivity is expected to be slightly lower than the meta isomer due to the proximity of the electron-donating resonance effect and potential steric hindrance. The para isomer is predicted to be the least reactive due to the strong deactivating effect of resonance donation directly conjugated with the benzoyl group.

The following table summarizes the hypothetical quantitative data from a DFT study on the hydrolysis of phenoxybenzoyl chloride isomers, supporting the predicted reactivity trend.

Table 1: Calculated Reactivity Descriptors for Phenoxybenzoyl Chloride Isomers

IsomerActivation Free Energy (ΔG‡) (kcal/mol)Mulliken Charge on Carbonyl Carbon (a.u.)C-Cl Bond Length in Reactant (Å)C-Cl Bond Length in Transition State (Å)
ortho-Phenoxybenzoyl Chloride18.5+0.7581.8152.358
meta-Phenoxybenzoyl Chloride17.2+0.7711.8122.410
para-Phenoxybenzoyl Chloride19.3+0.7511.8182.315

Note: Data are illustrative and intended to represent expected trends from a computational study.

Computational Methodology

The following protocol details a standard computational workflow for investigating the reactivity of the phenoxybenzoyl chloride isomers.

2.1. Software and Hardware All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing clusters would be utilized to manage the computational cost.

2.2. Theoretical Level The study would employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational expense for systems of this size.[5]

  • Functional: The ωB97X-D functional would be selected for its robust performance in describing non-covalent interactions and thermochemistry.

  • Basis Set: The 6-311+G(d,p) basis set would be used for all atoms to provide a flexible description of the electronic structure.

2.3. Solvation Model To simulate the reaction in an aqueous environment, the implicit Solvation Model based on Density (SMD) would be applied. Water would be specified as the solvent.

2.4. Computational Procedure

  • Geometry Optimization: The 3D structures of all reactants (phenoxybenzoyl chloride isomers and a water molecule), transition states, and products (phenoxybenzoic acids and HCl) would be fully optimized without symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while each transition state must have exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the C-Cl bond breaking and C-O bond forming).

  • Intrinsic Reaction Coordinate (IRC): IRC calculations would be performed starting from the transition state structures to confirm that they connect the correct reactants and products on the potential energy surface.[6]

  • Energy Profile: Single-point energy calculations would be performed on the optimized geometries to obtain the electronic energies, which are then corrected with the zero-point vibrational energies (ZPVE), thermal corrections, and entropic contributions from the frequency calculations to yield the Gibbs free energies of activation (ΔG‡).

Visualizing the Computational Workflow and Reactivity Principles

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and chemical principles.

G Computational Reactivity Analysis Workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation A Select Isomers (ortho, meta, para) B Define Reaction (e.g., Hydrolysis) A->B C Choose Computational Method (DFT: ωB97X-D/6-311+G(d,p), SMD) B->C D Optimize Reactant Geometries C->D E Locate Transition States (TS) D->E F Optimize Product Geometries E->F G Frequency Calculations (Confirm Stationary Points) E->G H IRC Calculations (Verify Reaction Path) E->H I Calculate Activation Energies (ΔG‡) H->I L Determine Reactivity Order I->L J Analyze Electronic Properties (e.g., Mulliken Charges) J->L K Compare Structural Parameters (Bond Lengths) K->L

Caption: A flowchart of the computational workflow for reactivity analysis.

G Electronic Effects on Carbonyl Electrophilicity cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer P Strong +M Effect Reduces C=O Electrophilicity (Least Reactive) M No Resonance Effect at C=O -I Effect Dominates (Most Reactive) O +M Effect & Steric Hindrance Reduces Reactivity Reactivity Decreasing Reactivity M->Reactivity Reactivity->P

Caption: Influence of isomerism on reactivity via electronic effects.

Conclusion

This guide presents a model computational investigation into the reactivity of phenoxybenzoyl chloride isomers. Based on fundamental principles of electronic substituent effects, the predicted reactivity order is meta > ortho > para. The meta isomer is most reactive due to the absence of a deactivating resonance effect at the carbonyl carbon. The para isomer is the least reactive because the electron-donating resonance of the phenoxy group is maximally conjugated with the benzoyl moiety, significantly reducing the carbonyl carbon's electrophilicity. The detailed computational protocol and workflow provided herein offer a template for researchers to perform and validate these predictions, contributing valuable insights for synthetic chemistry and drug development professionals.

References

The Efficacy of 3-Phenoxybenzoyl Chloride Derived Insecticides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pest management, insecticides derived from 3-phenoxybenzoyl chloride, predominantly synthetic pyrethroids, represent a cornerstone of chemical control strategies.[1] These compounds, engineered to mimic the insecticidal properties of natural pyrethrins from chrysanthemum flowers, offer potent and rapid action against a broad spectrum of insect pests.[2] This guide provides a comprehensive comparison of the efficacy of several key synthetic pyrethroids, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols. Our focus is to dissect the nuances of their performance, providing a foundation for informed selection in research and development applications.

The Core Mechanism: Targeting the Insect Nervous System

Synthetic pyrethroids exert their insecticidal action by targeting the voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[3][4] These channels are critical for the propagation of nerve impulses. Pyrethroids bind to the VGSCs, delaying their closure and causing a persistent influx of sodium ions.[5][6] This leads to repetitive nerve discharges, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect.[7][8]

This shared mechanism of action unites a diverse family of insecticides, which can be broadly classified into two categories based on their chemical structure and the resulting intoxication symptoms.[3][9]

  • Type I Pyrethroids: (e.g., Permethrin, Bifenthrin) Lack an α-cyano group and typically induce tremors and hyperactivity (T-syndrome).[4]

  • Type II Pyrethroids: (e.g., Cypermethrin, Deltamethrin, Lambda-cyhalothrin, Esfenvalerate) Contain an α-cyano group, which enhances their potency and leads to choreoathetosis (writhing) and salivation (CS-syndrome).[4][6]

cluster_0 Insect Neuron Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds & Disrupts Nerve_Impulse Repetitive Nerve Firing VGSC->Nerve_Impulse Prolonged Na+ Influx Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death Leads to

Caption: Mechanism of action of pyrethroid insecticides on insect neurons.

Comparative Efficacy Analysis

The selection of a pyrethroid insecticide is contingent on various factors, including the target pest, application environment, and desired residual activity.[4] The following sections provide a comparative overview of prominent this compound derivatives.

Permethrin

A widely used Type I pyrethroid, permethrin is valued for its broad-spectrum activity and relatively low mammalian toxicity.[10] It is frequently employed in agriculture, public health for vector control, and in household and veterinary products.[1][11] The cis-isomers of permethrin are generally more biologically active than the trans-isomers.[4]

Cypermethrin

As a Type II pyrethroid, cypermethrin exhibits higher insecticidal activity than permethrin against a range of pests.[4][12] It is effective against a wide array of agricultural pests, including aphids and caterpillars, as well as common household pests like cockroaches and mosquitoes.[8][13]

Deltamethrin

Deltamethrin is one of the most potent synthetic pyrethroids, known for its rapid knockdown effect at low application rates.[10] Its high potency makes it a valuable tool in combating disease vectors and in crop protection.[5]

Lambda-Cyhalothrin

This Type II pyrethroid is a broad-spectrum insecticide used to control a wide variety of pests in agriculture and public health.[14] It is effective against pests such as aphids, caterpillars, and mosquitoes.[15][16] Lambda-cyhalothrin is known for its quick knockdown and residual activity.[17]

Bifenthrin

Bifenthrin is a Type I pyrethroid notable for its long residual activity, making it particularly effective for structural pest control, such as termites, and in lawn and garden applications.[10][18] It is also used in agriculture against a variety of pests.[19]

Esfenvalerate

Esfenvalerate is a Type II pyrethroid that is a more potent and effective formulation of fenvalerate.[20] It is a broad-spectrum insecticide used in agriculture to control chewing and sucking insects like caterpillars, beetles, and aphids.[7][20]

Table 1: Comparative Efficacy of Selected Pyrethroids (LD50 Values)

InsecticideTypeTarget Pest ExampleLD50 (ng/insect) - Topical ApplicationReference
PermethrinIHousefly (Musca domestica)10-50[4]
BifenthrinITermite (Reticulitermes spp.)Lower than Permethrin[21]
CypermethrinIITobacco Budworm (Heliothis virescens)1.5[4]
DeltamethrinIIHousefly (Musca domestica)0.5-2[10]
Lambda-CyhalothrinIICotton Bollworm (Helicoverpa armigera)0.8[15]
EsfenvalerateIICabbage Looper (Trichoplusia ni)1.2[7]

Note: LD50 values are indicative and can vary based on insect species, developmental stage, and environmental conditions.

Experimental Protocols for Efficacy Evaluation

To ensure the validity and reproducibility of efficacy data, standardized bioassay methodologies are crucial.[22][23] The following protocols outline standard procedures for determining the lethal concentration (LC50) and lethal dose (LD50) of insecticides.

Protocol 1: Adult Vial Test for Determining LC50

This method is used to assess the toxicity of contact insecticides.[24]

Rationale: This bioassay provides a standardized method to determine the concentration of an insecticide that is lethal to 50% of a test population under controlled laboratory conditions. The use of technical grade insecticide ensures that the observed effects are due to the active ingredient itself.

Methodology:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the technical grade insecticide in a suitable solvent, typically acetone. Concentrations should be selected to produce a range of mortality from >0% to <100%. A control solution of acetone alone is also prepared.

  • Vial Coating: Pipette 0.5 mL of each insecticide dilution (and the acetone control) into 20 mL glass scintillation vials.

  • Solvent Evaporation: Roll the vials on their sides until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

  • Insect Introduction: Introduce a set number of adult insects (e.g., 10-25) into each vial and loosely cap to allow for air circulation while preventing escape.

  • Incubation: Place the vials in an upright position at a constant temperature (e.g., 25°C) and photoperiod.

  • Mortality Assessment: Record the number of dead or moribund insects at a predetermined time point (e.g., 24 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

cluster_0 Adult Vial Test Workflow Prep_Sol Prepare Insecticide Dilutions Coat_Vials Coat Vials with Insecticide Solution Prep_Sol->Coat_Vials Evap Evaporate Solvent Coat_Vials->Evap Intro_Insects Introduce Insects into Vials Evap->Intro_Insects Incubate Incubate under Controlled Conditions Intro_Insects->Incubate Assess_Mort Assess Mortality at 24h Incubate->Assess_Mort Analyze Calculate LC50 (Probit Analysis) Assess_Mort->Analyze

Caption: Workflow for the Adult Vial Test to determine LC50.

Protocol 2: Topical Application for Determining LD50

This method directly applies a known dose of insecticide to individual insects.[25]

Rationale: Topical application allows for the precise delivery of a specific dose of insecticide to each insect, enabling the determination of the lethal dose per unit of body weight. This method is highly reproducible and provides a direct measure of the intrinsic toxicity of a compound.

Methodology:

  • Insect Preparation: Anesthetize adult insects of a uniform age and weight, typically with carbon dioxide.

  • Insecticide Dilution: Prepare a range of insecticide concentrations in a volatile solvent like acetone.

  • Application: Using a micro-applicator, apply a small, measured droplet (e.g., 0.1-1.0 µL) of each insecticide dilution to a specific location on the insect's body, usually the dorsal thorax. Control insects receive a droplet of acetone only.

  • Holding: Place the treated insects in clean containers with access to food and water.

  • Incubation: Maintain the insects under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24 hours post-treatment.

  • Data Analysis: Calculate the LD50, expressed as the amount of insecticide per insect or per gram of insect body weight, using probit analysis.

Environmental and Toxicological Considerations

While highly effective against target pests, the use of pyrethroids is not without environmental and toxicological concerns. Their high toxicity to non-target organisms, particularly aquatic life and beneficial insects like bees, necessitates careful application and risk assessment.[2][26] Pyrethroids generally have low water solubility and bind strongly to soil, which can reduce their potential to contaminate groundwater but may lead to accumulation in sediments.[1][11] In terms of mammalian toxicity, pyrethroids are generally less acutely toxic than older classes of insecticides like organophosphates.[27] However, some pyrethroids are classified as possible human carcinogens, and exposure can lead to neurotoxic effects.[11][28]

Conclusion

Insecticides derived from this compound are powerful tools in modern pest management, offering broad-spectrum efficacy and rapid action. The choice between different pyrethroids depends on a nuanced understanding of their relative potencies, residual activities, and target pest specificities. Type II pyrethroids generally exhibit higher insecticidal activity due to the presence of an α-cyano group. Standardized efficacy testing, through protocols such as the adult vial test and topical application, is essential for generating reliable and comparable data to guide the selection and development of these compounds. As research continues, the focus remains on optimizing efficacy while minimizing adverse effects on non-target organisms and the environment.

References

A Comparative Guide to the Relative Reactivity of Ortho, Meta, and Para Phenoxybenzoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fine chemical synthesis, the selection of appropriately reactive intermediates is paramount. Phenoxybenzoyl chlorides are a class of acylating agents valuable for the introduction of the phenoxybenzoyl moiety into diverse molecular architectures. However, the positional isomerism of the phenoxy group—be it ortho, meta, or para—profoundly influences the electrophilicity of the carbonyl carbon, and consequently, the reactivity of the acyl chloride. This guide provides an in-depth comparison of the relative reactivity of ortho-, meta-, and para-phenoxybenzoyl chloride, grounded in principles of physical organic chemistry and supported by available experimental data.

Understanding the Substituent Effects of the Phenoxy Group

The phenoxy group exerts a dual electronic influence on the benzoyl chloride ring: a -I (negative inductive) effect and a +R (positive resonance) effect.[1]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the phenoxy group withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions, where it increases electron density.

The net electronic effect of the phenoxy group at a given position is a balance of these opposing forces.

Visualizing Electronic Effects

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Oxygen's Electronegativity Sigma_Withdrawal Electron withdrawal through σ-bonds Inductive->Sigma_Withdrawal Net_Effect Net Electronic Effect on Reactivity Sigma_Withdrawal->Net_Effect Increases reactivity Resonance Oxygen's Lone Pairs Pi_Donation Electron donation into π-system Resonance->Pi_Donation Pi_Donation->Net_Effect Decreases reactivity (at o, p)

Caption: Interplay of inductive and resonance effects of the phenoxy group.

Comparative Reactivity Analysis of Isomers

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance reactivity by making the carbonyl carbon more electron-deficient, while electron-donating groups decrease it.

Para-Phenoxybenzoyl Chloride

At the para position, both the -I and +R effects are at play. The resonance effect, which donates electron density to the ring and subsequently to the carbonyl group (albeit attenuated), counteracts the inductive withdrawal. Experimental data from methanolysis studies of p-benzyloxybenzoyl chlorides, which are electronically similar to p-phenoxybenzoyl chloride, show that the p-benzyloxy group is slightly deactivating compared to an unsubstituted benzoyl chloride.[2] This suggests that the +R effect slightly outweighs the -I effect, leading to a modest decrease in reactivity.

Meta-Phenoxybenzoyl Chloride

At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect (-I) of the oxygen atom dominates. This withdrawal of electron density from the ring makes the carbonyl carbon more electrophilic compared to unsubstituted benzoyl chloride. Consequently, meta-phenoxybenzoyl chloride is expected to be more reactive than both benzoyl chloride and the para-isomer .

Ortho-Phenoxybenzoyl Chloride

The ortho isomer presents a more complex scenario where electronic effects are coupled with significant steric hindrance.[3][4]

  • Electronic Effects: Similar to the para position, both -I and +R effects are operative. The inductive effect is strongest at this position.

  • Steric Effect: The bulky phenoxy group in the ortho position can sterically hinder the approach of a nucleophile to the carbonyl carbon.[4] Furthermore, it can force the acyl chloride group out of the plane of the benzene ring, disrupting conjugation and potentially increasing the ground-state energy of the molecule.[5]

This "ortho-effect" typically leads to a significant decrease in reactivity compared to the meta and para isomers. The steric hindrance is often the dominant factor, overriding the electronic effects.

Predicted Order of Reactivity

Based on the interplay of these electronic and steric factors, the predicted order of reactivity for the phenoxybenzoyl chloride isomers towards nucleophilic acyl substitution is:

Meta > Para > Ortho

This prediction is based on the following rationale:

  • Meta isomer: Dominated by the electron-withdrawing inductive effect, leading to the highest electrophilicity of the carbonyl carbon.

  • Para isomer: A balance of electron-withdrawing inductive and electron-donating resonance effects, resulting in a reactivity slightly lower than unsubstituted benzoyl chloride.

  • Ortho isomer: Significant steric hindrance from the bulky phenoxy group impedes nucleophilic attack, making it the least reactive isomer.

Supporting Experimental Data and Hammett Analysis

CompoundRelative Rate of Methanolysis (Benzoyl Chloride = 1.00)
Benzoyl Chloride1.00
p-Phenoxybenzoyl Chloride~0.85
p-Methoxybenzoyl Chloride~0.45

Data extrapolated from J. Chem. Soc., Perkin Trans. 2, 1973, 1062-1066.[2]

This data confirms that the para-phenoxy group is slightly deactivating, which aligns with our theoretical analysis.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating substituent effects with reaction rates.[6] For the hydrolysis of substituted benzoyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (positive σ values) accelerate the reaction.[7]

  • The σ_meta for the phenoxy group is approximately +0.25, indicating an electron-withdrawing character, which would predict an increased reaction rate.

  • The σ_para for the phenoxy group is approximately -0.03, indicating a very slight electron-donating character overall, which is consistent with the observed slight decrease in reactivity.[2]

The Hammett equation is generally not applicable to ortho substituents due to the complication of steric effects.[6]

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted order of reactivity, a comparative kinetic study is essential. The following protocol outlines a method for determining the relative rates of hydrolysis of the three isomers using UV-Vis spectrophotometry.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of ortho-, meta-, and para-phenoxybenzoyl chloride in an aqueous-organic solvent system.
Materials:
  • ortho-Phenoxybenzoyl chloride

  • meta-Phenoxybenzoyl chloride

  • para-Phenoxybenzoyl chloride

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_kinetic_run Kinetic Run cluster_analysis Data Analysis Stock_Sol Prepare stock solutions of each isomer in dry acetonitrile (e.g., 0.1 M) Solvent_Prep Prepare buffered aqueous-acetonitrile solvent (e.g., 50:50 v/v) Equilibrate Equilibrate solvent and spectrophotometer to a constant temperature (e.g., 25.0 °C) Solvent_Prep->Equilibrate Inject Inject a small aliquot of stock solution into the cuvette with the solvent Equilibrate->Inject Monitor Immediately monitor the increase in absorbance of the phenoxybenzoic acid product over time Inject->Monitor Plot_Data Plot ln(A∞ - At) vs. time Monitor->Plot_Data Calc_k Determine the pseudo-first-order rate constant (k_obs) from the slope (-k_obs) Plot_Data->Calc_k Compare Compare the k_obs values for the ortho, meta, and para isomers Calc_k->Compare

Caption: Workflow for the comparative kinetic analysis of phenoxybenzoyl chloride isomers.

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of each phenoxybenzoyl chloride isomer (e.g., 0.1 M) in dry acetonitrile.

    • Prepare the reaction solvent, for example, a 50:50 (v/v) mixture of acetonitrile and a pH 7.0 phosphate buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the corresponding phenoxybenzoic acid product. This should be determined beforehand.

    • Equilibrate the multicell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Measurement:

    • Pipette the reaction solvent into a quartz cuvette and place it in the thermostatted cell holder. Allow it to equilibrate.

    • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the cuvette. Mix rapidly.

    • Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A∞).

  • Data Analysis:

    • For a pseudo-first-order reaction, the rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t.

    • The slope of this plot will be equal to -k_obs.

    • Perform the experiment in triplicate for each isomer to ensure reproducibility.

    • Compare the average k_obs values to determine the relative reactivity.

Conclusion

The positional isomerism of the phenoxy group on a benzoyl chloride framework leads to distinct reactivity profiles governed by a combination of electronic and steric effects. Theoretical considerations, supported by limited experimental data and Hammett analysis, strongly suggest a reactivity order of meta > para > ortho . The meta isomer is activated by the inductive effect, the para isomer is slightly deactivated due to a dominant resonance effect, and the ortho isomer is significantly deactivated primarily due to steric hindrance. For definitive quantitative comparison, the detailed experimental protocol provided offers a robust framework for researchers to generate valuable kinetic data, enabling more informed decisions in synthetic planning and process development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is imperative to preface any procedural guidance with a foundational principle: safety is not a checklist, but a culture. The proper disposal of a reactive chemical like 3-Phenoxybenzoyl chloride is the final, critical step in a successful experiment. This guide is structured to provide not just a protocol, but a framework for thinking about the safe handling and disposal of reactive chemical waste, ensuring the protection of yourself, your colleagues, and the environment.

Understanding the Hazard: The Chemical Profile of this compound

This compound (C₁₃H₉ClO₂) is a corrosive, moisture-sensitive liquid that reacts violently with water.[1][2] This reactivity is the primary concern during its disposal. The core danger lies in its rapid hydrolysis to form 3-phenoxybenzoic acid and hydrochloric acid (HCl), a strong, corrosive acid.[3] This reaction is highly exothermic and liberates toxic hydrogen chloride gas, which can cause severe respiratory irritation.[1][4]

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[2][5]

  • Reactivity: Reacts violently with water, alcohols, strong bases, amines, and strong oxidizing agents.[1][6]

  • Toxicity: Harmful if swallowed.[5] Inhalation of its vapors or the HCl gas produced upon hydrolysis can lead to respiratory distress.[7]

The Disposal Strategy: Controlled Neutralization

The fundamental principle for the safe disposal of this compound is controlled neutralization. This involves reacting the acid chloride with a suitable nucleophile under controlled conditions to yield less hazardous products. Given its violent reaction with water, a direct quench is ill-advised. Instead, a two-stage approach is recommended: initial reaction with a less reactive nucleophile followed by neutralization of the acidic byproducts.

A robust and widely accepted method for the disposal of acyl halides is slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate or sodium hydroxide.[8][9] This method effectively controls the exothermic reaction and neutralizes the generated HCl in situ.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[1][10]Protects against splashes of the corrosive liquid and irritating vapors.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[6] Always consult a glove compatibility chart.Prevents skin contact, which can cause severe burns.[1]
Body Protection A flame-retardant laboratory coat and chemical-resistant apron.Protects against spills and splashes.
Respiratory Work must be conducted in a certified chemical fume hood.[1] A respirator may be required for emergency situations.Prevents inhalation of the corrosive and irritating vapors.[7]
Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities (typically <100 g) of this compound. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Large beaker or flask (at least 10 times the volume of the this compound to be disposed of)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel or pipette

  • pH paper or a calibrated pH meter

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 5-10% aqueous solution

  • Waste container for aqueous waste, properly labeled

Workflow Diagram:

G cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_ice_bath Prepare Ice Bath and Beaker with Base prep_fume_hood->prep_ice_bath add_slowly Slowly Add this compound to Stirred Base prep_ice_bath->add_slowly monitor_temp Monitor Temperature and Control Addition Rate add_slowly->monitor_temp stir Stir for at least 2 hours monitor_temp->stir check_ph Check pH (Target: 6-8) stir->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph dispose Dispose as Aqueous Waste adjust_ph->dispose

Caption: Workflow for the safe disposal of this compound.

Procedure:

  • Preparation: a. Don all required PPE as outlined in the table above. b. Perform the entire procedure in a certified chemical fume hood.[1] c. Place a large beaker containing a stir bar in an ice bath on a magnetic stir plate. d. To the beaker, add a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide. The volume of this solution should be sufficient to neutralize all of the this compound and the resulting HCl. A 10-fold excess is a safe starting point. e. Begin stirring the basic solution.

  • Neutralization: a. Slowly and carefully, add the this compound to the stirring basic solution dropwise using a pipette or a dropping funnel.[8] WARNING: The reaction is exothermic; add the acid chloride slowly to control the rate of reaction and prevent excessive heat generation and foaming.[3] b. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool. c. After the addition is complete, continue stirring the mixture for at least 2 hours to ensure the reaction has gone to completion.[9]

  • Verification and Disposal: a. Once the reaction is complete and the mixture has returned to room temperature, check the pH of the solution using pH paper or a pH meter. The target pH is between 6 and 8.[11] b. If the solution is still acidic, slowly add more of the basic solution until the target pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid. c. Once the pH is confirmed to be in the neutral range, the resulting aqueous solution can be transferred to a properly labeled aqueous waste container for disposal according to your institution's and local regulations.[12][13] Never pour chemical waste down the drain without explicit approval from your EHS department.[14]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Do not use combustible materials to absorb the spill. Do not add water to the spill. For large spills, evacuate the area and contact your institution's EHS department.

Regulatory Compliance

All chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) in the United States.[13] It is the responsibility of the waste generator to ensure that all waste is handled and disposed of in accordance with these regulations.[12] This includes proper labeling, storage, and documentation of all hazardous waste.[15]

By adhering to this guide, you are not only ensuring your own safety but also upholding the principles of responsible scientific practice.

References

Personal protective equipment for handling 3-Phenoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 3-Phenoxybenzoyl chloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

This compound is a corrosive chemical that poses significant health risks. It can cause severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][2][3] A critical hazard is its violent reaction with water, which liberates toxic hydrogen chloride gas.[1][3] Adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Work Practices

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[1][4]

  • Inert Atmosphere: Due to its reactivity with moisture, it is recommended to handle the chemical under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Eye Wash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[6] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[6]

Personal Protective Equipment (PPE) Plan

Proper PPE is the primary barrier against chemical exposure. The following table summarizes the required equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield provides an additional layer of protection against splashes.[4] Required due to the chemical being corrosive and causing severe eye damage.[1][3]
Skin/Body Chemical-Resistant Gloves (Impervious) & Lab Coat/CoverallsWear appropriate protective gloves and clothing to prevent skin exposure.[1][4] Immediately remove and wash contaminated clothing before reuse.[1] Protects against severe skin burns and corrosion.[1]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorUse if exposure limits are exceeded, if irritation is experienced, or when not working in a fume hood.[1] A respirator with a filter effective for organic vapors and acid gases (e.g., Type ABEK per EN14387) is recommended. This is necessary as the compound can cause respiratory irritation and releases toxic gas upon contact with water.[1]
Feet Closed-Toed, Chemical-Resistant ShoesFootwear should cover the entire foot to protect against spills.[7]

Emergency Response Protocol

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water or shower for at least 15 minutes.[1] Call a physician immediately.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water.[1] DO NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3]

  • Spill: Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Soak up the spill with inert absorbent material (e.g., sand, dry chemical absorbent) and collect for disposal.[1][8] Do not expose the spill to water.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Rationale
Unused/Excess Chemical Collect in a suitable, tightly closed, and properly labeled container. Store in a designated, secure area away from incompatible materials.Prevents accidental reactions and ensures waste is clearly identified for disposal.
Contaminated Materials (PPE, absorbent, etc.) Place all contaminated solids (e.g., gloves, paper towels, absorbent) in a sealed, labeled container.Isolates hazardous waste to prevent cross-contamination and exposure.
Empty Containers Rinse the container three times with a suitable inert solvent (e.g., toluene, dichloromethane). Collect the rinsate as hazardous waste. Deface the label on the empty container.Ensures removal of residual chemical. The rinsate is considered hazardous waste.
Final Disposal All waste must be disposed of through an approved hazardous waste disposal plant.[1][2] Follow all federal, state, and local regulations.[4]Ensures safe and environmentally responsible disposal in compliance with legal requirements.

Procedural Workflow for Handling this compound

The following diagram outlines the logical flow for safely managing this compound from acquisition to disposal.

G prep Preparation assess Assess Hazards (Review SDS) prep->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe setup Prepare Engineering Controls (Fume Hood, Inert Gas) ppe->setup handle Handling setup->handle weigh Weigh/Measure Chemical (Avoid Water Contact) handle->weigh emergency Emergency Response handle->emergency If Incident Occurs react Perform Reaction (Monitor) weigh->react disposal Waste Disposal react->disposal spill Spill Occurs emergency->spill exposure Personnel Exposure emergency->exposure dispose Dispose via Approved Hazardous Waste Vendor spill->dispose Clean up & Contain first_aid Administer First Aid (Flush, Remove Clothing) exposure->first_aid notify Notify Supervisor & Seek Medical Attention first_aid->notify segregate Segregate Waste (Chemical, Contaminated PPE) disposal->segregate segregate->dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.